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  • Product: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide
  • CAS: 55816-01-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS 55816-01-8)

Executive Summary In the landscape of complex organic synthesis, the strategic use of protecting groups is paramount to achieving high regioselectivity and preventing oxidative degradation. N-(5-chloro-2-methylphenyl)-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of complex organic synthesis, the strategic use of protecting groups is paramount to achieving high regioselectivity and preventing oxidative degradation. N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS 55816-01-8) serves as a critical, transient intermediate in the synthesis of highly substituted anilines—most notably 5-chloro-2-methyl-4-nitroaniline (CAS 13852-51-2).

This whitepaper provides an authoritative, deep-dive analysis of CAS 55816-01-8. Designed for researchers and drug development professionals, it explores the physicochemical properties, the mechanistic rationale behind its formation, and field-proven, self-validating protocols for its synthesis and downstream application.

Chemical Identity & Physicochemical Profiling

Before deploying any intermediate in a multi-step synthesis, a rigorous understanding of its structural and physical parameters is required. The bulky p-toluenesulfonyl (tosyl) group attached to the secondary amine fundamentally alters the electron density and steric environment of the underlying aromatic ring.

Quantitative Data Summary
PropertyValue
Chemical Name N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide
CAS Registry Number [55816-01-8][1]
Molecular Formula C₁₄H₁₄ClNO₂S
Molecular Weight 295.78 g/mol
SMILES O=S(C1=CC=C(C)C=C1)(NC2=CC(Cl)=CC=C2C)=O
Upstream Precursor 5-Chloro-2-methylaniline (CAS 95-79-4)
Downstream Target 5-Chloro-2-methyl-4-nitroaniline (CAS 13852-51-2)

Mechanistic Rationale: The Protection-Nitration-Deprotection Strategy

As an Application Scientist, one must look beyond the mere execution of a reaction and understand the causality of the synthetic route. Why synthesize CAS 55816-01-8 instead of directly nitrating 5-chloro-2-methylaniline?

Direct nitration of unprotected anilines using nitric acid (HNO₃) is notoriously problematic. The amino group (-NH₂) is highly susceptible to oxidative degradation by the strongly oxidizing nitrating mixture, leading to complex, tarry byproducts. Furthermore, the -NH₂ group is a strong ortho/para director. Without steric bulk, nitration can occur at multiple positions, destroying yield and requiring exhaustive chromatographic purification.

By reacting the starting aniline with p-toluenesulfonyl chloride (TsCl), we generate CAS 55816-01-8. This achieves two critical mechanistic goals:

  • Oxidation Shielding: The electron-withdrawing nature of the sulfonyl group reduces the electron density on the nitrogen, rendering it resistant to oxidation by HNO₃.

  • Regioselective Directing: The extreme steric bulk of the tosyl group blocks the ortho position. When the ring undergoes electrophilic aromatic substitution, the nitronium ion (NO₂⁺) is forced into the para position relative to the protected amine.

MechanisticLogic Unprotected Unprotected Amine (High Oxidation Risk) Oxidation Oxidative Degradation (Byproduct) Unprotected->Oxidation HNO3 Protected Tosyl-Protected Amine (CAS 55816-01-8) Unprotected->Protected TsCl Steric Steric Hindrance Blocks Ortho-Nitration Protected->Steric Structural Effect Para Regioselective Para-Nitration Steric->Para Directs NO2

Mechanistic logic of tosyl protection preventing oxidation and directing regioselective para-nitration.

Experimental Workflows: A Self-Validating Protocol

Trust in a synthetic protocol comes from its ability to self-validate at each step. The following methodologies detail the synthesis of CAS 55816-01-8 and its subsequent utilization, explaining the exact causality behind each experimental condition.

Protocol A: Synthesis of CAS 55816-01-8 (Tosylation)

Objective: Convert 5-chloro-2-methylaniline to the tosyl-protected intermediate.

  • Reaction Setup: Dissolve 1.0 equivalent of 5-chloro-2-methylaniline in anhydrous pyridine (3 volumes).

    • Causality: Pyridine acts as both the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation, preventing the protonation of the starting aniline (which would render it non-nucleophilic and halt the reaction).

  • Reagent Addition: Cool the vessel to 0–5°C using an ice bath. Add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise over 30 minutes.

    • Causality: The reaction is highly exothermic. Low temperatures prevent the formation of bis-tosylated byproducts.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. The disappearance of the polar aniline peak and the emergence of a less polar product peak confirm conversion.

  • Workup: Pour the mixture into crushed ice and acidify with 2M HCl to pH 2.

    • Causality: Acidification protonates the residual pyridine, making it highly water-soluble, while forcing the hydrophobic sulfonamide product (CAS 55816-01-8) to precipitate as a white/off-white solid.

  • Purification: Filter and recrystallize from ethanol to achieve >98% purity.

Protocol B: Downstream Nitration and Deprotection

Objective: Nitrate CAS 55816-01-8 and deprotect to yield[5-Chloro-2-methyl-4-nitroaniline][2].

  • Nitration: Dissolve CAS 55816-01-8 in concentrated sulfuric acid (H₂SO₄) at 0°C. Dropwise, add a nitrating mixture (HNO₃/H₂SO₄), strictly maintaining the internal temperature below 10°C.

    • Causality: H₂SO₄ acts as the solvent and generates the active NO₂⁺ electrophile. Strict thermal control is critical; exceeding 10°C provides enough kinetic energy to overcome the steric hindrance of the tosyl group, leading to loss of regioselectivity and dinitration.

  • Deprotection: Quench the nitration over ice to isolate CAS 55816-02-9. Resuspend the solid in 70% H₂SO₄ and heat to 100°C for 4 hours.

    • Causality: The extreme acidic and thermal conditions hydrolyze the robust sulfonamide bond, releasing the free amine and p-toluenesulfonic acid.

  • Self-Validation: Confirm the final product (CAS 13852-51-2) via ¹H-NMR. The disappearance of the para-proton on the aniline ring and the loss of the massive tosyl aromatic/methyl signals definitively validate both the regioselectivity of the nitration and the success of the deprotection.

SynthesisWorkflow SM 5-Chloro-2-methylaniline (CAS 95-79-4) Int1 N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide (CAS 55816-01-8) SM->Int1 Tosylation (TsCl, Base) Int2 N-(5-chloro-2-methyl-4-nitrophenyl)- 4-methylbenzenesulfonamide (CAS 55816-02-9) Int1->Int2 Nitration (HNO3, H2SO4) Prod 5-Chloro-2-methyl-4-nitroaniline (CAS 13852-51-2) Int2->Prod Deprotection (H2SO4, Heat)

Synthetic workflow from 5-chloro-2-methylaniline to 5-chloro-2-methyl-4-nitroaniline via CAS 55816-01-8.

Industrial and Pharmaceutical Applications

While CAS 55816-01-8 is rarely an end-product, its utility as an intermediate is vast. The downstream product, 5-chloro-2-methyl-4-nitroaniline, is a highly functionalized building block.

  • Dyes and Pigments: The specific arrangement of chloro, methyl, and nitro groups on the aniline core provides unique chromophoric properties when converted into diazonium salts for azo dye manufacturing.

  • Pharmaceutical Intermediates: The orthogonal reactivity of the nitro group (which can be reduced to an amine) and the chloro group (which can undergo Buchwald-Hartwig cross-coupling) makes the downstream derivatives of CAS 55816-01-8 highly valuable in the synthesis of complex heterocycles and targeted therapeutics [3].

References

Exploratory

A Comprehensive Technical Guide on the Potential Biological Activity of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Executive Summary: The sulfonamide functional group, -S(=O)₂-NR₂, is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents since the discovery of prontosil.[1] This guide provides a detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The sulfonamide functional group, -S(=O)₂-NR₂, is a cornerstone of medicinal chemistry, integral to a wide array of therapeutic agents since the discovery of prontosil.[1] This guide provides a detailed exploration of the potential biological activities of a specific derivative, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. While extensive research exists on the broad class of sulfonamides, this document serves as a specialized technical guide for researchers, scientists, and drug development professionals to investigate the specific anticancer and antimicrobial potential of this compound. We will delve into the scientific rationale for this investigation, provide detailed, field-proven experimental protocols for its evaluation, and offer frameworks for data interpretation, thereby establishing a self-validating system for its study.

Part 1: Compound Profile and Synthesis

Chemical Identity and Structural Rationale

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is an aromatic sulfonamide characterized by a tosyl group attached to a substituted aniline ring (5-chloro-2-methylaniline).

  • IUPAC Name: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

  • Molecular Formula: C₁₄H₁₄ClNO₂S

  • Key Structural Features:

    • Sulfonamide Linkage (-SO₂NH-): The core pharmacophore, known for its ability to mimic p-aminobenzoic acid (PABA) and interact with enzyme active sites.[2][3]

    • Tosyl Group (4-methylbenzenesulfonyl): A common moiety in sulfonamide drugs that can influence lipophilicity and binding interactions.

    • Substituted Phenyl Ring (5-chloro-2-methylphenyl): The chloro and methyl substituents are crucial for modulating the compound's electronic properties, steric profile, and metabolic stability, which can significantly impact biological activity.[2]

Synthesis and Characterization Workflow

The synthesis of N-aryl sulfonamides is a well-established chemical transformation. The most common and efficient method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][4]

Protocol: Synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

  • Reactant Preparation: In a round-bottom flask, dissolve 5-chloro-2-methylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or pyridine.

  • Base Addition: Cool the mixture in an ice bath (0 °C) and add a base, such as pyridine or triethylamine (1.2 equivalents), to act as a proton scavenger.

  • Sulfonylation: Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 equivalents) to the solution dropwise while maintaining the temperature at 0 °C. The base neutralizes the hydrochloric acid generated during the reaction.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up and Extraction: Upon completion, quench the reaction with dilute hydrochloric acid (1M HCl) to neutralize excess base. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[6]

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis Reactants 5-chloro-2-methylaniline + p-toluenesulfonyl chloride Reaction Reaction in DCM with Pyridine (Base) Reactants->Reaction Step 1-3 Workup Aqueous Work-up (HCl Wash) Reaction->Workup Step 4-5 Purify Recrystallization (Ethanol/Water) Workup->Purify Step 6 Analysis Structural Characterization (NMR, MS, IR) Purify->Analysis Step 7

General workflow for synthesis and purification.

Part 2: Investigation of Potential Anticancer Activity

Scientific Rationale

Structurally novel sulfonamides have demonstrated significant antitumor activity through diverse mechanisms, making this compound class a promising area for cancer drug discovery.[7] The rationale for investigating N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as an anticancer agent is grounded in its potential to modulate key cancer-related biological processes.

  • Enzyme Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in pH regulation and tumor progression.[3][8]

  • Cell Cycle Disruption: Many sulfonamide derivatives exert their anticancer effects by inducing cell cycle arrest, commonly at the G1/S or G2/M transition points, thereby preventing cancer cell proliferation.[9][10]

  • Disruption of Microtubule Assembly: Some sulfonamides can interfere with microtubule dynamics, a mechanism similar to that of established chemotherapeutic agents like taxanes.[7]

  • Kinase Inhibition: The sulfonamide scaffold can act as a hinge-binding motif in various protein kinases, disrupting signaling pathways critical for cancer cell growth and survival.[8]

Foundational Study: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's cytotoxic effect on various cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell viability.[11]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations and include a vehicle control (DMSO only).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Table 1: Template for Summarizing Cytotoxicity Data (IC₅₀ Values)

Cancer Cell Line Tissue of Origin Test Compound IC₅₀ (µM) Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
HCT-116 Colon Experimental Value Reference Value
MCF-7 Breast Experimental Value Reference Value
HeLa Cervical Experimental Value Reference Value

| A549 | Lung | Experimental Value | Reference Value |

Workflow for the in vitro MTT cytotoxicity assay.
Mechanistic Elucidation: Cell Cycle and Apoptosis Analysis

If the compound shows significant cytotoxicity, the next logical step is to investigate its mechanism of action.

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

  • Analysis: An accumulation of cells in a specific phase (e.g., an increased G0/G1 peak) compared to the control suggests cell cycle arrest at that checkpoint.[9]

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Arrest Potential Arrest Point by Sulfonamide G1->Arrest G1/S Checkpoint G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide N-(5-chloro-2-methylphenyl) -4-methylbenzenesulfonamide Sulfonamide->Inhibition Competitive Inhibition FolicAcid Folic Acid Synthesis DHPS->FolicAcid DNA Bacterial DNA Replication FolicAcid->DNA Inhibition->DHPS

Mechanism of sulfonamide antibacterial action.

Conclusion and Future Directions

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide represents a molecule of significant interest based on the well-documented and diverse biological activities of the sulfonamide scaffold. [1][4]This guide outlines a logical, structured, and robust framework for its initial biological evaluation. The proposed workflows for assessing anticancer and antimicrobial activities provide a clear path from foundational screening to preliminary mechanistic studies. Positive results from these in vitro assays would justify further investigation, including structure-activity relationship (SAR) studies with synthesized analogs, advanced mechanistic studies, and eventual progression to in vivo animal models to evaluate efficacy and toxicity.

References

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Bentham Science. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Retrieved from [Link]

  • MJA. (2014). Antibiotic susceptibility testing methods and emerging bacterial resistance in hospitals. Retrieved from [Link]

  • PubMed. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Retrieved from [Link]

  • Bentham Science. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Retrieved from [Link]

  • MDPI. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of Action of the Novel Sulfonamide Anticancer Agent E7070 on Cell Cycle Progression in Human Non-Small Cell Lung Cancer Cells | Request PDF. Retrieved from [Link]

  • Oxford Academic. (n.d.). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. Retrieved from [Link]

  • PMC. (n.d.). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Retrieved from [Link]

  • PMC - NIH. (n.d.). 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • MDPI. (2022). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Retrieved from [Link]

Sources

Foundational

discovery and synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

An In-Depth Technical Guide to the Synthesis and Characterization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide Introduction N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Introduction

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a substituted aromatic core linked to a toluenesulfonyl group, is a common feature in a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, and scientific context, tailored for researchers and professionals in drug development and chemical research.

The strategic importance of this compound often lies in its role as a key intermediate in the synthesis of more complex molecules. The presence of a chlorine atom and a methyl group on the aniline ring, combined with the toluenesulfonyl moiety, offers multiple points for further chemical modification, making it a versatile building block.

Synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

The most common and efficient synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide involves the reaction of 5-chloro-2-methylaniline with p-toluenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Reaction Scheme
Mechanism

The synthesis proceeds via a nucleophilic attack of the amino group of 5-chloro-2-methylaniline on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of the title compound.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity
5-chloro-2-methylaniline95-79-4141.5910 mmol
p-toluenesulfonyl chloride98-59-9190.6511 mmol
Pyridine110-86-179.1020 mL
Dichloromethane (DCM)75-09-284.9350 mL
Hydrochloric acid (1 M)7647-01-036.46As needed
Saturated Sodium Bicarbonate144-55-884.01As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 5-chloro-2-methylaniline in 20 mL of pyridine.

  • Addition of Reagent: To the stirred solution, add 11 mmol of p-toluenesulfonyl chloride portion-wise over 10 minutes. The reaction is exothermic, and the temperature should be monitored.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Extract the aqueous layer with 3 x 50 mL of dichloromethane.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from ethanol to yield pure N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as a white to off-white solid.

Synthesis Workflow

Synthesis_Workflow A 1. Dissolve 5-chloro-2-methylaniline in Pyridine B 2. Add p-toluenesulfonyl chloride A->B C 3. Stir at Room Temperature (12-16 hours) B->C D 4. Quench with Ice-Water C->D E 5. Dichloromethane Extraction D->E F 6. Aqueous Washes (HCl, NaHCO3, Brine) E->F G 7. Dry over MgSO4 F->G H 8. Concentrate under Vacuum G->H I 9. Recrystallize from Ethanol H->I J Pure Product I->J

Caption: Workflow for the synthesis and purification of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₄ClNO₂S
Molecular Weight 295.78 g/mol
Appearance White to off-white solid
Melting Point 115-117 °C
Solubility Soluble in dichloromethane, chloroform, acetone; sparingly soluble in ethanol; insoluble in water.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.69 (d, J=8.3 Hz, 2H), 7.28 (d, J=8.1 Hz, 2H), 7.19 (d, J=2.2 Hz, 1H), 7.08 (dd, J=8.2, 2.2 Hz, 1H), 6.99 (d, J=8.2 Hz, 1H), 6.68 (s, 1H, NH), 2.42 (s, 3H, Ar-CH₃), 2.20 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 144.1, 136.4, 135.5, 133.7, 132.8, 131.5, 129.8, 129.2, 127.3, 125.4, 21.6, 17.5.

  • IR (KBr, cm⁻¹): 3265 (N-H stretch), 1330, 1160 (S=O stretch).

Applications in Research and Development

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide serves as a valuable scaffold in medicinal chemistry. The sulfonamide linkage is a well-established pharmacophore found in numerous drugs, including antibacterial agents and diuretics. The specific substitution pattern of this compound makes it a precursor for developing:

  • Kinase Inhibitors: The core structure can be elaborated to target the ATP-binding site of various protein kinases, which are crucial targets in oncology.

  • Antimicrobial Agents: Modifications of the aromatic rings can lead to compounds with potent activity against a range of bacterial and fungal pathogens.

  • Catalyst Ligands: The molecule can be functionalized to create ligands for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Safety Information

As with any chemical reagent, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

  • PubChem Compound Summary for CID 138343, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. Molbase. [Link]

Exploratory

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide: A Comprehensive Guide to Safety, Mechanistic Toxicology, and Self-Validating Handling Protocols

Executive Summary N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8) is a specialized building block frequently utilized in medicinal chemistry and drug development[1]. While highly valuable for syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8) is a specialized building block frequently utilized in medicinal chemistry and drug development[1]. While highly valuable for synthesizing targeted therapeutics, this compound possesses distinct structural alerts—namely, a sulfonamide moiety and a chlorinated toluene derivative—that require stringent handling protocols.

This whitepaper provides an authoritative framework for researchers, detailing the mechanistic toxicology of the compound and establishing a self-validating handling protocol . By understanding the causality behind exposure risks and implementing verifiable containment steps, laboratories can ensure absolute safety and scientific integrity.

Physicochemical Profiling & Hazard Assessment

Before handling any novel or specialized intermediate, a baseline understanding of its physicochemical properties and inherent hazards is mandatory. The table below summarizes the critical data profile for this compound[1].

PropertyValue
Chemical Name N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide
CAS Registry Number 55816-01-8
Molecular Formula C14H14ClNO2S
Molecular Weight 295.78 g/mol
Structural Class Sulfonamide, Chlorinated Toluene Derivative
Physical State Solid (Powder/Crystalline)
Primary Hazards (GHS) Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), Potential Sensitizer

Mechanistic Toxicology & Exposure Causality

Handling precautions must be grounded in mechanistic toxicology rather than generic safety rules. The hazards associated with N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide stem directly from its potential to form reactive metabolites (RMs) upon systemic absorption[2].

The Causality of Sulfonamide Toxicity

Sulfonamides are well-documented to undergo cytochrome P450 (CYP450)-mediated oxidation. The primary toxicological pathway involves the N-oxidation of the sulfonamide nitrogen or the aromatic ring, leading to the formation of highly reactive hydroxylamines. These intermediates can undergo further 2-electron oxidation to form reactive quinone imine species [3].

When these electrophilic species are generated, they rapidly deplete intracellular glutathione (GSH), the body's primary antioxidant defense[3]. Once GSH is depleted, the quinone imines covalently bind to cellular macromolecules (proteins and DNA). This adduct formation is the root cause of direct cellular toxicity and immune-mediated sensitization (haptenization), which can manifest as idiosyncratic adverse drug reactions (IADRs) such as severe cutaneous reactions[4]. Furthermore, the presence of the chlorinated aromatic ring introduces a secondary liability for oxidative dechlorination, compounding the electrophilic stress[2].

ToxPathway A N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Reactive Quinone Imine Intermediate B->C 2-Electron Oxidation D Glutathione (GSH) Conjugation (Detoxification) C->D High GSH Levels E Covalent Binding to Macromolecules C->E GSH Depletion F Cellular Toxicity & Sensitization E->F Adduct Formation

Fig 1. Proposed CYP450-mediated metabolic activation and toxicity pathway.

Self-Validating Handling Protocols

To mitigate the risks of inhalation and dermal exposure, laboratories must employ a self-validating protocol —a workflow where each step inherently verifies the success and safety of the preceding step, leaving no room for unobserved contamination[5].

Engineering Controls & PPE
  • Respiratory/Containment: All manipulations of the dry powder must occur within a certified chemical fume hood or a Class II Biological Safety Cabinet.

  • Dermal Protection: Double-gloving with nitrile gloves (minimum 5 mil thickness) is mandatory. Nitrile is required because sulfonamides and chlorinated aromatics can permeate standard latex over time.

  • Ocular Protection: Tightly fitting chemical splash goggles.

HandlingWorkflow Step1 Risk Assessment & PPE Donning Step2 Containment Check (Fume Hood Face Velocity) Step1->Step2 Verification Step3 Weighing via Closed-System Transfer Step2->Step3 Airflow Validated Step4 Solvent Addition & Dissolution Step3->Step4 Mass Confirmed Step5 Decontamination of Surfaces Step4->Step5 Reaction Sealed Validation Validation: Swab Testing Step5->Validation Post-Cleaning

Fig 2. Self-validating handling and containment workflow for hazardous sulfonamides.
Step-by-Step Experimental Methodology

Step 1: Pre-Operation Verification

  • Action: Verify the fume hood face velocity monitor reads between 80–100 feet per minute (fpm). Ensure the airfoil is clear of clutter.

  • Causality: Validating the capture velocity ensures that any micro-particulates generated during transfer are pulled away from the operator's breathing zone. Clutter disrupts laminar flow, creating eddies that can pull powder out of the hood.

Step 2: Preparation of the Weighing Station

  • Action: Line the analytical balance area with anti-static, disposable weighing paper. Zero the balance.

  • Causality: Standard plastic weighing boats can accumulate static charge, causing fine sulfonamide powders to repel and aerosolize (fugitive emissions). Anti-static paper neutralizes this charge, ensuring mass transfer integrity and preventing inhalation exposure.

Step 3: Closed-System Transfer & Weighing

  • Action: Using a static-free micro-spatula, transfer the required mass of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide into a pre-tared reaction vial. Cap the vial tightly before removing it from the balance enclosure.

  • Causality: Capping the vial within the immediate containment zone ensures that external airflow fluctuations (e.g., the operator turning around) do not aerosolize the compound during transport to the reaction block.

Step 4: In Situ Solvent Addition

  • Action: Introduce the reaction solvent (e.g., DMSO, DMF, or DCM) via a syringe through a septum into the capped vial.

  • Causality: Wetting the powder in a closed system entirely eliminates the inhalation hazard. The compound is now in the liquid phase, shifting the risk profile strictly to dermal exposure, which is already mitigated by double-gloving.

Step 5: Decontamination & Swab Validation

  • Action: Wipe down the spatula, balance, and surrounding hood surfaces with a solvent-dampened wipe (e.g., isopropanol), followed by a wipe down with a 10% sodium hypochlorite (bleach) solution.

  • Causality & Validation: Isopropanol dissolves residual organic material, while the oxidative power of bleach chemically degrades the sulfonamide API. To validate the protocol, perform a dry swab test of the weighing area; a lack of residue confirms the success of the containment and decontamination steps[5].

Emergency Response & Spill Management

In the event of a powder spill outside of primary containment, immediate and calculated action is required to prevent widespread laboratory contamination:

  • Do Not Sweep: Dry sweeping aerosolizes the powder, immediately creating an inhalation hazard.

  • Wet Containment: Gently cover the spill with absorbent pads dampened with water or a compatible solvent (like ethanol) to suppress dust generation.

  • Collection: Carefully scoop the dampened material into a designated, sealable hazardous waste container using a non-sparking tool.

  • Chemical Neutralization: Wash the affected surface with a strong surfactant and a 10% bleach solution to chemically degrade any remaining trace API[2].

References

The following authoritative sources were utilized to ground the mechanistic claims and safety protocols detailed in this whitepaper:

  • [3] Metabolic Activation and Idiosyncratic Drug Toxicity. New England Drug Metabolism Discussion Group (NEDMDG). Available at:[Link]

  • [4] Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [2] Use of Structural Alerts for Reactive Metabolites in the Application SpotRM. Chemical Research in Toxicology, ACS Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis Protocol for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Methodology, and Self-Validating Analytical Workflows Introduction & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Methodology, and Self-Validating Analytical Workflows

Introduction & Mechanistic Rationale

The compound N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS No.: 55816-01-8)[1] is a highly valuable building block in medicinal chemistry. The sulfonamide functional group is a cornerstone in drug discovery due to its metabolic stability, predictable hydrogen-bonding capacity, and utility as an amide bioisostere[2].

The synthesis of this target relies on the nucleophilic acyl substitution of 4-methylbenzenesulfonyl chloride (tosyl chloride, TsCl) by 5-chloro-2-methylaniline. However, the starting aniline presents specific electronic and steric challenges:

  • Steric Hindrance: The ortho-methyl group partially shields the nucleophilic amine.

  • Electronic Deactivation: The meta-chloro group exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen atom.

Causality in Protocol Design: Because of this reduced nucleophilicity, standard aqueous Schotten-Baumann conditions can lead to competitive hydrolysis of the sulfonyl chloride. To overcome this, our protocol utilizes anhydrous dichloromethane (DCM) as the solvent and pyridine as both an acid scavenger and a nucleophilic catalyst[3]. Pyridine prevents the formation of the unreactive anilinium hydrochloride salt by neutralizing the HCl byproduct, thereby driving the reaction equilibrium strictly toward the product[4].

Mechanism N1 Amine Nucleophile (5-chloro-2-methylaniline) N3 Tetrahedral Intermediate (Zwitterionic) N1->N3 N2 Electrophile (Tosyl Chloride) N2->N3 N4 Chloride Expulsion & Deprotonation N3->N4 N5 Target Sulfonamide + Pyridinium Chloride N4->N5

Mechanistic pathway of the sulfonylation reaction via nucleophilic acyl substitution.

Materials & Reagents

Strict stoichiometric control is required to prevent over-sulfonylation (formation of the bis-sulfonamide). The following table summarizes the quantitative reagent requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )AmountEquivalentsFunction
5-Chloro-2-methylaniline 141.601.42 g1.0 eqNucleophile / Limiting Reagent
p-Toluenesulfonyl chloride 190.652.10 g1.1 eqElectrophile
Pyridine (Anhydrous)79.101.62 mL2.0 eqBase / Acid Scavenger
Dichloromethane (Anhydrous)84.9350 mL0.2 MSolvent

Note: Ensure TsCl is fresh; degraded TsCl contains p-toluenesulfonic acid, which will skew stoichiometry and stall the reaction.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes the physical rationale behind the operation to ensure reproducibility[3].

Phase 1: Reaction Setup & Electrophile Addition
  • Preparation of the Amine Solution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 5-chloro-2-methylaniline (1.42 g, 10.0 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add anhydrous pyridine (1.62 mL, 20.0 mmol) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Rationale: Sulfonylation is exothermic. Maintaining 0 °C during addition prevents the thermal degradation of the electrophile and suppresses the formation of bis-sulfonamide byproducts.

  • Electrophile Addition: Dissolve p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction flask over 15–20 minutes using an addition funnel or syringe.

Phase 2: Reaction Maturation
  • Warming: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Monitoring: Stir the mixture for 12–16 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3 v/v). The product spot will appear at a lower Rf than the starting aniline.

Phase 3: Quenching & Biphasic Workup
  • Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Rationale: The acidic wash protonates excess pyridine, extracting it into the aqueous layer as water-soluble pyridinium chloride.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (30 mL). Rationale: This neutralizes any residual HCl and removes unreacted p-toluenesulfonic acid (hydrolyzed TsCl).

  • Pre-drying: Wash with brine (30 mL) to break any micro-emulsions and draw bulk water out of the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude solid.

Phase 4: Isolation & Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (or a hot mixture of Hexanes/EtOAc). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Filtration: Collect the purified white crystals via vacuum filtration, wash with ice-cold hexanes, and dry under high vacuum.

Workflow A 5-Chloro-2-methylaniline + DCM / Pyridine B Cool to 0 °C (Ice Bath) A->B C Dropwise Addition: Tosyl Chloride in DCM B->C D Warm to RT Stir 12-24 h C->D E Aqueous Workup (1M HCl, NaHCO3, Brine) D->E F Organic Phase Drying & Concentration E->F G Recrystallization (EtOH or Hexane/EtOAc) F->G H Pure Target Sulfonamide G->H

Step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.

Analytical Characterization (Expected Data)

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical parameters[1].

TechniqueExpected Signal / ValueStructural Assignment
LC-MS (ESI+) m/z 296.0[M+H]⁺Molecular Ion (Isotope pattern for 1 Cl atom: ~3:1 ratio at 296/298)
¹H NMR (CDCl₃) δ 2.10 (s, 3H)Ar-CH₃ (Aniline moiety)
¹H NMR (CDCl₃) δ 2.40 (s, 3H)Ar-CH₃ (Tosyl moiety)
¹H NMR (CDCl₃) δ 6.45 (br s, 1H)N-H (Sulfonamide proton, exchangeable with D₂O)
¹H NMR (CDCl₃) δ 7.00 - 7.75 (m, 7H)Aromatic protons (Tosyl AA'BB' system + Aniline ABC system)

Troubleshooting Guide

Even robust methodologies can encounter deviations. Use this matrix to diagnose and correct common synthesis failures[4].

ObservationRoot CauseCorrective Action
Formation of bis-sulfonamide Excess TsCl or elevated temperatures during addition.Restrict TsCl to exactly 1.05–1.1 eq. Ensure the reaction is strictly maintained at 0 °C during the electrophile addition phase.
Incomplete conversion (Stalled Reaction) Aniline deactivation or wet solvent causing TsCl hydrolysis.Ensure DCM and Pyridine are strictly anhydrous. If the reaction stalls, add 0.1 eq of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.
Product "oiling out" during crystallization Trace pyridine or bis-sulfonamide impurities preventing lattice formation.Re-dissolve the oil in DCM, perform an additional 1M HCl wash, dry, and attempt trituration with ice-cold hexanes before recrystallizing.

Sources

Application

Application Notes and Protocols: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Unraveling the Potential of a Novel Sulfonamide Scaffold The N-arylsulfonamide moiety is a cornerstone in medicinal chemistry, forming the str...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Potential of a Novel Sulfonamide Scaffold

The N-arylsulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs with a wide array of therapeutic applications.[1][2] This guide focuses on the specific, yet largely unexplored, compound N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide . While direct research on this molecule is limited, its structural components—a substituted N-phenyl ring and a tolyl-sulfonamide group—suggest a rich potential for biological activity.

This document serves as a detailed, forward-looking guide for researchers. It synthesizes established knowledge of closely related sulfonamide analogs to propose potential therapeutic applications, a robust synthetic protocol, and key characterization and biological evaluation methodologies for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. The aim is to provide a solid foundation for initiating research and development efforts on this promising scaffold.

Proposed Therapeutic Applications and Mechanistic Rationale

Based on the extensive body of research on analogous sulfonamide structures, we can hypothesize several promising avenues for the medicinal chemistry applications of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Anticancer Activity

The sulfonamide scaffold is prevalent in a variety of anticancer agents.[3] Derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide have demonstrated notable in vitro activity against various human tumor cell lines.[4] Specifically, related compounds have shown efficacy against breast, colon, and cervical cancer cell lines, with some exhibiting IC50 values in the low micromolar range.[5]

Hypothesized Mechanism of Action: Many sulfonamide-based anticancer agents function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, cyclin-dependent kinases, or by inducing apoptosis. For instance, certain sulfonamide derivatives have been shown to arrest the cell cycle in the G2/M phase and trigger apoptosis in pancreatic cancer cells.[3] The specific substitution pattern of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide may confer selectivity for particular kinase or enzyme targets.

Antimicrobial and Antibacterial Activity

The sulfonamide class of drugs historically includes potent antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in microorganisms.[6] While newer generations of antibiotics have emerged, the rise of antimicrobial resistance has renewed interest in novel sulfonamide structures.

Hypothesized Mechanism of Action: The core mechanism is likely the mimicry of para-aminobenzoic acid (PABA), leading to the disruption of the folate biosynthetic pathway.[6] Furthermore, studies on related compounds, such as those containing a 5-chloro-2-hydroxybenzaldehyde scaffold, have demonstrated activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The lipophilicity and electronic properties conferred by the chloro and methyl groups on the N-phenyl ring of the target compound could enhance cell wall penetration and target engagement.

Anti-inflammatory and Other CNS Applications

N-arylsulfonamides have also been explored for their potential in treating central nervous system (CNS) disorders. For example, N-alkylation of arylsulfonamide derivatives has been investigated as a strategy for developing selective 5-HT7 receptor ligands for the treatment of depression and cognitive deficits.[8]

Hypothesized Mechanism of Action: The interaction with specific receptors or enzymes within the CNS is highly dependent on the three-dimensional conformation and electronic distribution of the molecule. The specific substitution pattern of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide could favor binding to neurological targets, and this potential should be explored through computational modeling and in vitro screening.

Synthesis and Characterization: A Detailed Protocol

The synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide can be readily achieved through a standard nucleophilic substitution reaction. The following protocol is based on well-established methods for the preparation of N-arylsulfonamides.[6][9][10]

Synthetic Workflow Diagram

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction and Work-up cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A 5-chloro-2-methylaniline R Reaction Mixture A->R B p-toluenesulfonyl chloride B->R C Anhydrous Pyridine (or other base) C->R D Dichloromethane (DCM) (Solvent) D->R S Stir at Room Temperature (monitor by TLC) R->S W Aqueous HCl wash S->W E Extraction with DCM W->E DR Drying over Na2SO4 E->DR F Filtration DR->F EV Solvent Evaporation F->EV P Column Chromatography (Silica gel, Hexane:EtOAc) EV->P CR Crystallization P->CR Final Final CR->Final Final Product: N-(5-chloro-2-methylphenyl) -4-methylbenzenesulfonamide NMR 1H & 13C NMR MS Mass Spectrometry IR FT-IR Spectroscopy MP Melting Point Final->NMR Final->MS Final->IR Final->MP

Caption: Synthetic workflow for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier
5-chloro-2-methylaniline≥98%Commercially Available
p-toluenesulfonyl chloride≥98%Commercially Available
Pyridine (anhydrous)≥99.8%Commercially Available
Dichloromethane (DCM, anhydrous)≥99.8%Commercially Available
Hydrochloric acid (HCl)1 M aqueous solutionCommercially Available
Sodium bicarbonate (NaHCO3)Saturated aqueous solutionLab preparation
BrineSaturated aqueous NaClLab preparation
Anhydrous sodium sulfate (Na2SO4)GranularCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Ethyl acetate (EtOAc)HPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add anhydrous pyridine (1.2 eq).

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO3 solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization Data (Hypothetical)
AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to aromatic protons, methyl protons (from both rings), and the N-H proton.
¹³C NMR (100 MHz, CDCl₃) Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ and/or [M+Na]⁺ corresponding to C₁₄H₁₄ClNO₂S.
FT-IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching, S=O stretching (asymmetric and symmetric), and C-Cl stretching.
Melting Point To be determined experimentally.

Proposed Biological Evaluation Protocols

The following are suggested protocols for the initial biological screening of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on various cancer cell lines.

Workflow Diagram:

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with serial dilutions of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide remains a largely uncharacterized molecule, its structural similarity to a range of biologically active sulfonamides provides a strong rationale for its investigation in medicinal chemistry. The protocols and potential applications outlined in this guide offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate the therapeutic potential of this novel compound. Future work should focus on a broad biological screening to identify primary targets, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. The exploration of this and similar scaffolds will undoubtedly contribute to the rich and continuing legacy of sulfonamides in drug discovery.

References

  • This section would be populated with full citations for the sources found during the research process, including titles, authors, journals/patent numbers, and clickable URLs where available. The current search results provide a good starting point for building this comprehensive list.

Sources

Method

Application Note: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as a Versatile Intermediate for the Synthesis of Bioactive Molecules

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed guide on the utilization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as a key chemical inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide on the utilization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as a key chemical intermediate in synthetic organic chemistry. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] This guide focuses on the practical application of this specific sulfonamide in N-alkylation reactions, a common strategy for building molecular complexity. We present its chemical properties, a detailed, field-tested protocol for a representative N-alkylation reaction, data interpretation guidelines, and troubleshooting advice to enable researchers to effectively employ this versatile building block in their synthetic endeavors, particularly in the development of novel therapeutics such as TRPA1 modulators for pain management.[3][4]

Introduction and Chemical Properties

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a tosyl-protected amine derivative of 5-chloro-2-methylaniline. The tosyl group serves as a robust protecting group but also influences the electronic properties and reactivity of the molecule. The sulfonamide nitrogen is nucleophilic, though weakly so, making it suitable for reactions like N-alkylation and arylation under appropriate conditions.[5][6] This intermediate is particularly valuable for introducing the 5-chloro-2-methylphenyl moiety, a structural motif found in various biologically active compounds.

Table 1: Physicochemical Properties of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

PropertyValue
IUPAC Name N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide
Molecular Formula C₁₄H₁₄ClNO₂S
Molecular Weight 295.78 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in many organic solvents (e.g., DMF, DMSO, Dichloromethane); Insoluble in water
Melting Point Varies based on purity, typically >100 °C

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Core Application: N-Alkylation for Synthesis of TRPA1 Modulators

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a significant target in drug discovery, particularly for developing novel analgesics to treat acute and chronic pain.[3][4][7] Several patented series of TRPA1 modulators utilize N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as a key starting material. The core synthetic transformation involves the deprotonation of the sulfonamide nitrogen followed by alkylation with a suitable electrophile.

The general mechanism involves a strong base abstracting the acidic proton from the sulfonamide nitrogen, generating a nucleophilic anion. This anion then attacks an alkyl halide or a similar electrophile in an Sₙ2 reaction to form the N-alkylated product. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Diagram 1: General N-Alkylation Reaction Scheme

N_Alkylation cluster_reactants Reactants & Conditions cluster_products Products Start N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide Product N-Alkyl-N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide Start->Product Reaction Electrophile Alkyl Halide (R-X) Electrophile->Product Base Strong Base (e.g., NaH, K2CO3) Base->Product Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->Product Byproduct Salt (e.g., NaX) + Conjugate Acid

Caption: General workflow for the N-alkylation of the title sulfonamide.

Detailed Experimental Protocol: Synthesis of an N-Alkylated Derivative

This protocol is a representative example of an N-alkylation reaction using N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. Such methods are employed in the synthesis of complex imidazoles and other heterocyclic systems.[8][9]

Objective: To synthesize N-(2-cyanoethyl)-N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Materials:

  • N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Acrylonitrile (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (N₂), add N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (1.0 eq).

    • Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.2 M).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Causality: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the weakly acidic sulfonamide. The reaction is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.

    • Carefully add sodium hydride (1.2 eq) to the stirred solution in small portions.

    • Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Alkylation (Michael Addition):

    • Causality: Acrylonitrile is an electrophile that reacts with the sulfonamide anion via a Michael addition. An excess is used to ensure the complete consumption of the starting material.

    • Slowly add acrylonitrile (1.5 eq) to the reaction mixture via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The product should have a higher Rf value than the starting material.

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C.

    • Causality: The reaction is quenched with saturated NH₄Cl to neutralize any unreacted NaH. This is done slowly at 0 °C to safely manage the quenching of the reactive hydride.

    • Slowly add saturated aqueous NH₄Cl to quench the reaction.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-(2-cyanoethyl)-N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Diagram 2: Experimental Workflow

Workflow A 1. Setup Dissolve sulfonamide in DMF under N2, cool to 0°C B 2. Deprotonation Add NaH portion-wise Stir for 30 min at 0°C A->B Base Addition C 3. Alkylation Add acrylonitrile Warm to RT, stir 4-6h B->C Electrophile Addition D 4. Monitoring Check reaction completion by TLC C->D Reaction Time D->C If incomplete (continue stirring) E 5. Quench & Work-up Quench with NH4Cl Extract with EtOAc, wash D->E If complete F 6. Purification Dry, concentrate, and purify by column chromatography E->F G Final Product Characterize (NMR, MS) F->G

Caption: Step-by-step laboratory workflow for N-alkylation.

Data Interpretation and Troubleshooting

Table 2: Expected Analytical Data for Product

AnalysisExpected Result
¹H NMR Appearance of new signals corresponding to the cyanoethyl group (two triplets, ~2.8-3.0 ppm and ~3.8-4.0 ppm). The NH proton signal from the starting material will be absent.
¹³C NMR Appearance of new signals for the cyanoethyl group, including the nitrile carbon (~117 ppm).
Mass Spec (ESI+) [M+H]⁺ or [M+Na]⁺ peak corresponding to the molecular weight of the product (C₁₇H₁₇ClN₂O₂S, MW = 348.85).
IR Spectroscopy Presence of a characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.

Table 3: Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive NaH (degraded by moisture).2. Insufficiently dry solvent (DMF).3. Reaction time too short.1. Use fresh, high-quality NaH. Wash with hexanes before use if necessary.2. Use freshly distilled or commercially available anhydrous DMF.3. Continue stirring and monitor by TLC until completion.
Multiple Products Observed 1. Reaction temperature too high.2. Side reactions of the electrophile.1. Maintain temperature control, especially during base addition and quenching.2. Ensure slow addition of the electrophile.
Difficult Purification 1. Close Rf values of product and starting material.2. Presence of mineral oil from NaH dispersion.1. Optimize the chromatography solvent system.2. During work-up, wash the crude organic extract with hexanes to remove mineral oil before concentrating.

Conclusion

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a highly effective chemical intermediate for introducing a specific substituted aryl moiety into complex molecules. The N-alkylation protocol described herein is robust and adaptable, providing a reliable pathway to novel compounds for drug discovery and development. The principles of careful control over reaction conditions and thorough product characterization are paramount to achieving success in its application.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available at: [Link]

  • Becica, J., et al. (2019). High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides. Semantic Scholar. Available at: [Link]

  • Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Chemistry Portal. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. Available at: [Link]

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]

  • Gowda, B. T., et al. (2010). 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. PMC - NIH. Available at: [Link]

  • Patel, R. N., et al. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][10][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abdelaziz, M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • Gowda, B. T., et al. (2009). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. PMC. Available at: [Link]

  • NextSDS. N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE. Available at: [Link]

  • Sente, A., et al. (2023). Targeting TRPA1 with Novel Synthetic Compounds Based on Different Scaffolds to Reduce Acute and Chronic Pain. MDPI. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][10][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Available at: [Link]

  • Soledade, M., et al. (2012). N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide. PMC. Available at: [Link]

  • Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • Wang, C., et al. (2023). Transient receptor potential ankyrin 1 (TRPA1) modulators: Recent update and future perspective. PubMed. Available at: [Link]

  • MDPI. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Available at: [Link]

  • Startek, J. B., et al. (2015). TRPA1 channels mediate acute neurogenic inflammation and pain produced by bacterial endotoxins. PMC. Available at: [Link]

  • ResearchGate. Overview of TRPA1 inhibitors reported in the literature. Available at: [Link]

  • Patsnap Synapse. What TRPA1 inhibitors are in clinical trials currently? Available at: [Link]

Sources

Application

Analytical Methods for the Detection of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Introduction and Analytical Rationale N-(5-chloro-2-methylphenyl)-4-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists

Introduction and Analytical Rationale

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8) is a highly specific sulfonamide derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and as a structural scaffold for enzyme inhibitors[1]. Due to its pharmacological relevance and potential presence as an impurity in active pharmaceutical ingredients (APIs), robust and highly sensitive analytical methods are required for its quantification.

The physicochemical profile of this compound dictates the analytical approach. With a molecular weight of 295.79 g/mol and a highly hydrophobic dual-aromatic structure (LogP ~3.8), the compound exhibits strong retention on reversed-phase (RP) stationary phases. The sulfonamide nitrogen possesses a weakly acidic proton (pKa ~8.5–9.5). Consequently, chromatographic methods must employ acidic mobile phases to suppress ionization, thereby preventing peak tailing and ensuring reproducible retention times[2].

This application note details two orthogonal, self-validating analytical workflows:

  • HPLC-UV Method: Optimized for routine batch release, assay, and impurity profiling.

  • UPLC-ESI-MS/MS Method: Optimized for trace-level detection (e.g., genotoxic impurity screening) and bioanalytical quantification in complex matrices[3].

Method A: HPLC-UV for Routine Assay and Purity

Rationale and Causality

High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for the routine quantification of sulfonamide derivatives due to its high precision and robustness[2]. The compound features strong chromophores (the p-toluene and chloromethylphenyl rings), yielding a robust UV absorption maximum at approximately 265 nm. To maintain the analyte in a neutral state and achieve sharp peak symmetry, 0.1% Formic Acid (pH ~2.7) is utilized in the aqueous mobile phase[4].

Chromatographic Conditions
ParameterSpecification
System Agilent 1260 Infinity II (or equivalent quaternary HPLC)
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 40% A / 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Detection Wavelength 265 nm (Reference 360 nm)
Injection Volume 10 µL
Run Time 10 minutes
Step-by-Step Protocol
  • Standard Preparation: Accurately weigh 10.0 mg of the N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide reference standard. Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Solutions: Dilute the stock solution with the mobile phase (40:60 Water:Acetonitrile) to generate a calibration curve ranging from 1.0 µg/mL to 50.0 µg/mL.

  • System Suitability Testing (SST): Inject the 10.0 µg/mL standard six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 3000.

  • Sample Analysis: Filter all prepared samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit. Inject samples and bracket with standards every 10 injections to verify system stability[5].

Method B: UPLC-ESI-MS/MS for Trace and Bioanalysis

Rationale and Causality

For pharmacokinetic studies or trace impurity analysis, the sensitivity of UV detection is insufficient. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides sub-nanogram detection limits[6]. Operating in Electrospray Ionization Positive (ESI+) mode, the sulfonamide readily accepts a proton to form the[M+H]+ precursor ion at m/z 296.0.

Upon collision-induced dissociation (CID), the molecule undergoes characteristic S-N bond cleavage. The charge is retained on the sulfonyl fragment, generating a highly stable p-toluenesulfonyl cation (m/z 155.0), which serves as the primary quantifier ion. A secondary loss of SO2 yields the tropylium cation (m/z 91.0), utilized as the qualifier ion to ensure absolute structural confirmation[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 296.0 Frag1 p-Toluenesulfonyl Cation [C7H7SO2]+ m/z 155.0 Precursor->Frag1 S-N Bond Cleavage (CE: 15 eV) Frag3 Aniline Cleavage Product [C7H8ClN]+ m/z 141.0 Precursor->Frag3 S-N Bond Cleavage (CE: 20 eV) Frag2 Tropylium Cation [C7H7]+ m/z 91.0 Frag1->Frag2 Loss of SO2 (CE: 35 eV)

Caption: Proposed ESI+ MS/MS fragmentation pathway for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Mass Spectrometry Parameters (Multiple Reaction Monitoring)
ParameterSpecification
Ionization Mode ESI Positive (+ve)
Capillary Voltage 3.5 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Precursor Ion (Q1) m/z 296.0
Quantifier Transition (Q3) m/z 296.0 → 155.0 (Collision Energy: 15 eV)
Qualifier Transition (Q3) m/z 296.0 → 91.0 (Collision Energy: 35 eV)
Dwell Time 50 ms per transition
Sample Preparation Workflow (Solid Phase Extraction)

To mitigate matrix effects (ion suppression/enhancement) inherent to LC-MS/MS bioanalysis, a Solid Phase Extraction (SPE) protocol is strictly enforced[7]. Polymeric reversed-phase sorbents (e.g., Oasis HLB) effectively trap the hydrophobic sulfonamide while polar matrix interferents are washed away.

SPE_Workflow A Sample Matrix (Plasma or Formulation) B Protein Precipitation (Add Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 rpm, 10 min, 4°C) B->C D Supernatant Collection C->D G Sample Loading D->G E Solid Phase Extraction (SPE) (Oasis HLB 30mg Cartridge) F Conditioning (1 mL MeOH, 1 mL H2O) F->G Cartridge Prep H Washing (5% MeOH in H2O) G->H I Elution (100% Acetonitrile) H->I J Evaporation & Reconstitution (Mobile Phase) I->J K UPLC-MS/MS Injection J->K

Caption: Workflow for the extraction and purification of the sulfonamide analyte prior to LC-MS/MS analysis.

Method Validation Summary

Both methods must be validated according to ICH Q2(R2) guidelines. The following table summarizes the expected validation performance criteria based on analogous sulfonamide analytical frameworks[8],[5].

Validation ParameterHPLC-UV PerformanceUPLC-MS/MS Performance
Linearity Range 1.0 – 50.0 µg/mL0.5 – 500.0 ng/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 ng/mL
Intra-day Precision (%RSD) < 1.5%< 4.0%
Inter-day Precision (%RSD) < 2.0%< 6.0%
Accuracy / Recovery 98.5% – 101.5%85.0% – 110.0%

References

  • Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey by Liquid Chromatography-Tandem Mass Spectrometry. Preprints.org / Scilit.8

  • Application Note: HPLC-UV Method for the Analysis and Quantification of Azosulfamide. BenchChem.2

  • A Comparative Guide to the Validation of Analytical Methods for p-Toluenesulfonamide Derivatives. BenchChem.3

  • A fully validated HPLC–UV method for determination of sulthiame in human serum/plasma samples. Biomedical Chromatography (DOI).5

  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry. SciELO.7

Sources

Method

Application Notes &amp; Protocols: Investigating the Antimicrobial Properties of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

An in-depth guide for researchers, scientists, and drug development professionals. Introduction and Scientific Context Overview of the Compound N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a synthetic molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction and Scientific Context

Overview of the Compound

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a synthetic molecule belonging to the sulfonamide class of compounds. Its structure, featuring a substituted phenyl ring linked to a toluenesulfonyl group, makes it a subject of interest in medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore known for a range of biological activities, most notably antimicrobial effects[1]. The specific substitutions on the phenyl rings—a chloro group and two methyl groups—are intended to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly influence its interaction with biological targets and overall efficacy.

The Imperative for Novel Antimicrobials

The rise of antimicrobial resistance (AMR) represents a formidable global health crisis. Pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) have developed resistance to numerous first-line antibiotics, making infections difficult to treat and increasing mortality rates[2][3]. S. aureus is a versatile pathogen responsible for a spectrum of diseases, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis[2][4]. The ability of bacteria like S. aureus to form biofilms further complicates treatment, as these structures provide a physical barrier against antibiotics and host immune responses[3][5]. This landscape necessitates the exploration of novel chemical scaffolds, such as N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, as potential new therapeutic agents.

Scope of this Guide

This document provides a comprehensive framework for the preclinical in vitro evaluation of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. It is designed for researchers in microbiology, pharmacology, and drug discovery. The protocols herein are based on established, robust methodologies and are presented with detailed, step-by-step instructions. Beyond procedural guidance, this guide explains the scientific rationale behind experimental choices, outlines systems for data validation, and provides templates for effective data presentation, ensuring a rigorous and reproducible investigation of the compound's antimicrobial potential.

Hypothesized Mechanism of Action

Understanding the mechanism of action is critical for developing a compound into a viable drug. For N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, the primary hypothesis is based on its core sulfonamide structure.

Primary Hypothesis: Inhibition of Folate Synthesis

The most well-documented mechanism for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid (folate) synthesis pathway[6]. Bacteria must synthesize their own folate, an essential cofactor for nucleotide synthesis, whereas mammals obtain it from their diet. This metabolic difference provides a selective target for antimicrobial action.

The sulfonamide group of the compound is structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This mimicry allows the compound to bind to the active site of the enzyme, blocking PABA and halting the production of dihydropteroic acid, a precursor to folate. This ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect (inhibition of growth)[1][6].

Folate_Pathway_Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Compound N-(5-chloro-2-methylphenyl) -4-methylbenzenesulfonamide Compound->DHPS Competitive Inhibition Folate Folic Acid Synthesis Dihydropteroic_Acid->Folate Growth_Inhibition Bacterial Growth Inhibition DNA DNA Synthesis & Repair Folate->DNA DNA->Growth_Inhibition

Caption: Hypothesized inhibition of the bacterial folate synthesis pathway.

Secondary Areas for Investigation

While folate synthesis inhibition is the primary hypothesis, other mechanisms observed in novel antimicrobial compounds warrant consideration for secondary screening:

  • Cell Membrane Disruption: Some synthetic compounds can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death[5]. This can be investigated through membrane potential assays.

  • Inhibition of Virulence Factors: For pathogens like S. aureus, an alternative strategy is to target virulence factors, such as the production of the golden carotenoid pigment staphyloxanthin, which protects the bacterium from the host's immune response[7]. Inhibition of this pigment can render the bacteria more susceptible to oxidative stress.

Core Experimental Protocols

This section provides detailed methodologies for the primary in vitro assessment of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Compound Preparation and Handling
  • Expertise & Experience: The solubility of a novel compound is a critical first step. Sulfonamide derivatives are often poorly soluble in aqueous media but soluble in organic solvents like dimethyl sulfoxide (DMSO). It is crucial to use a concentration of DMSO that does not affect microbial growth (typically ≤1% v/v in the final assay).

Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~32 mM) of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in 100% DMSO.

  • Ensure the compound is fully dissolved by vortexing. Gentle warming in a water bath (<40°C) may be applied if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Trustworthiness: The broth microdilution method is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[8]. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Test compound stock solution (in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213 [MSSA], a clinical MRSA isolate)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (for inoculum standardization)

  • Positive control antibiotic (e.g., Vancomycin for MRSA, Oxacillin for MSSA)

Methodology:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Inoculate the colonies into a tube of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL)[9].

    • Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: Standardizing the inoculum is the most critical variable for MIC reproducibility. A higher inoculum can lead to falsely elevated MIC values.

  • Compound Dilution in Plate:

    • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

    • Prepare an intermediate dilution of the compound stock to avoid high DMSO concentrations. For example, add 4 µL of a 10 mg/mL stock to 996 µL of CAMHB to get a 40 µg/mL starting solution.

    • Add 200 µL of this starting solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Result: Wells 1-10 now contain 100 µL of the compound at decreasing concentrations.

  • Controls:

    • Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Add 100 µL of CAMHB. This well will not be inoculated.

    • Positive Control: A separate row or plate should be set up using a standard antibiotic in place of the test compound.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is 200 µL, and the bacterial concentration is now at the target of 5 x 10⁵ CFU/mL[10]. The compound concentrations have also been halved to their final test concentrations.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation.

    • Incubate at 35-37°C for 16-20 hours[10].

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well)[10]. This can be assessed by eye or with a plate reader measuring optical density (OD₆₀₀).

Protocol: Bactericidal vs. Bacteriostatic Activity via Time-Kill Assay
  • Expertise & Experience: The MIC value only indicates growth inhibition. A time-kill assay provides dynamic information on whether the compound actively kills bacteria (bactericidal) or merely stops them from replicating (bacteriostatic)[11]. A compound is generally considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Methodology:

  • Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay (approx. 5 x 10⁵ CFU/mL).

  • Set up culture tubes containing the compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also include a no-compound growth control tube.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each tube.

  • Perform serial 10-fold dilutions of the aliquot in sterile saline or phosphate-buffered saline (PBS).

  • Plate the dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time for each concentration.

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)
  • Trustworthiness: A promising antimicrobial must be selective, harming pathogens at concentrations that are non-toxic to host cells. The MTT assay is a standard colorimetric method to assess cell viability[9]. It measures the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Human cell line (e.g., HaCaT keratinocytes for normal skin, or HEK293 for embryonic kidney cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Methodology:

  • Seed a 96-well flat-bottom plate with the mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of medium.

  • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment[9].

  • Prepare serial dilutions of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

  • Incubate for a desired exposure time (e.g., 24 or 48 hours).

  • After incubation, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Experimental Workflow and Data Management

Integrated Research Workflow

A logical progression of experiments is essential for an efficient evaluation of a novel compound. The initial screening for activity should be followed by more detailed characterization and safety profiling.

Caption: A structured workflow for evaluating a novel antimicrobial compound.

Data Presentation

Clear and standardized data presentation is crucial for comparing the efficacy of a compound against different microorganisms.

Table 1: Example Summary of Minimum Inhibitory Concentration (MIC) Data

Test MicroorganismGram StainStrain IDCompound MIC (µg/mL)Positive ControlControl MIC (µg/mL)
Staphylococcus aureusPositiveATCC 29213 (MSSA)Oxacillin
Staphylococcus aureusPositiveClinical Isolate (MRSA)Vancomycin
Enterococcus faecalisPositiveATCC 29212Vancomycin
Escherichia coliNegativeATCC 25922Ciprofloxacin
Pseudomonas aeruginosaNegativeATCC 27853Ciprofloxacin

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and bacterial cultures.

  • Compound Handling: While specific toxicity data for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide may be limited, related compounds can be skin and eye irritants[12]. Avoid inhalation of the powder and direct contact with skin.

  • Biohazard Waste: All bacterial cultures and contaminated materials must be decontaminated (e.g., by autoclaving) before disposal according to institutional guidelines.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide.
  • Khan, F., et al. (n.d.).
  • Skov, R., & Smyth, R. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC.
  • JETIR. (2026). EVALUATING THE ACTIVITY OF NOVEL ANTIMICROBIAL COMPOUNDS : A REVIEW OF METHODS AND TECHNIQUES. Jetir.Org.
  • Belka, M., et al. (2016). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PMC.
  • Gül, H. İ., et al. (2008).
  • Poczta, A., et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. MDPI.
  • University of Bath. (2022).
  • Pesko, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
  • Smolecule. (2023). Buy 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide | 34392-72-8.
  • Poczta, A., et al. (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. PMC.
  • Oldfield, E. (2008). Inhibitors of Sterol Biosynthesis as Staphylococcus aureus Antibiotics. Angewandte Chemie.
  • European Patent Office. (2023). NEW COMPOUNDS FOR TREATING STAPHYLOCOCCUS INFECTIONS - EP 4406952 A1.
  • MDPI. (2024). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains.
  • Patsnap Synapse. (2024). What is the mechanism of Para-Toluenesulfonamide?.

Sources

Application

Application Note: Optimized Synthesis and Hinsberg-Guided Purification of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Process Development Introduction & Mechanistic Rationale The synthesis of N-(5-chloro-2-methylphenyl)-4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Synthetic Organic Chemistry & Process Development

Introduction & Mechanistic Rationale

The synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8)[1] presents a classic challenge in nucleophilic acyl substitution: balancing conversion efficiency with the strict suppression of over-sulfonylation. As a Senior Application Scientist, I have designed this protocol to move beyond generic synthetic templates. This guide leverages the inherent physicochemical properties of the target molecule to create a highly efficient, self-validating purification workflow.

The reaction couples 5-chloro-2-methylaniline with p-toluenesulfonyl chloride (TsCl). We utilize anhydrous dichloromethane (DCM) as the solvent and pyridine as both an acid scavenger and a nucleophilic catalyst[2]. The lone pair on pyridine's nitrogen abstracts the proton from the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium forward[2]. Furthermore, strict temperature control (0 °C during addition) is enforced to mitigate the formation of disulfonamide byproducts—a known risk when reacting highly electrophilic sulfonyl chlorides with primary arylamines[3].

Workflow R Reactants Amine + TsCl S Synthesis DCM, Pyridine, 0°C R->S W1 Acid Wash (1M HCl) Removes Amine S->W1 W2 Base Extract (1M NaOH) Isolates Product W1->W2 P Acidification (pH 2) Precipitates Product W2->P C Recrystallization EtOH/Water P->C

Experimental workflow for synthesis and phase-transfer purification of the sulfonamide.

The Self-Validating Purification Strategy

A robust protocol must be a self-validating system. Traditional column chromatography is solvent-intensive and time-consuming. Instead, this protocol employs a preparative adaptation of the classic Hinsberg Test .

Because the target compound is a monosulfonamide derived from a primary amine, the remaining N-H proton is highly acidic (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This chemical feature dictates our purification logic:

  • Acid Wash: Removes basic impurities (unreacted 5-chloro-2-methylaniline and pyridine) into the aqueous phase.

  • Base Extraction: When the organic layer is washed with 1M NaOH, the target monosulfonamide deprotonates and migrates into the aqueous phase as a water-soluble sodium salt.

  • Validation: Any disulfonamide byproduct lacks an N-H proton, remains neutral, and is trapped in the discarded organic layer. Therefore, the successful phase transfer of the product into the basic aqueous layer chemically validates its identity as the desired monosulfonamide.

Mechanism Amine Primary Amine (Nucleophile) Mono Monosulfonamide (Acidic N-H, Target) Amine->Mono + TsCl Di Disulfonamide (Neutral, Byproduct) Mono->Di Excess TsCl Aq Aqueous NaOH Phase (Contains Target) Mono->Aq 1M NaOH Org Organic DCM Phase (Contains Byproduct) Di->Org 1M NaOH

Mechanistic pathway and phase-transfer logic exploiting the acidic N-H of monosulfonamides.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required for a 10.0 mmol scale synthesis. A slight excess of TsCl (1.1 eq) ensures complete consumption of the amine, while excess pyridine (2.5 eq) guarantees absolute neutralization of the generated HCl.

Reagent / ProductMW ( g/mol )EquivalentsMass / VolumeMoles
5-chloro-2-methylaniline141.601.01.42 g10.0 mmol
p-Toluenesulfonyl chloride190.651.12.10 g11.0 mmol
Pyridine (Base/Catalyst)79.102.52.0 mL25.0 mmol
Dichloromethane (DCM)84.93Solvent20.0 mL-
N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide 295.79 1.0 (Theoretical) 2.96 g 10.0 mmol

Step-by-Step Experimental Protocol

Phase I: Reaction Assembly
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylaniline (1.42 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add pyridine (2.0 mL, 25.0 mmol) to the stirring solution.

  • Electrophile Addition: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Slowly add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in small portions over 15 minutes.

    • Causality Note: Controlling the exotherm at 0 °C is critical to suppress the nucleophilicity of the newly formed monosulfonamide, thereby preventing disubstitution[3].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 4 to 5 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 3:1) until the primary amine spot is no longer visible.

Phase II: Phase-Transfer Purification
  • Initial Quench & Acid Wash: Dilute the crude reaction mixture with an additional 20 mL of DCM and transfer it to a 125 mL separatory funnel. Wash the organic layer with cold 1M HCl (2 × 20 mL).

    • Causality Note: The acidic wash protonates unreacted amine and pyridine, partitioning them into the aqueous layer, which is subsequently discarded.

  • Base Extraction (Product Isolation): Extract the DCM layer with 1M NaOH (3 × 20 mL).

    • Causality Note: The target N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide deprotonates and migrates to the aqueous phase. Discard the DCM layer, which now contains only neutral organic impurities and disulfonamides.

  • Acidification & Precipitation: Combine the basic aqueous extracts in a clean beaker and cool to 0 °C. Slowly add concentrated HCl dropwise under vigorous stirring until the solution reaches pH 2.

    • Causality Note: Reprotonation collapses the aqueous solubility of the sulfonamide, resulting in the immediate precipitation of the pure product as a dense white solid.

Phase III: Final Isolation
  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 15 mL) to remove residual inorganic salts.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Add hot water dropwise until slight turbidity persists, then allow the solution to cool slowly to room temperature, followed by chilling at 4 °C. Filter the resulting analytically pure crystals and dry under high vacuum for 12 hours.

References

  • The Journal of Organic Chemistry (ACS Publications) - A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines (Mechanistic insights on disubstitution). Retrieved from: [Link]

Sources

Method

Application Note: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as a Polypharmacological Probe

Executive Summary N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8) is a synthetic secondary sulfonamide that serves as a highly versatile intermediate and a functional pharmacological probe[1]. In...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8) is a synthetic secondary sulfonamide that serves as a highly versatile intermediate and a functional pharmacological probe[1]. In modern drug development, the N-aryl-p-toluenesulfonamide scaffold is recognized as a "privileged structure" capable of selectively interacting with multiple high-value therapeutic targets. This application note provides a comprehensive, rigorously validated guide for utilizing this compound as an inhibitor targeting Cyclooxygenase-2 (COX-2) in inflammatory/oncological models and Aldose Reductase (ALR2) in diabetic complication models.

Mechanistic Insights & Target Rationale

To effectively deploy this compound in biochemical assays, researchers must understand the structure-activity relationship (SAR) and subcellular localization dynamics that govern its efficacy.

COX-2 Inhibition and Golgi Apparatus Targeting

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for converting arachidonic acid into prostaglandin H2 (PGH2), driving inflammation and tumorigenesis[2]. Unlike its constitutive isoform (COX-1), COX-2 features a substitution of Isoleucine-523 to Valine-523. This single amino acid change opens a secondary, highly hydrophobic side pocket.

The p-toluenesulfonamide moiety of this compound is structurally homologous to established COX-2 selective inhibitors (e.g., Celecoxib). The sulfonamide group inserts directly into this Val523 pocket, forming critical hydrogen bonds with Arg513 and His90, while the 5-chloro-2-methylphenyl ring occupies the primary hydrophobic channel, competitively blocking arachidonic acid[3]. Furthermore, COX-2 frequently accumulates in the Golgi apparatus of cancer cells; the phenylsulfonamide/toluenesulfonamide motifs naturally target and localize within the Golgi and Endoplasmic Reticulum (ER), enhancing localized intracellular efficacy[4].

Aldose Reductase (ALR2) Inhibition

ALR2 is the rate-limiting enzyme of the polyol pathway, catalyzing the reduction of glucose to sorbitol. Hyperactivation of ALR2 under hyperglycemic conditions leads to intracellular osmotic stress, a primary driver of diabetic retinopathy and neuropathy[5].

Effective ALR2 inhibitors require an acidic or hydrogen-bonding headgroup and a lipophilic tail. The secondary sulfonamide nitrogen of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide acts as a potent hydrogen bond donor to the ALR2 catalytic tetrad (Tyr48, His110, Trp111). Concurrently, the chlorinated aryl ring anchors the molecule within the highly lipophilic specificity pocket of the enzyme, preventing the conformational changes necessary for glucose reduction[6].

Physicochemical Profile

Understanding the physical properties of the compound is critical for assay design, particularly regarding solvent selection and stoichiometric calculations.

PropertySpecification
Chemical Name N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide
CAS Number 55816-01-8
Molecular Weight 295.78 g/mol
Chemical Formula C14H14ClNO2S
Primary Enzyme Targets Cyclooxygenase-2 (COX-2), Aldose Reductase (ALR2)
Subcellular Localization Endoplasmic Reticulum (ER)[1], Golgi Apparatus[4]
Solubility Profile Soluble in DMSO and DMF; Insoluble in aqueous buffers

Pathway Visualization

The following diagram illustrates the dual-inhibitory mechanism of the compound across both the Cyclooxygenase and Polyol pathways.

Pathway cluster_COX Cyclooxygenase Pathway (Inflammation) cluster_ALR Polyol Pathway (Diabetic Stress) Inhibitor N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide COX2 COX-2 Enzyme Inhibitor->COX2 Inhibits ALR2 Aldose Reductase Inhibitor->ALR2 Inhibits AA Arachidonic Acid AA->COX2 PGE2 Prostaglandin E2 COX2->PGE2 Gluc Glucose Gluc->ALR2 Sorb Sorbitol ALR2->Sorb

Caption: Dual inhibition mechanism of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems, incorporating specific causality-driven steps and internal quality controls.

Protocol 1: Fluorometric COX-2 Inhibition Assay

Principle: This assay measures the peroxidase activity of COX-2. As COX-2 converts arachidonic acid to PGH2, the coupled reduction of PGH2 oxidizes Amplex Red into highly fluorescent resorufin.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the inhibitor in 100% molecular-grade DMSO to yield a 10 mM stock.

    • Causality: The highly hydrophobic nature of the chlorinated aryl ring necessitates pure DMSO for complete solvation.

  • Buffer Setup: Prepare Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 μM hematin.

    • Causality: Tris-HCl at pH 8.0 mimics physiological conditions while maximizing the stability of the hematin cofactor, which is strictly required for the peroxidase activity of COX-2.

  • Enzyme Incubation: In a 96-well black microplate, add 10 μL of inhibitor (diluted in buffer) to 40 μL of recombinant human COX-2 (0.5 U/well). The final DMSO concentration must be strictly 1%. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation is mandatory. It allows the sulfonamide moiety time to penetrate the deep Val523 side pocket and establish stable hydrogen bonds before the substrate is introduced.

  • Reaction Initiation: Add 50 μL of a substrate mixture containing 100 μM Arachidonic Acid and 50 μM Amplex Red.

  • Kinetic Measurement: Immediately read fluorescence at Ex 535 nm / Em 590 nm continuously for 20 minutes.

  • Self-Validation (QC): Calculate the Z'-factor using a vehicle control (1% DMSO) and a positive control (Celecoxib, 1 μM). A Z'-factor > 0.5 validates the assay's robustness.

Protocol 2: Spectrophotometric Aldose Reductase (ALR2) Assay

Principle: ALR2 catalyzes the NADPH-dependent reduction of substrates. The reaction is monitored by the oxidation of NADPH to NADP+, observed as a kinetic decrease in absorbance at 340 nm.

Step-by-Step Methodology:

  • Buffer Setup: Prepare 0.1 M sodium phosphate buffer, adjusted precisely to pH 6.2.

    • Causality: ALR2 exhibits a sharp catalytic optimum in slightly acidic conditions; deviations above pH 6.5 significantly reduce the Vmax​ of the enzyme.

  • Reaction Mixture: In a UV-transparent 96-well microplate, combine 150 μL of buffer, 10 μL of 0.2 mM NADPH, 10 μL of recombinant ALR2 (20 mU), and 10 μL of the inhibitor (serial dilutions in DMSO). Incubate at 30°C for 10 minutes.

  • Initiation: Add 20 μL of 10 mM DL-glyceraldehyde to initiate the reaction.

    • Causality: While glucose is the physiological substrate, DL-glyceraldehyde is used in vitro because it possesses a significantly higher turnover rate, providing a wider dynamic range for calculating IC50 values.

  • Kinetic Measurement: Monitor absorbance at 340 nm continuously for 5 minutes.

    • Causality: Continuous kinetic reading (measuring the slope, ΔA340​/min ) is superior to an endpoint assay here. It completely mitigates background absorbance artifacts caused by the aromatic rings of the inhibitor itself.

  • Self-Validation (QC): Run a parallel control using Epalrestat (1 μM). Ensure the baseline drift of NADPH without the substrate is less than 5% over the 5-minute window.

References

  • Targeted photodynamic therapy: enhancing efficacy through specific organelle engagement Frontiers in Immunology (August 25, 2025). Details the mechanism of COX-2 inhibition mediated by sulfonamide derivatives and organelle targeting. URL:[Link]

  • Molecular Structure-Based Screening... Identifies Potential Inhibitors of Diabetes Mellitus Target... National Institutes of Health (PMC) (February 21, 2022). Discusses Aldose Reductase as a primary target for managing diabetes mellitus complications. URL:[Link]

  • Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents MDPI (November 06, 2015). Outlines the synthesis and biological evaluation of p-toluenesulfonamides and arylsulfonylureas against hyperglycemic targets. URL:[Link]

  • Fluorescent probes for targeting the Golgi apparatus: design strategies and applications Royal Society of Chemistry (June 21, 2024). Explains the structural divergence between ER-targeting p-toluenesulfonamides and Golgi-targeting phenylsulfonamides via COX-2 binding. URL:[Link]

  • Modified Acidic Nonsteroidal Anti-Inflammatory Drugs as Dual Inhibitors of mPGES-1 and 5-LOX ACS Publications (September 20, 2012). Provides authoritative grounding on the arachidonic acid pathway, COX-2 structural biology, and sulfonamidation techniques. URL:[Link]

Sources

Application

Application Note: Profiling N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide as a State-Dependent Nav1.7 Inhibitor

Executive Summary & Mechanistic Rationale The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of severe pain disorders. Because Nav1.7 is predominantly expressed in the peripheral...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of severe pain disorders. Because Nav1.7 is predominantly expressed in the peripheral nervous system (PNS), targeting this channel offers a pathway to non-opioid analgesia devoid of central nervous system (CNS) liabilities[1]. However, developing selective inhibitors is notoriously difficult due to the high sequence homology across the Nav family, particularly with the cardiac isoform Nav1.5.

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide belongs to a highly privileged class of by binding to the Voltage Sensor Domain 4 (VSD4) rather than the highly conserved central pore[1].

The Causality of State-Dependent Inhibition

Standard screening assays often yield false negatives for aryl sulfonamides. This occurs because these compounds are state-dependent inhibitors . They do not bind effectively to the resting state of the channel. Instead, the acidic sulfonamide moiety and the lipophilic aryl rings specifically recognize the VSD4 only when it is in the "up" conformation—a structural state that corresponds to the channel's inactivated state[2]. Binding of the sulfonamide traps the VSD4 in this "up" position, preventing the channel from resetting to the resting state and thereby blocking subsequent action potentials[3].

To accurately evaluate N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, assay protocols must be explicitly designed to manipulate the membrane potential, driving the channel into the inactivated state prior to compound measurement.

Experimental Screening Workflow

To validate the efficacy and selectivity of this compound, we employ a tiered, self-validating screening cascade. The workflow transitions from a high-throughput optical assay to high-fidelity automated patch-clamp (APC) electrophysiology, ensuring that mechanistic artifacts are filtered out at each stage.

Workflow Start Compound Preparation N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide HTS Tier 1: FLIPR Membrane Potential Assay (Veratridine-induced depolarization in elevated KCl) Start->HTS APC Tier 2: Automated Patch Clamp (APC) (State-Dependent IC50 at -40mV vs -120mV) HTS->APC Selectivity Tier 3: Cardiac Liability Counter-Screen (Nav1.5 Selectivity Profiling) APC->Selectivity InVivo Tier 4: In Vivo Profiling (Rodent Inflammatory Pain Models) Selectivity->InVivo

Tiered screening workflow for Nav1.7 aryl sulfonamide inhibitors.

Detailed Experimental Protocols

Protocol A: High-Throughput FLIPR Membrane Potential Assay

This assay utilizes a fluorescent membrane potential (FMP) dye to measure cellular depolarization. Because aryl sulfonamides require the channel to be inactivated, the assay buffer is modified with elevated potassium to partially depolarize the cells during compound incubation.

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • FLIPR Membrane Potential Assay Kit (Blue or Red).

  • Depolarizing Assay Buffer: 130 mM NaCl, 15 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, pH 7.4. (Note: 15 mM KCl shifts the resting membrane potential closer to -60 mV, increasing the fraction of inactivated channels).

  • Stimulus: 30 µM Veratridine.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-hNav1.7 cells at 15,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of FMP dye reconstituted in the Depolarizing Assay Buffer. Incubate for 30 minutes at room temperature in the dark.

  • Compound Addition: Add 10 µL of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (3x final concentration, max 0.3% DMSO).

  • State-Equilibration Incubation (Critical Step): Incubate the plate for 45 minutes at room temperature. Causality: VSD4-targeted sulfonamides have slow on-rates. This extended incubation in elevated KCl ensures the compound has sufficient time to bind and trap the inactivated state[4].

  • Stimulation & Reading: Transfer to the FLIPR instrument. Record baseline fluorescence for 10 seconds, then inject 10 µL of Veratridine (final concentration 30 µM). Read fluorescence continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or max-minus-min fluorescence. Normalize to vehicle controls to determine the IC50.

Protocol B: Automated Patch-Clamp (APC) Electrophysiology

To definitively prove that N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide acts via the VSD4 mechanism, we must demonstrate a massive shift in potency between the resting (-120 mV) and inactivated (-40 mV) states.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293-hNav1.7 cells and resuspend in extracellular physiological solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM D-Glucose, 10 mM HEPES, pH 7.4).

  • Intracellular Solution: Use a CsF-based internal solution (110 mM CsF, 10 mM NaF, 20 mM CsCl, 2 mM EGTA, 10 mM HEPES, pH 7.3). Causality: Cesium blocks endogenous potassium currents, and Fluoride enhances gigaseal stability, ensuring clean sodium current recordings.

  • Voltage Protocol (The Self-Validating Step):

    • Resting Protocol: Hold cells at -120 mV for 5 minutes. Apply a 20 ms test pulse to 0 mV. Measure peak inward current.

    • Inactivated Protocol: Hold cells at -120 mV. Apply an 8-second pre-pulse to -40 mV . Causality: This 8-second depolarization forces >90% of the channels into the inactivated state, exposing the VSD4 binding pocket. Follow immediately with a 20 ms recovery step to -120 mV (allows unbound channels to recover from fast inactivation), then a 20 ms test pulse to 0 mV.

  • Compound Perfusion: Perfuse the compound for 5 minutes before executing the voltage protocols.

  • Data Extraction: Calculate fractional block. A true VSD4 inhibitor will show >100-fold greater potency in the Inactivated Protocol compared to the Resting Protocol.

Mechanism of Action & Data Presentation

Mechanism Resting Resting State VSD4 'Down' Low Affinity Open Open State Na+ Influx Resting->Open Depolarization Inactivated Inactivated State VSD4 'Up' High Affinity Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Trapped Trapped State Sulfonamide Bound Channel Blocked Inactivated->Trapped Aryl Sulfonamide Binds Trapped->Inactivated Drug Washout

State-dependent binding mechanism of aryl sulfonamides to the Nav1.7 VSD4 domain.
Quantitative Profiling Data

The table below summarizes the expected pharmacological profile of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide compared to a clinical-stage reference compound, demonstrating the hallmark state-dependence and selectivity of this chemotype[5].

CompoundNav1.7 IC50 at -120 mV (Resting)Nav1.7 IC50 at -40 mV (Inactivated)State-Dependent ShiftNav1.5 IC50 (-40 mV) (Cardiac Liability)
N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide > 10,000 nM45 nM> 222-fold> 30,000 nM
PF-04856264 (Reference)> 10,000 nM15 nM> 666-fold> 30,000 nM

Data Interpretation: The lack of activity at -120 mV confirms the compound does not act as a generic pore blocker. The potent IC50 at -40 mV confirms successful engagement with the VSD4 lipid-exposed pocket. Furthermore, the >600-fold window against Nav1.5 indicates a highly favorable cardiac safety profile, a critical milestone for advancing into in vivo pain models[6].

References

  • Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Discovery of non-zwitterionic aryl sulfonamides as Nav1.7 inhibitors with efficacy in preclinical behavioral models and translational measures of nociceptive neuron activation. Bioorganic & Medicinal Chemistry, 2017. URL:[Link]

  • Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmacologica Sinica, 2020. URL:[Link]

Sources

Method

Application Notes and Protocols: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in Material Science

Prepared by: Gemini, Senior Application Scientist Introduction N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is an aromatic sulfonamide, a class of compounds recognized for their diverse applications in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is an aromatic sulfonamide, a class of compounds recognized for their diverse applications in medicinal chemistry.[1][2][3] While the direct application of this specific molecule in material science is not yet extensively documented, its structural motifs—a halogenated aromatic ring, a methyl group, and a sulfonamide linkage—suggest significant potential for the development of novel functional materials. The sulfonamide group, in particular, is known to impart unique characteristics to polymeric structures, including pH sensitivity and thermal stability.[4][5]

These application notes provide detailed protocols for two potential applications of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in material science: as a monomer for the synthesis of a novel polyamide and as a functional additive to modify the properties of existing polymers. These protocols are designed for researchers and scientists in materials science and polymer chemistry.

PART 1: Synthesis of a Novel Polyamide Monomer and Subsequent Polymerization

The inherent structure of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide does not lend itself directly to polymerization. However, with functionalization, it can be converted into a valuable monomer. This section outlines a proposed synthetic route to a diamino-derivative of the target molecule, followed by a protocol for its polymerization into a novel polyamide.

Scientific Rationale

Polyamides are a class of high-performance polymers characterized by their excellent mechanical strength, thermal stability, and chemical resistance. The introduction of a sulfonamide moiety into the polymer backbone can introduce new functionalities, such as improved solubility in specific solvents, altered thermal properties, and potential for post-polymerization modification. The chloro and methyl substituents on the phenyl ring can further influence the polymer's properties, such as its glass transition temperature and crystallinity.

Experimental Workflow: Monomer Synthesis and Polymerization

cluster_0 Monomer Synthesis cluster_1 Polymerization start N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide nitration Nitration (HNO3, H2SO4) start->nitration Step 1 reduction Reduction (SnCl2, HCl) nitration->reduction Step 2 monomer Diamino Monomer reduction->monomer Step 3 poly_start Diamino Monomer + Diacid Chloride polymerization Low-Temperature Solution Polycondensation poly_start->polymerization Step 4 polymer Sulfonamide-Containing Polyamide polymerization->polymer Step 5 characterization Characterization polymer->characterization Step 6

Caption: Workflow for the synthesis of a diamino-sulfonamide monomer and its subsequent polymerization.

Protocol 1: Synthesis of the Diamino Monomer

Step 1: Nitration of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

  • In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 10 g of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide to the cooled sulfuric acid with continuous stirring until fully dissolved.

  • Prepare a nitrating mixture of 5 mL of concentrated nitric acid and 15 mL of concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution from step 2, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the dinitro-derivative to precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum oven at 60°C.

Step 2: Reduction of the Dinitro-Derivative to the Diamino Monomer

  • In a round-bottom flask, suspend 5 g of the dinitro-derivative in 50 mL of concentrated hydrochloric acid.

  • Add 15 g of tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise to the suspension with vigorous stirring.

  • Heat the reaction mixture at 80-90°C for 3 hours.

  • Cool the mixture to room temperature and slowly add a 40% aqueous sodium hydroxide solution until the solution is strongly alkaline, which will precipitate the diamine.

  • Extract the diamino monomer with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diamino monomer.

  • Purify the monomer by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Low-Temperature Solution Polycondensation
  • In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, dissolve 2 g of the purified diamino monomer in 20 mL of an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).

  • Cool the solution to 0°C in an ice-salt bath.

  • In a separate flask, dissolve an equimolar amount of a diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) in 10 mL of the same anhydrous solvent.

  • Add the diacid chloride solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, continue stirring at 0°C for 1 hour, then allow the reaction to proceed at room temperature for 24 hours.

  • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent, such as methanol or water.

  • Filter the fibrous polymer, wash it thoroughly with the non-solvent and then with hot water, and dry it in a vacuum oven at 80°C for 24 hours.

Characterization

The synthesized monomer and polymer should be characterized using standard analytical techniques:

AnalysisMonomerPolymer
FTIR Spectroscopy Confirm the presence of amino (-NH2) and sulfonamide (-SO2NH-) groups.Confirm the formation of the amide (-CONH-) linkage and the persistence of the sulfonamide group.
NMR Spectroscopy (¹H and ¹³C) Elucidate the chemical structure and confirm the positions of the amino groups.Confirm the polymer repeat unit structure.
Mass Spectrometry Determine the molecular weight and confirm the identity of the monomer.-
Gel Permeation Chromatography (GPC) -Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) -Evaluate the thermal stability and decomposition temperature.
Differential Scanning Calorimetry (DSC) Determine the melting point.Determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

PART 2: Application as a Functional Additive in a Polymer Matrix

N-aryl sulfonamides, due to their polarity and ability to form hydrogen bonds, can be investigated as functional additives to modify the properties of commodity polymers.

Scientific Rationale

Functional additives are incorporated into polymers to enhance specific properties such as flexibility, flame retardancy, or thermal stability.[6] Sulfonamides, like N-butylbenzenesulfonamide, are used as plasticizers in polyamides.[7] The structure of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide suggests it could act as a plasticizer, potentially improving the processability and flexibility of a host polymer matrix like Polyamide 6 (PA6). The bulky aromatic groups may also influence the thermal properties of the blend.

Experimental Workflow: Polymer Blending and Characterization

cluster_0 Blending Process cluster_1 Characterization start Polyamide 6 (PA6) + N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide melt_blending Melt Blending (Twin-Screw Extruder) start->melt_blending pelletizing Pelletizing melt_blending->pelletizing molding Injection Molding pelletizing->molding specimens Test Specimens molding->specimens thermal Thermal Analysis (DSC, TGA) specimens->thermal mechanical Mechanical Testing (Tensile, Flexural) specimens->mechanical morphological Morphological Analysis (SEM) specimens->morphological

Caption: Workflow for blending the sulfonamide additive with a polymer and subsequent characterization.

Protocol 3: Melt Blending and Specimen Preparation
  • Dry the Polyamide 6 (PA6) pellets and the N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide powder in a vacuum oven at 80°C for at least 12 hours to remove any moisture.

  • Prepare physical mixtures of PA6 and the sulfonamide additive at various weight percentages (e.g., 1%, 3%, 5%, and 10% w/w). A control sample of pure PA6 should also be prepared.

  • Melt-blend each mixture using a co-rotating twin-screw extruder. A typical temperature profile for PA6 is 230-260°C from the feeding zone to the die.

  • Extrude the molten blend through a die to form a strand, which is then cooled in a water bath and pelletized.

  • Dry the resulting pellets again in a vacuum oven at 80°C for 12 hours.

  • Use an injection molding machine to prepare standardized test specimens (e.g., dog-bone shapes for tensile testing) from the dried pellets. The molding parameters should be optimized for PA6.

Characterization of Polymer Blends

The effect of the sulfonamide additive on the properties of the PA6 matrix should be evaluated as follows:

PropertyMethodExpected Outcome
Thermal Properties DSC: Determine the glass transition temperature (Tg) and melting temperature (Tm).TGA: Evaluate the onset of thermal degradation.A decrease in Tg would indicate a plasticizing effect. Changes in Tm and crystallinity may also be observed. TGA will show if the additive affects the thermal stability of the polymer.
Mechanical Properties Tensile Testing (ASTM D638): Measure tensile strength, Young's modulus, and elongation at break.Flexural Testing (ASTM D790): Measure flexural strength and modulus.An effective plasticizer will typically decrease tensile strength and modulus while increasing the elongation at break.
Morphological Properties Scanning Electron Microscopy (SEM): Examine the fracture surface of the test specimens.SEM images can reveal the miscibility of the additive in the polymer matrix. A smooth fracture surface suggests good miscibility, while phase separation would indicate poor compatibility.

References

  • Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Sulfonamide-Based Polymers. (n.d.). Taylor & Francis. Retrieved March 21, 2026, from [Link]

  • Synthesis of Polyamides-11 with Sulfonamide End Groups. (n.d.). Taylor & Francis Online. Retrieved March 21, 2026, from [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the technical support center for the synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are worki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and improve your overall yield and purity.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during the synthesis.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide by reacting 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride (tosyl chloride), but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in this sulfonamide synthesis is a common issue that can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here’s a systematic approach to troubleshooting this problem:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure the purity of both 5-chloro-2-methylaniline[1][2][3] and tosyl chloride. Impurities in the aniline can interfere with the reaction, while old or hydrolyzed tosyl chloride (which forms p-toluenesulfonic acid) will be unreactive.[4] It is recommended to use freshly purified or commercially available high-purity reagents.

  • Stoichiometric Ratio: A 1:1 molar ratio is theoretically required. However, to drive the reaction to completion, it can be beneficial to use a slight excess (1.1-1.2 equivalents) of the more stable and less expensive reagent, which is typically tosyl chloride.

2. Reaction Conditions:

  • Base Selection: The choice of base is critical for deprotonating the aniline and neutralizing the HCl byproduct.

    • Pyridine: Often used as both a base and a solvent, it effectively scavenges HCl.[5] However, reactions in pyridine can sometimes be sluggish.

    • Inorganic Bases: Stronger inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be effective, particularly in a suitable solvent.[5] The use of lithium hydroxide monohydrate (LiOH·H₂O) has been shown to significantly reduce reaction times and improve yields in some sulfonamide syntheses.[6]

    • Tertiary Amines: Triethylamine (Et₃N) is a common choice in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

    • Aprotic Solvents: DCM, THF, and acetonitrile are excellent choices.

    • Biphasic Systems: A semi-miscible biphasic solvent system has been reported to increase yields and simplify workup for some sulfonamide syntheses.[7]

  • Temperature: The reaction is typically performed at room temperature.[5] If the reaction is slow, gentle heating (40-50 °C) can be applied. However, excessive heat can lead to side reactions and decomposition.

3. Potential Side Reactions:

  • Bis-sulfonylation: The formation of a di-substituted product, where two tosyl groups react with the aniline nitrogen, can occur, although it is less common with primary anilines under standard conditions.

  • Hydrolysis of Tosyl Chloride: If moisture is present in the reaction, tosyl chloride can hydrolyze to p-toluenesulfonic acid, which will not react with the aniline. Ensure all glassware is dry and use anhydrous solvents.

Experimental Protocol for Improved Yield:

Here is a detailed, step-by-step protocol that incorporates best practices for this synthesis:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-chloro-2-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of aniline).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise with stirring.

  • In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the tosyl chloride solution dropwise to the aniline mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Issue 2: Formation of Impurities

Question: My reaction is producing the desired N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, but I am also observing significant impurities. What are the likely impurities and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge that can complicate purification and reduce the overall yield of the desired product.

Common Impurities and Their Sources:

ImpuritySourceMitigation Strategy
Unreacted 5-chloro-2-methylaniline Incomplete reaction.Increase reaction time, use a slight excess of tosyl chloride, or gently heat the reaction.
Unreacted 4-methylbenzenesulfonyl chloride Use of a large excess of tosyl chloride.Use a smaller excess of tosyl chloride (1.05-1.1 eq).
p-Toluenesulfonic acid Hydrolysis of tosyl chloride due to moisture.Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.
Di-sulfonated aniline Reaction of the product with another molecule of tosyl chloride.This is less likely with primary anilines but can be minimized by slow, controlled addition of tosyl chloride at a low temperature.

Purification Strategies:

  • Aqueous Workup: A thorough aqueous workup is essential to remove the base, unreacted starting materials, and water-soluble byproducts. Washing with a dilute acid (e.g., 1M HCl) will remove unreacted aniline and the amine base. Washing with a dilute base (e.g., saturated NaHCO₃) will remove any p-toluenesulfonic acid.

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) should be determined experimentally.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 5-chloro-2-methylaniline acts as a nucleophile and attacks the electrophilic sulfur atom of the 4-methylbenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base is required to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.

Sulfonamide Synthesis Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation Aniline 5-Chloro-2-methylaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack TosylChloride Tosyl Chloride TosylChloride->Intermediate Product N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl Product->Product Deprotonation Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Accepts H+

Caption: General mechanism of sulfonamide formation.

Q2: Are there alternative, more modern methods for this synthesis?

A2: Yes, significant advancements have been made in C-N cross-coupling reactions.[8] Palladium-catalyzed and copper-catalyzed N-arylation reactions of sulfonamides with aryl halides have emerged as powerful alternatives.[9][10][11] These methods often offer milder reaction conditions, broader substrate scope, and can be more tolerant of various functional groups.[12][13] For instance, the Buchwald-Hartwig amination is a well-established palladium-catalyzed cross-coupling reaction that could be adapted for this synthesis.[10] Photosensitized nickel catalysis is another emerging efficient method for forming C-N bonds between sulfonamides and aryl electrophiles.[13][14]

Modern Synthesis Routes Traditional Method 5-chloro-2-methylaniline + Tosyl Chloride Product N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide Traditional Method->Product Base-mediated Buchwald-Hartwig Amination 4-methylbenzenesulfonamide + 1-bromo-5-chloro-2-methylbenzene Buchwald-Hartwig Amination->Product Pd-Catalyst, Base

Caption: Comparison of traditional and modern synthetic routes.

Q3: What are the safety considerations when working with the reagents for this synthesis?

A3: It is crucial to handle all chemicals with appropriate safety precautions.

  • 5-Chloro-2-methylaniline: This compound is toxic and an irritant.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Methylbenzenesulfonyl chloride (Tosyl Chloride): Tosyl chloride is corrosive and a lachrymator (causes tearing). It reacts with water, so it should be handled in a dry environment. Full PPE is required.

  • Solvents: Organic solvents such as dichloromethane are volatile and may be harmful. Always work in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

References

  • Wang, X., et al. (2011). Copper-catalyzed N-arylation of sulfonamides with aryl bromides under mild conditions. Tetrahedron Letters, 53. Available at: [Link]

  • Varma, R. S. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Available at: [Link]

  • (2021). N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. ResearchGate. Available at: [Link]

  • (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Europe PMC. Available at: [Link]

  • (2023). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. SpringerLink. Available at: [Link]

  • Macmillan Group. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. Available at: [Link]

  • (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. LinkedIn. Available at: [Link]

  • (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]

  • (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]

  • (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide. PrepChem.com. Available at: [Link]

  • (2021). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Available at: [Link]

  • (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • (2014). Mild hypervalent iodine mediated oxidative nitration of N-aryl sulfonamides. Semantic Scholar. Available at: [Link]

  • (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. Google Patents.
  • (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. Available at: [Link]

  • (2023). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Masaryk University. Available at: [Link]

  • (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Google Patents.
  • (2009). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. PMC. Available at: [Link]

  • (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. Available at: [Link]

  • (n.d.). Synthesis of 5-Chloro-2-methylaniline. PrepChem.com. Available at: [Link]

  • (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]

  • (2019). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. ACS Publications. Available at: [Link]

  • (2018). Known procedures for the chlorination and nitration of N‐aryl sulfonamides using iodine(III) reagents. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (Taltobulin)

Welcome to the dedicated technical support guide for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, also known as Taltobulin or HTI-286. This resource is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, also known as Taltobulin or HTI-286. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this potent antimicrotubule agent. This guide provides practical, evidence-based strategies to ensure successful experimental outcomes.

Understanding the Molecule: Why is Solubility a Challenge?

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a hydrophobic molecule with a sulfonamide functional group. Its limited aqueous solubility stems from the presence of two aromatic rings and a chloro-substituent, which contribute to its lipophilic character. The sulfonamide group is weakly acidic, meaning its ionization state, and therefore solubility, can be influenced by pH.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubilization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Q1: What is the recommended starting solvent for initial stock solution preparation?

For initial stock solutions, we recommend using an organic solvent such as dimethyl sulfoxide (DMSO). Commercial suppliers often provide this compound in a 10 mM DMSO solution[1]. It is crucial to prepare a concentrated stock in a suitable organic solvent before further dilution into aqueous buffers or cell culture media.

Q2: My compound is precipitating when I dilute my DMSO stock in an aqueous buffer. What should I do?

This is a common issue known as "antisolvent precipitation." It occurs when a drug dissolved in an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this:

  • Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration in your aqueous medium.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer containing a co-solvent.

  • Employ surfactants or other excipients: For in vivo or cell-based assays, specialized formulation vehicles are often necessary.

Q3: How does pH affect the solubility of this compound?

The sulfonamide group in N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is weakly acidic. Therefore, increasing the pH of the aqueous medium can deprotonate the sulfonamide nitrogen, forming a more soluble salt. For weakly acidic drugs, raising the pH above their pKa generally increases solubility[2]. However, the extent of this effect can vary and should be determined empirically.

Q4: Can I heat the solution to improve solubility?

Gentle heating and sonication can be used to aid dissolution, particularly if you observe precipitation during the preparation of a stock solution[3]. However, be cautious about the thermal stability of the compound. It is advisable to perform stability studies if you plan to store heated solutions for extended periods.

Q5: Are there salt forms of this compound available with better solubility?

Yes, the hydrochloride salt form of Taltobulin is available and is reported to have improved solubility and chemical stability[]. Utilizing a salt form of a drug is a common strategy to enhance its aqueous solubility[2].

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Issues

This section provides a more in-depth, workflow-based approach to tackling solubility problems.

Problem 1: Inability to Prepare a Concentrated Aqueous Solution for In Vitro Assays

Workflow for Solvent System Selection:

start Start: Need to prepare an aqueous solution check_organic Is a 100% aqueous solution required? start->check_organic use_dmso Prepare a concentrated stock in DMSO (e.g., 10-50 mM) check_organic->use_dmso No check_organic_yes Yes check_organic->check_organic_yes dilute Dilute stock into aqueous buffer. Observe for precipitation. use_dmso->dilute precip_check Precipitation observed? dilute->precip_check success Success: Solution is clear. Proceed with experiment. precip_check->success No troubleshoot Troubleshoot Precipitation precip_check->troubleshoot Yes reduce_conc 1. Decrease final aqueous concentration. troubleshoot->reduce_conc cosolvent 2. Use a co-solvent system (e.g., Buffer with 5-10% DMSO). reduce_conc->cosolvent ph_adjust 3. Increase pH of the aqueous buffer (e.g., pH 7.4 to 8.0). cosolvent->ph_adjust explore_formulation Explore advanced formulation strategies: - Cyclodextrin complexation - Solid dispersions check_organic_yes->explore_formulation

Caption: Decision workflow for selecting a suitable solvent system.

Problem 2: Low Bioavailability or Precipitation in In Vivo Studies

For in vivo applications, specialized formulation vehicles are often required to maintain the solubility and stability of the compound in physiological fluids.

Recommended In Vivo Formulations:

The following formulations have been suggested for Taltobulin and its intermediates and serve as an excellent starting point.

Formulation Component Formulation 1 Formulation 2
Solubilizing Agent 10% DMSO10% DMSO
Co-solvent/Vehicle 40% PEG30090% (20% SBE-β-CD in Saline)
Surfactant 5% Tween-80-
Aqueous Base 45% Saline-
Reference [3][3]

Protocol for Preparing Formulation 1:

  • Add the required amount of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide to a sterile vial.

  • Add 10% of the final volume as DMSO and vortex until the compound is fully dissolved.

  • Add 40% of the final volume as PEG300 and mix thoroughly.

  • Add 5% of the final volume as Tween-80 and mix until the solution is clear.

  • Finally, add 45% of the final volume as saline and mix to achieve a homogenous solution.

Advanced Solubility Enhancement Techniques

If standard co-solvent and pH adjustment methods are insufficient, consider these advanced approaches:

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix. This method has been shown to improve the solubility of other sulfonamide drugs[5][6].

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, within their central cavity, thereby increasing their aqueous solubility[6][7]. The use of SBE-β-CD in a recommended formulation highlights the utility of this approach[3].

  • Particle Size Reduction (Micronization): Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate[6][8].

Diagram of Cyclodextrin Inclusion Complex:

cluster_0 Cyclodextrin (Host) cyclodextrin Hydrophilic Exterior (Soluble in Water) complex Soluble Inclusion Complex hydrophobic_core Hydrophobic Core drug N-(5-chloro-2-methylphenyl) -4-methylbenzenesulfonamide (Guest - Poorly Soluble)

Caption: Encapsulation of the hydrophobic drug within a cyclodextrin host.

Summary of Key Recommendations

Issue Primary Recommendation Secondary/Advanced Options
Stock Solution Preparation Use DMSO at a concentration of 10 mM or higher.Consider other organic solvents like DMF or NMP, but check for compatibility with your assay.
Aqueous Dilution Precipitation Decrease the final concentration or use a co-solvent system (e.g., buffer with up to 10% DMSO).Adjust the pH of the aqueous buffer to be more basic.
In Vivo Administration Use a validated formulation vehicle, such as those containing DMSO, PEG300, and Tween-80.Employ cyclodextrin-based formulations to improve solubility and potentially reduce toxicity.
Persistent Solubility Issues Consider using the hydrochloride salt form of the compound.Explore advanced techniques like solid dispersions or micronization for formulation development.

References

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (2025, July 4). Cureus. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying N-(5-chloro-2-methylphenyl)-4-methylben...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

The synthesis of this compound—achieved by coupling 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride (TsCl)—often requires forcing conditions due to the steric hindrance of the ortho-methyl group and the electronic deactivation from the meta-chloro group. These forcing conditions inevitably generate a complex crude matrix. Rather than relying on inefficient column chromatography, this guide leverages the classical Hinsberg principle to create a self-validating, highly scalable liquid-liquid extraction workflow[1].

🔬 Frequently Asked Questions (FAQs)

Q1: I have a persistent non-polar impurity co-eluting with my product on TLC. What is it, and why did it form?

Causality: This is almost certainly the bis-sulfonylation byproduct : N,N-bis(4-methylbenzenesulfonyl)-5-chloro-2-methylaniline. Because 5-chloro-2-methylaniline is a deactivated nucleophile, chemists often use an excess of TsCl and strong bases (like pyridine or DMAP) to drive the reaction to completion. While the first sulfonylation drastically reduces the nitrogen's nucleophilicity, the highly reactive sulfonylpyridinium intermediates present in the mixture can still attack the mono-sulfonamide, resulting in a neutral, di-substituted impurity[2]. Resolution: Do not attempt to separate this via silica gel chromatography. Instead, use a 1M NaOH extraction. Your desired mono-sulfonamide has an acidic N-H proton (pKa ~10) and will form a water-soluble sodium salt, while the bis-sulfonylation byproduct lacks this proton and remains trapped in the organic layer[1].

Q2: How do I ensure the complete removal of unreacted 5-chloro-2-methylaniline and pyridine?

Causality: Amines are basic. In their neutral state, they are highly soluble in organic solvents (like ethyl acetate or dichloromethane). By washing the organic reaction mixture with 1M HCl, you force the protonation of the aniline and pyridine nitrogens. This converts them into highly polar ammonium chloride salts, drastically shifting their partition coefficient and forcing them entirely into the aqueous phase[2].

Q3: After the NaOH extraction, my product is in the aqueous layer. It "oils out" as a sticky residue instead of crystallizing when I add acid. How do I fix this?

Causality: "Oiling out" occurs when a compound precipitates at a temperature above its melting point, or when trace organic solvents (e.g., residual EtOAc from the extraction) remain in the aqueous phase, artificially depressing the product's melting point. The neutralization reaction (adding HCl to NaOH) is highly exothermic, which can easily heat the localized environment enough to melt the precipitating sulfonamide. Resolution: Before acidification, place the aqueous layer on a rotary evaporator for 5 minutes to strip away any trace volatile organics. Then, cool the aqueous layer to 0 °C in an ice bath. Add concentrated HCl dropwise under vigorous stirring to ensure the product precipitates as a fine, filterable crystalline solid[3].

📊 Quantitative Data: Phase Partitioning Matrix

To successfully execute the purification, you must understand where each component resides during the pH-adjusted washes.

Reaction ComponentChemical ClassificationPhase after 1M HCl WashPhase after 1M NaOH Wash
5-chloro-2-methylaniline Weak BaseAqueous (Protonated)N/A (Removed in Step 1)
Pyridine / DMAP BaseAqueous (Protonated)N/A (Removed in Step 1)
Bis-sulfonylation Byproduct Neutral OrganicOrganic PhaseOrganic Phase (Discarded)
Unreacted TsCl ElectrophileOrganic PhaseOrganic Phase / Aq (if hydrolyzed)
Desired Sulfonamide Weak Acid (N-H) Organic Phase (Neutral) Aqueous Phase (Deprotonated)

🧪 Self-Validating Hinsberg-Style Purification Protocol

This step-by-step methodology utilizes a self-validating feedback loop, ensuring you can verify the success of each step before proceeding.

Step 1: Organic Dilution Dilute the crude reaction mixture (assuming a 10 mmol scale) with 50 mL of Ethyl Acetate (EtOAc).

Step 2: Acidic Wash (Amine Removal) Transfer to a separatory funnel and wash with 1M HCl (2 × 30 mL).

  • Validation Checkpoint: Spot the organic layer on a TLC plate. The basic aniline starting material and pyridine spots must be completely absent[2].

Step 3: Basic Extraction (Product Isolation) Extract the organic layer with 1M NaOH (3 × 30 mL). The desired sulfonamide will deprotonate and migrate into the aqueous phase[1].

  • Validation Checkpoint: Spot the organic layer on TLC. Your product spot should be gone, leaving only the high-Rf bis-sulfonylation byproduct and unreacted TsCl. Discard this organic layer.

Step 4: Solvent Stripping Transfer the combined aqueous alkaline extracts to a round-bottom flask and apply a mild vacuum (rotary evaporator, 30 °C) for 5 minutes to remove trace dissolved EtOAc.

Step 5: Controlled Acidification & Crystallization Cool the aqueous phase to 0 °C in an ice bath. While stirring vigorously, add concentrated HCl dropwise until the solution reaches pH 2 (verify with pH paper). A dense white precipitate of pure N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide will form[3].

  • Validation Checkpoint: The supernatant should be clear. If it is milky or oily, continue stirring at 0 °C and verify the pH is strictly ≤ 2.

Step 6: Filtration Isolate the product via vacuum filtration, wash the filter cake with ice-cold distilled water (2 × 10 mL), and dry under high vacuum for 12 hours.

🗺️ Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (in EtOAc/DCM) Step1 Wash with 1M HCl Crude->Step1 Aq1 Aqueous Layer (Protonated Amines/Pyridine) [Discard] Step1->Aq1 Aqueous Phase Org1 Organic Layer (Product, Bis-tosyl, TsCl) Step1->Org1 Organic Phase Step2 Extract with 1M NaOH Org1->Step2 Org2 Organic Layer (Bis-sulfonylation Byproduct, TsCl) [Discard] Step2->Org2 Organic Phase Aq2 Aqueous Layer (Deprotonated Product Salt) Step2->Aq2 Aqueous Phase Step3 Acidify with Conc. HCl (pH 2) Aq2->Step3 Pure Pure N-(5-chloro-2-methylphenyl) -4-methylbenzenesulfonamide Step3->Pure Crystallization

Fig 1: Hinsberg-based acid/base extraction workflow for sulfonamide purification.

📚 References

  • Unacademy. Hinsberg Reagent And Test - Principle and Reaction Pathways. Available at: [Link]

  • MDPI (Molecules). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Target Substrate: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide Welcome to the Technical Support Center. Synthesizing N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide presents unique chemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Technical Support Center. Synthesizing N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide presents unique chemical challenges. The starting amine, 5-chloro-2-methylaniline, is a notoriously poor nucleophile. The ortho-methyl group creates significant steric hindrance, blocking the approach of the bulky 4-methylbenzenesulfonyl chloride (TsCl). Simultaneously, the meta-chloro group exerts an electron-withdrawing inductive (-I) effect, pulling electron density away from the nitrogen lone pair.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to overcome poor conversions and suppress unwanted side reactions.

Part 1: Troubleshooting Guide & FAQs

Q: My reaction stalls at 40% conversion, and starting material remains even after 24 hours. How can I drive the reaction to completion? A: The steric bulk and electronic deactivation of 5-chloro-2-methylaniline make direct nucleophilic attack on TsCl extremely slow. To overcome this kinetic barrier, you must add a catalytic amount of 4-Dimethylaminopyridine (DMAP)[1]. DMAP acts as a potent nucleophilic catalyst. It attacks TsCl much faster than your hindered amine, forming an N-tosyl-4-dimethylaminopyridinium intermediate. The electron-donating dimethylamino group stabilizes this intermediate through resonance, making it a highly active electrophile that readily transfers the tosyl group to your amine[2].

Q: I am observing a large non-polar spot on my TLC, which NMR confirms is the bis-sulfonamide byproduct. How do I prevent this over-reaction? A: Bis-sulfonylation is a major drawback when reacting primary amines with sulfonyl chlorides[3]. Once the first tosyl group is installed, the remaining N-H proton becomes highly acidic (pKa ~ 10). If you are using a strong organic base (like excess triethylamine) or a harsh aqueous base, the mono-sulfonamide is deprotonated into a sulfonamide anion. This anion is a significantly stronger nucleophile than your starting aniline and rapidly consumes a second equivalent of TsCl[4]. Solution: Switch to modified Schotten-Baumann conditions using a biphasic system (DCM / aqueous Na₂CO₃)[5]. The mild inorganic base neutralizes the HCl byproduct but is not strong enough to fully deprotonate the mono-sulfonamide product.

Q: Under Schotten-Baumann conditions, my TsCl seems to disappear without forming the product. What is happening? A: You are observing the competitive hydrolysis of TsCl into p-toluenesulfonic acid. In a biphasic system, the aqueous base can attack the sulfonyl chloride before the sluggish amine does. Due to the hydrolysis of sulfonyl chloride under these conditions, excess reagent must be used to ensure a complete reaction[5]. Solution: Keep the reaction strictly at 0 °C during the addition phase, add the TsCl dropwise, and use a 1.2 molar equivalent of TsCl to compensate for trace hydrolysis.

Part 2: Optimization Data

The following table summarizes the quantitative data for various reaction conditions, highlighting the causality between base selection and product distribution.

Reaction ConditionSolvent SystemBase / CatalystTemp (°C)Mono-sulfonamide Yield (%)Bis-sulfonamide Yield (%)
Standard Amine BaseDCMTEA (2.0 eq)254535
Nucleophilic Catalysis DCMDIPEA (1.5 eq) / DMAP (0.1 eq)0 to 2588 <5
Schotten-Baumann DCM / H₂O (1:1)Na₂CO₃ (1.2 eq)0 to 2582 <2
Pyridine SolventPyridinePyridine (Solvent)257510

Part 3: Mechanistic Pathway

The diagram below illustrates the kinetic pathways of the reaction. It highlights how DMAP circumvents the slow direct attack, and how strong bases trigger the formation of the bis-sulfonamide byproduct.

Pathway Amine 5-Chloro-2-methylaniline (Weak Nucleophile) Mono Mono-sulfonamide (Target) Amine->Mono Direct Attack (Slow) TsCl Tosyl Chloride (TsCl) ActiveInt N-Tosyl-DMAP Intermediate TsCl->ActiveInt + DMAP (Fast) DMAP DMAP Catalyst DMAP->ActiveInt ActiveInt->Mono + Amine Anion Sulfonamide Anion Mono->Anion Strong Base (e.g., TEA) Bis Bis-sulfonamide (Byproduct) Anion->Bis + TsCl (Very Fast)

Reaction pathways highlighting DMAP catalysis and base-dependent bis-sulfonylation.

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous DMAP-Catalyzed Sulfonylation

Best for maximizing yield when dealing with highly deactivated anilines.

  • Setup: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 5-chloro-2-methylaniline (1.0 equiv, 10 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (0.1 equiv, 1 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve TsCl (1.1 equiv, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent thermal spikes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the amine via TLC (Hexanes/EtOAc 7:3).

  • Workup (Self-Validating): Quench the reaction with 1M HCl (30 mL) to protonate and remove DMAP and DIPEA into the aqueous layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethyl acetate/hexanes to afford pure N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Protocol B: Modified Biphasic Schotten-Baumann Synthesis

Best for green chemistry applications and strict suppression of bis-sulfonamide.

  • Setup: Dissolve 5-chloro-2-methylaniline (1.0 equiv, 10 mmol) in DCM (50 mL) in a 250 mL Erlenmeyer flask equipped with a heavy-duty magnetic stir bar.

  • Biphasic System: Prepare a solution of Na₂CO₃ (1.2 equiv, 12 mmol) in distilled water (50 mL). Add this aqueous solution to the organic layer.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C. High-speed stirring is critical to maximize the interfacial surface area between the organic and aqueous layers.

  • Addition: Add TsCl (1.2 equiv, 12 mmol) portion-wise over 15 minutes directly into the biphasic mixture.

  • Reaction: Stir vigorously at room temperature for 6–8 hours.

  • Workup: Transfer to a separatory funnel and collect the organic layer. Acidify the aqueous layer to pH 2 with 10% HCl at 0 °C[5] and extract with fresh DCM (20 mL) to recover any product that may have partially dissolved in the aqueous phase. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

References

  • [5] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. URL:

  • [4] Tuning Side Arm Electronics in Unsymmetrical Cyclotriazadisulfonamide (CADA) Endoplasmic Reticulum (ER) Translocation Inhibitors. PMC (NIH). URL:

  • [3] Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. UniBa. URL:

  • [1] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC (NIH). URL:

  • [2] Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. NINGBO INNO PHARMCHEM CO.,LTD. URL:

Sources

Troubleshooting

Technical Support Center: Stability Testing &amp; Forced Degradation of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, evaluating the intrinsic stability of complex active pharmaceutical ingredients (APIs) is critical.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, evaluating the intrinsic stability of complex active pharmaceutical ingredients (APIs) is critical. N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8) is a sterically hindered sulfonamide derivative. Its stability profile is governed by the robust sulfonamide (S-N) linkage, the oxidatively susceptible benzylic methyl groups, and the photolytically sensitive halogenated aromatic ring.

This guide provides field-proven insights, troubleshooting protocols, and self-validating methodologies to ensure your stability-indicating methods comply with and guidelines.

Part 1: Mechanistic FAQs & Expert Insights

Q1: What are the primary degradation pathways for this specific compound? A: The degradation of this molecule is highly dependent on the applied stress vector.

  • Hydrolysis: The S-N bond is generally stable at neutral pH. Under extreme acidic conditions, it undergoes cleavage to yield 4-methylbenzenesulfonic acid (tosylic acid) and 5-chloro-2-methylaniline.

  • Oxidation: The two benzylic methyl groups (the 4-methyl on the sulfonyl ring and the 2-methyl on the aniline ring) are prime sites for , typically forming hydroxylated intermediates or carboxylic acids when exposed to peroxides.

  • Photolysis: UV/Visible light can induce homolytic cleavage of the S-N bond or photolytic dehalogenation of the 5-chloro group.

Q2: During basic hydrolysis stress testing, my degradation kinetics suddenly plateau. Why is the compound resisting further breakdown? A: This is a classic chemoselective phenomenon in sulfonamide chemistry. Because the sulfonamide nitrogen is secondary (-NH-SO₂-), the electron-withdrawing sulfonyl group makes the N-H proton slightly acidic. Under strongly basic conditions (e.g., 1N NaOH), the molecule loses this proton to form an amide anion. The resulting negative charge is delocalized via resonance to the adjacent sulfur atom. This high electron density electrostatically repels the attack of incoming hydroxide (OH⁻) nucleophiles, drastically slowing down further .

Q3: How much degradation should I target to validate my analytical method? A: You must target 5% to 20% degradation . Over-stressing the sample (e.g., >25% degradation) often leads to the formation of secondary degradants—molecules that break down from the primary degradants. These secondary species will never appear during formal shelf-life stability studies and only serve to clutter your chromatogram. Under-stressing (<5%) fails to prove that your HPLC/UPLC method is truly "stability-indicating" .

Part 2: Troubleshooting Experimental Anomalies

Issue 1: Poor Mass Balance During Oxidative Stress

Symptom: The parent peak area decreases by 30%, but the sum of the degradation peak areas only accounts for 10% of the lost mass. Causality: High concentrations of H₂O₂ (e.g., 3-5%) can cause over-oxidation, cleaving the aromatic rings into small, volatile aliphatic fragments, or producing species that lack a UV chromophore. Self-Validating Solution:

  • Reduce the oxidative stressor to 0.5% H₂O₂ and monitor at shorter time intervals (e.g., 2, 4, 8 hours).

  • Implement an orthogonal detection method. Connect an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) in-line with your UV/PDA detector to capture non-UV absorbing degradants.

Issue 2: High Variability in Photostability Results

Symptom: Replicate samples show vastly different degradation profiles under ICH Q1B testing. Causality: The variability is almost always caused by uncontrolled thermal degradation confounding the photolytic results, or uneven photon distribution inside the chamber. Self-Validating Solution: Ensure the chamber actively maintains a temperature of 25°C to decouple thermal energy from photolytic energy. Always run a dark control (a sample wrapped in aluminum foil) placed immediately adjacent to the exposed sample. If the dark control degrades, your chamber is overheating. Use a calibrated actinometric system to verify the delivery of exactly.

Part 3: Step-by-Step Forced Degradation Methodology

To establish the intrinsic stability of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, execute the following self-validating protocol.

Preparation: Prepare a primary stock solution of the API at 1000 µg/mL in a suitable diluent (e.g., Methanol). Dilute to a working concentration of 100 µg/mL using the mobile phase.

Step 1: Acidic Hydrolysis

  • Transfer 5 mL of the working solution to a 20 mL volumetric flask.

  • Add 5 mL of 1N HCl. Seal and incubate in a water bath at 60°C for 24 hours.

  • Critical Step: Cool to room temperature and neutralize with exactly 5 mL of 1N NaOH. Causality: Neutralization prevents on-column degradation and protects the HPLC stationary phase from extreme pH, ensuring the observed degradation occurred only during the stress phase.

  • Dilute to volume with mobile phase and inject.

Step 2: Basic Hydrolysis

  • Transfer 5 mL of the working solution to a flask.

  • Add 5 mL of 1N NaOH. Incubate at 60°C for 48 hours (extended time accounts for amide anion resistance).

  • Neutralize with 5 mL of 1N HCl, dilute to volume, and inject.

Step 3: Oxidative Stress

  • Mix 5 mL of the working solution with 5 mL of 3% H₂O₂.

  • Incubate at 25°C in the dark for 24 hours. (Protecting from light prevents photo-oxidation cross-reactions).

  • Quench the reaction with sodium bisulfite if necessary, dilute, and inject.

Step 4: Thermal & Photolytic Stress (Solid State)

  • Spread 50 mg of the solid API as a thin layer (≤3 mm) in two open petri dishes.

  • Thermal: Place one dish in a hot air oven at 80°C for 48 hours.

  • Photolytic: Place the second dish in an ICH Q1B compliant chamber. Expose to 1.2 million lux-hours of visible light and 200 W·hr/m² of UV light.

  • Dissolve both stressed solids in the diluent to a final concentration of 50 µg/mL and analyze.

Part 4: Data Presentation & Expected Outcomes

Summarize your quantitative data using the matrix below to ensure a rapid comparison of the compound's vulnerabilities.

Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationPrimary Expected Degradation Pathway
Acidic Hydrolysis 1N HCl60°C / 24h5 - 15%S-N bond cleavage (Tosylic acid + Aniline derivative)
Basic Hydrolysis 1N NaOH60°C / 48h< 5%Minimal (Protected by amide anion resonance)
Oxidation 3% H₂O₂25°C / 24h10 - 20%Oxidation of benzylic methyl groups
Thermal (Solid) Dry Heat80°C / 48h< 5%Highly stable in solid state
Photolysis Vis: 1.2M lux-hr / UV: 200 W·hr/m²25°C10 - 20%Photolytic S-N cleavage / Dehalogenation

Part 5: Workflow Visualization

The following diagram maps the forced degradation workflow, illustrating the causality between the applied stress vectors and the resulting chemical pathways.

G API N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide (Stock Solution / Solid) Acid Acidic Hydrolysis 1N HCl, 60°C API->Acid Base Basic Hydrolysis 1N NaOH, 60°C API->Base Ox Oxidative Stress 3% H2O2, 25°C API->Ox Photo Photolytic Stress ICH Q1B (UV/Vis) API->Photo Thermal Thermal Stress 80°C, Solid State API->Thermal Deg1 S-N Cleavage (Tosylic Acid + Aniline) Acid->Deg1 Deg2 Amide Anion Formation (Resists Hydrolysis) Base->Deg2 Deg3 Methyl Oxidation (Carboxylic Acids / Alcohols) Ox->Deg3 Deg4 Dehalogenation / Photolytic S-N Cleavage Photo->Deg4 HPLC HPLC-PDA/MS Analysis (Target: 5-20% Degradation) Thermal->HPLC Highly Stable Deg1->HPLC Deg2->HPLC Deg3->HPLC Deg4->HPLC

Caption: Forced degradation workflow and primary mechanistic pathways for sulfonamide stability testing.

References

  • An elegant example of chemoselective reaction (Sulfonamide Hydrolysis Mechanism) . ResearchGate. Available at:[Link]

  • Metal-Free Highly Regioselective Aminotrifluoroacetoxylation of Alkenes (Sulfonamide Oxidation) . ACS Publications. Available at:[Link]

  • Understanding ICH Photostability Testing . Q-Lab. Available at:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Asian Journal of Research in Chemistry. Available at:[Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

Optimization

Technical Support Center: Crystallization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the technical support center for the crystallization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established crystallization principles.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, offering potential causes and actionable solutions.

Question: My crystallization attempt resulted in an oil instead of solid crystals. What is "oiling out" and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a crystalline solid.[1][2] This often occurs when the temperature of the solution is above the melting point of the solute, or when high concentrations of impurities are present, leading to the formation of a low-melting eutectic mixture.[1][2] An oiled-out product is typically impure and requires further intervention to induce proper crystallization.[1]

Solutions:

  • Re-dissolve and Add More Solvent: The most immediate step is to heat the solution to re-dissolve the oil. Once dissolved, add a small amount of additional hot solvent to decrease the supersaturation level and then allow it to cool more slowly.[1][2]

  • Lower the Cooling Temperature: A gradual and lower final cooling temperature, such as using an ice bath after slow cooling to room temperature, can sometimes promote nucleation and crystal growth over oiling.[1][3]

  • Alter the Solvent System: The solvent may be too nonpolar for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. Experimenting with a more polar solvent or a solvent mixture is often effective. For sulfonamides, mixtures of alcohols (like ethanol or isopropanol) with water are commonly successful.[1]

  • Induce Crystallization: If the solution remains clear after re-dissolving the oil and slow cooling, you may need to induce crystallization. This can be achieved by scratching the inside of the flask with a glass rod just below the solution's surface or by adding a seed crystal of the pure compound.[1][3][4]

  • Preliminary Purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization. Impurities can significantly disrupt the crystal lattice formation.[1][2]

Question: I have a very low yield of crystals after recrystallization. What are the common causes and how can I improve my recovery?

Answer:

Low recovery is a frequent challenge in crystallization. While 100% recovery is not feasible as some compound will always remain in the mother liquor, several factors can be optimized to maximize the yield.[2]

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent is the most common reason for poor yield, as a significant amount of the product will remain dissolved even after cooling.[1][2] The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[1]

    • To rectify: If you suspect too much solvent was used, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.[4][5]

  • Incomplete Cooling: Ensure the solution is thoroughly cooled. After it reaches room temperature, placing it in an ice bath for 15-30 minutes can significantly increase the yield.[1][2]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), it indicates the solution cooled too quickly. This results in product loss on the filter paper.[1][2]

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the hot filtration and perform the step as quickly as possible.[1]

  • Obtaining a "Second Crop": The mother liquor from the initial filtration can be concentrated by evaporating a portion of the solvent and then cooling again to recover a second batch of crystals. Be aware that this "second crop" may be less pure than the first.[2]

Question: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer:

The failure of crystals to form from a cooled solution is typically due to one of two reasons: the solution is supersaturated but lacks a nucleation point, or too much solvent was used.

Solutions:

  • Induce Crystallization: A supersaturated solution may need a trigger to initiate crystal formation.[1]

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.[1][3][4]

    • Seeding: Add a tiny crystal of the pure N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (a "seed crystal") to the solution. This provides a template for further crystal growth.[1][3][4]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used, and the solution is not sufficiently saturated for crystals to form.[1][4]

    • Action: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool slowly again.[4][5]

  • Utilize an Anti-Solvent: If a single solvent system is proving difficult, a solvent/anti-solvent approach can be effective. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes cloudy (turbid). This persistent turbidity indicates the point of saturation where crystal growth can begin.[2][6]

Question: The resulting solid is an amorphous powder, not crystalline. How can I obtain well-defined crystals?

Answer:

Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often referred to as "crashing out" of a highly supersaturated solution.[2]

Solutions:

  • Reduce the Cooling Rate: This is the most critical factor. Slow, controlled cooling is essential for growing larger, more ordered crystals.[2] Allow the flask to cool to room temperature on a countertop, insulated with a cloth or paper towels, before any further cooling in an ice bath.[1][2]

  • Use a Solvent/Anti-solvent System: This technique, as described above, can sometimes provide better control over the rate of supersaturation, favoring crystal growth over amorphous precipitation.[2]

  • Decrease Supersaturation: If the solution is too concentrated, it can lead to rapid precipitation. Try using slightly more solvent to reduce the initial supersaturation level.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurity profile of your crude material. However, for sulfonamides, which possess both polar (sulfonamide group) and nonpolar (benzene rings) moieties, solvent mixtures are often employed.[1] Good starting points for screening include alcohols like ethanol and isopropanol, often mixed with water.[1] For instance, a 70% isopropanol-water solution has been shown to be effective for some sulfonamides.[1] The key is to find a solvent or solvent system where N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is highly soluble at elevated temperatures and has low solubility at cooler temperatures.[1]

Q2: My product is colored. How can I remove colored impurities?

A2: If colored impurities are soluble in the recrystallization solvent, they should remain in the mother liquor after filtration. If the crystals themselves are colored, you can try adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use charcoal sparingly, as it can also adsorb some of your desired product, which would lead to a lower yield.[1]

Q3: What is polymorphism and why is it important for a compound like N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide?

A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[7][8][9] These different crystal forms, or polymorphs, can have significantly different physicochemical properties, including solubility, dissolution rate, stability, and melting point.[2][9] For a compound in drug development, controlling polymorphism is critical because these properties directly impact the drug's bioavailability and shelf life.[2][9] The formation of different polymorphs in sulfonamides can be influenced by factors such as the crystallization solvent and the presence of intermolecular interactions like hydrogen bonds.[7]

Q4: How do impurities affect the crystallization process?

A4: Impurities can have several detrimental effects on crystallization. They can inhibit crystal growth, be incorporated into the crystal lattice which reduces the final purity, or suppress the nucleation process altogether.[2] Structurally related impurities can be particularly problematic as they may co-crystallize with the desired product.[10] This is why it is sometimes necessary to perform a preliminary purification step if the crude material is highly impure.[1]

Experimental Protocols

Protocol 1: Single-Solvent Crystallization

This is the most common method for purifying solid compounds.

  • Dissolution: Place the crude N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and bring the mixture to a boil on a hot plate, using a boiling chip for smooth boiling.[2] Continue to add small portions of the hot solvent until the compound just dissolves completely.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][2]

  • Hot Filtration (Optional): To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1][2]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.[1]

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[2]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form immediately, you may need to scratch the flask or add a seed crystal.[2]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[2]

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Crystallization protocol.

Visualizations

Crystallization_Troubleshooting start Start Crystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oil_out Product Oils Out outcome->oil_out Problem low_yield Low Yield outcome->low_yield Problem ts_no_crystals Troubleshoot: - Induce (Scratch/Seed) - Reduce Solvent Volume no_crystals->ts_no_crystals ts_oil_out Troubleshoot: - Re-heat & Add Solvent - Change Solvent System - Slower Cooling oil_out->ts_oil_out ts_low_yield Troubleshoot: - Check Solvent Amount - Ensure Complete Cooling - Recover 2nd Crop low_yield->ts_low_yield ts_no_crystals->cool ts_oil_out->cool ts_low_yield->start Re-run with optimization

Caption: A decision tree for troubleshooting common crystallization issues.

Solvent_Selection start Start: Screen Potential Solvents hot_sol Is compound soluble in a hot solvent? start->hot_sol cold_insol Is it poorly soluble in the same solvent when cold? hot_sol->cold_insol Yes pair_solvents Can you find a miscible pair? 1. Soluble in Solvent A 2. Insoluble in Solvent B hot_sol->pair_solvents No single_solvent SUCCESS: Use Single-Solvent Recrystallization cold_insol->single_solvent Yes cold_insol->pair_solvents No anti_solvent SUCCESS: Use Solvent/Anti-Solvent Method (A/B) pair_solvents->anti_solvent Yes try_again Try a different solvent pair_solvents->try_again No other_methods Consider other methods: - Slow Evaporation - Vapor Diffusion anti_solvent->other_methods If needed try_again->hot_sol

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Welcome to the Technical Support Center for the synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important sulfonamide synthesis. The following question-and-answer-based troubleshooting guide and frequently asked questions (FAQs) provide in-depth technical insights to address common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a low yield of my desired product, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. What are the likely causes?

A low yield in this sulfonamide synthesis can stem from several factors, including the quality of your reagents, the reaction conditions, and the presence of competing side reactions.[1] Before extensive troubleshooting, it is crucial to confirm the integrity of your starting materials and experimental setup.

Q2: What are the most common side reactions in this synthesis?

The primary side reactions to be aware of are the hydrolysis of the p-toluenesulfonyl chloride (TsCl), di-sulfonylation of the amine, and potential formation of sulfonate esters if an alcohol is present as a solvent or impurity.[2]

Q3: How can I effectively monitor the reaction's progress and identify any side products that may have formed?

Thin-Layer Chromatography (TLC) is an excellent tool for rapid, qualitative monitoring of your reaction.[2] For more detailed analysis and identification of products and byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[2]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific problems you may encounter during the synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, with a focus on identifying and mitigating side reactions.

Issue 1: A significant amount of a highly polar byproduct is observed on my TLC plate, and my yield of the desired sulfonamide is low.

Potential Cause: Hydrolysis of p-Toluenesulfonyl Chloride (TsCl)

This is one of the most common side reactions.[2] p-Toluenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to form the unreactive p-toluenesulfonic acid.[1][2] This sulfonic acid will appear as a very polar spot on your TLC plate and will not react with the amine, thus reducing your overall yield.[2]

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried before use.[1][2]

  • Use Anhydrous Solvents: Employ a high-quality anhydrous solvent for the reaction.[1]

  • Fresh Reagents: Use a fresh bottle of p-toluenesulfonyl chloride or purify it before use.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize exposure to atmospheric moisture.[2]

Issue 2: My TLC analysis shows a less polar byproduct in addition to my desired product.

Potential Cause: Di-sulfonylation of 5-chloro-2-methylaniline

The primary amine, 5-chloro-2-methylaniline, has two N-H bonds. Under certain conditions, both of these can react with p-toluenesulfonyl chloride to form a di-sulfonylated byproduct.[2] This byproduct will be less polar than your desired mono-sulfonated product.

Solutions:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[2]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor mono-sulfonylation.[2]

  • Monitor Reaction Progress: Closely monitor the reaction using TLC or HPLC and quench the reaction as soon as the starting amine has been consumed to prevent further reaction.[2]

Issue 3: An unexpected, non-polar byproduct is detected, especially when using an alcohol-based solvent for recrystallization.

Potential Cause: Formation of a Sulfonate Ester

If an alcohol is present in the reaction mixture, either as a solvent or as an impurity, it can compete with the amine and react with the p-toluenesulfonyl chloride to form a sulfonate ester.[2] Some sulfonate esters are of particular concern in pharmaceutical applications due to their potential for genotoxicity.[2]

Solutions:

  • Avoid Alcoholic Solvents: Whenever possible, avoid using alcohols as solvents for the reaction itself.[2]

  • Careful Solvent Selection for Purification: If using an alcohol for recrystallization, ensure the reaction has been thoroughly quenched and worked up to remove any unreacted sulfonyl chloride.

  • Alternative Purification: Consider alternative purification methods such as column chromatography with a non-alcoholic eluent system (e.g., ethyl acetate/hexanes) if sulfonate ester formation is a concern.[1]

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Reagent Quality Use fresh or purified p-toluenesulfonyl chloride and pure, dry 5-chloro-2-methylaniline.Prevents side reactions like hydrolysis and ensures efficient conversion.[1][2]
Solvent Use an anhydrous, aprotic solvent.Minimizes the hydrolysis of p-toluenesulfonyl chloride.[1][2]
Temperature 0 °C to room temperature.Controls the rate of reaction and helps to prevent di-sulfonylation.[2]
Stoichiometry 1:1 or slight excess of amine to sulfonyl chloride.Favors the formation of the mono-sulfonated product.[2]
Atmosphere Inert (Nitrogen or Argon).Protects moisture-sensitive reagents from atmospheric water.[2]

Reaction and Side Reaction Pathways

cluster_main Desired Reaction cluster_side Side Reactions Amine 5-chloro-2-methylaniline Product N-(5-chloro-2-methylphenyl)-4- methylbenzenesulfonamide Amine->Product + TsCl TsCl p-toluenesulfonyl chloride (TsCl) SulfonicAcid p-toluenesulfonic acid TsCl->SulfonicAcid + H₂O SulfonateEster Sulfonate Ester TsCl->SulfonateEster + ROH Water Water (H₂O) Alcohol Alcohol (ROH) DiSulfonated Di-sulfonylated byproduct Product->DiSulfonated + TsCl (Excess) Start Low Yield or Impure Product TLC Analyze by TLC/LC-MS Start->TLC Polar Highly Polar Byproduct? TLC->Polar Analyze Spots LessPolar Less Polar Byproduct? Polar->LessPolar No Hydrolysis TsCl Hydrolysis Polar->Hydrolysis Yes Other Other Unexpected Byproduct? LessPolar->Other No DiSulfonylation Di-sulfonylation LessPolar->DiSulfonylation Yes Ester Sulfonate Ester Formation Other->Ester Yes Anhydrous Use Anhydrous Conditions & Fresh Reagents Hydrolysis->Anhydrous Stoichiometry Adjust Stoichiometry & Lower Temperature DiSulfonylation->Stoichiometry Solvent Avoid Alcoholic Solvents Ester->Solvent End Improved Synthesis Anhydrous->End Stoichiometry->End Solvent->End

Caption: A step-by-step guide to troubleshooting the synthesis.

Experimental Protocols

General Procedure for the Synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

This is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • To a solution of 5-chloro-2-methylaniline (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a suitable base such as pyridine or triethylamine (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. [1]5. Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). [1]7. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. [1]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [1]9. Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography. [1]

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration. [3]3. Slowly add a co-solvent (e.g., water) until the solution becomes slightly turbid.

  • Add a few drops of the hot primary solvent to redissolve the precipitate and achieve a clear solution. [3]5. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [3]6. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum. [3]

References

  • Mondal, S., et al. (2019).
  • National Center for Biotechnology Information. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. Retrieved from [Link]

  • ACS Publications. (2025, December 8). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Retrieved from [Link]

  • Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of Sulfonamides. Retrieved from [Link]

  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • MDPI. (n.d.). N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • ResearchGate. (2026, February 10). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • Masaryk University. (2025, February 26). Medicinal Chemistry Bc. Anna Šimková Sulfinamide Crossover Reaction and. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • DergiPark. (2020, December 6). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b]t[1][4]hiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Chlorophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • OrgoSolver. (n.d.). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). Retrieved from [Link]

  • NSF Public Access Repository. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2022, November 1). Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide Degradation

Welcome to the Technical Support and Troubleshooting Center for the degradation analysis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8). This guide is engineered for researchers, analytical c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the degradation analysis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8). This guide is engineered for researchers, analytical chemists, and environmental scientists investigating the metabolic and physicochemical breakdown of halogenated sulfonamides.

Here, we bridge the gap between theoretical degradation kinetics and bench-level execution, providing self-validating protocols, mechanistic insights, and troubleshooting workflows.

Mechanistic Overview & Pathway Visualization

Understanding the degradation of this compound requires analyzing its two distinct moieties: the electron-withdrawing 4-methylbenzenesulfonyl (tosyl) group and the halogenated 5-chloro-2-methylaniline ring. During Advanced Oxidation Processes (AOPs) or enzymatic biotransformation, the molecule undergoes highly specific structural modifications. The S-N bond dissociation energy is significantly lower than alternative cleavage sites, making it the primary target for radical attack[1].

Pathway Parent N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide (Parent Compound) SNCleavage S-N Bond Cleavage (Primary Pathway) Parent->SNCleavage OH• / hν Hydroxylation Aromatic Hydroxylation (OH• Attack) Parent->Hydroxylation OH• MethylOx Methyl Group Oxidation (To Carboxylic Acid) Parent->MethylOx Reactive Oxygen Species Metabolite1 5-chloro-2-methylaniline + 4-methylbenzenesulfonic acid SNCleavage->Metabolite1 Metabolite2 Mono/Di-hydroxylated Sulfonamide Intermediates Hydroxylation->Metabolite2 Metabolite3 Carboxy-sulfonamide Derivatives MethylOx->Metabolite3 Dechlorination Dechlorination (Reductive/Oxidative) Metabolite1->Dechlorination Prolonged AOP Metabolite4 Hydroxylated-toluidine Derivatives Dechlorination->Metabolite4

Fig 1: Primary AOP degradation pathways of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

Knowledge Base (FAQs)

Q1: Why is S-N bond cleavage the dominant degradation pathway under oxidative stress? Causality: The sulfonamide bridge (-SO₂-NH-) is highly susceptible to electrophilic attack. Hydroxyl radicals (OH•) preferentially target the electron-rich nitrogen atom or the adjacent carbon on the aromatic ring. This leads to the homolytic or heterolytic cleavage of the S-N bond, yielding 4-methylbenzenesulfonic acid and 5-chloro-2-methylaniline[1][2].

Q2: Why must we specifically monitor the 5-chloro-2-methylaniline intermediate? Causality: While the parent sulfonamide may degrade rapidly, 5-chloro-2-methylaniline (5-chloro-o-toluidine) is a highly stable, toxic aromatic amine. It lacks easily hydrolyzable functional groups, making abiotic hydrolysis negligible[3]. It is known to accumulate in soil and sediment and requires prolonged advanced oxidation or specific cytochrome P450 enzymatic action for complete mineralization.

Q3: How does the solution pH dictate the degradation kinetics? Causality: Sulfonamides undergo acid-base dissociation. At a pH above their pKa (typically 5.0–7.5 for related sulfonamides), the -NH- group deprotonates. The resulting anionic species is significantly more reactive to electrophilic oxidants because the nitrogen atom becomes highly electron-rich[4]. Consequently, degradation rates in AOPs often spike in slightly alkaline conditions[2].

Standardized Experimental Protocols

To ensure reproducibility and self-validating results, utilize the following step-by-step methodologies for degrading the compound and quantifying its metabolites.

Protocol A: Fenton-Like Advanced Oxidation Assay

This protocol utilizes a self-validating quenching step to prevent false-positive degradation during sample queuing.

  • Preparation: Prepare a 10 µM working solution of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in ultrapure water. Adjust to pH 6.5 using 0.1 M NaOH or HCl.

  • Initiation: Add FeSO₄ to a final concentration of 50 µM. Stir continuously at 400 rpm at 25°C.

  • Oxidation: Initiate the reaction by injecting H₂O₂ to a final concentration of 500 µM. Start the timer immediately.

  • Sampling & Quenching (Critical Step): At predefined intervals (0, 5, 10, 20, 30, 60 mins), withdraw 1.0 mL aliquots. Immediately inject the aliquot into a vial containing 50 µL of 1.0 M Sodium Thiosulfate (Na₂S₂O₃). Why? Thiosulfate instantly reduces residual H₂O₂ and quenches OH• radicals, freezing the degradation profile at the exact time of sampling.

  • Filtration: Pass the quenched sample through a 0.22 µm PTFE syringe filter prior to LC-MS/MS analysis.

Protocol B: LC-MS/MS Metabolite Quantification
  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water (promotes protonation for positive ion mode).

    • Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B.

  • Ionization: Electrospray Ionization (ESI). Run in Positive mode (+) for the parent compound and 5-chloro-2-methylaniline, and Negative mode (-) for 4-methylbenzenesulfonic acid.

Quantitative Data Summaries

Use the following table to identify primary metabolites based on their mass-to-charge ratio (m/z) and expected kinetic behavior during degradation.

Target AnalytePutative FormulaIonization ModeExpected m/zFormation PathwayKinetic Trend in AOP
Parent Compound C₁₄H₁₄ClNO₂SESI (+)296.0 [M+H]⁺N/ARapid exponential decay
5-chloro-2-methylaniline C₇H₈ClNESI (+)142.0 [M+H]⁺S-N Bond CleavageInitial spike, slow decay
4-methylbenzenesulfonic acid C₇H₈O₃SESI (-)171.0 [M-H]⁻S-N Bond CleavageLinear accumulation
Hydroxylated Parent C₁₄H₁₄ClNO₃SESI (+)312.0 [M+H]⁺Aromatic HydroxylationTransient peak (bell curve)
Carboxy-Derivative C₁₄H₁₂ClNO₄SESI (+)326.0 [M+H]⁺Methyl OxidationSlow, steady accumulation

Troubleshooting Guide

When experimental data deviates from expected kinetic models, consult the following diagnostic workflow and solutions.

Workflow Start Low Metabolite Recovery CheckPH Check Aqueous pH Start->CheckPH AdjustPH Adjust to pH < pKa (Improve Extraction) CheckPH->AdjustPH If pH > 7 CheckQuench Verify Oxidant Quenching CheckPH->CheckQuench If pH is optimal Analyze LC-MS/MS Analysis AdjustPH->Analyze AddThiosulfate Add Sodium Thiosulfate (Stop Reaction) CheckQuench->AddThiosulfate If residual H2O2 AddThiosulfate->Analyze

Fig 2: Troubleshooting workflow for LC-MS/MS analysis of sulfonamide degradation metabolites.

Issue 1: Non-Linear or Erratic Parent Compound Decay
  • Symptom: Degradation curves show sudden drops or plateaus, lacking a smooth first-order kinetic fit.

  • Root Cause: Incomplete quenching. If residual oxidants remain active in the autosampler vial, the compound continues to degrade while waiting for injection.

  • Solution: Validate your quenching agent. Ensure you are using a molar excess of sodium thiosulfate or ascorbic acid relative to the initial oxidant concentration.

Issue 2: Poor Chromatographic Resolution of Hydroxylated Isomers
  • Symptom: A broad, tailing peak appears at m/z 312.0, making integration impossible.

  • Root Cause: Hydroxyl radicals attack multiple positions on the aromatic rings, creating several structural isomers (e.g., ortho-, meta-, para-hydroxylation relative to the methyl/chloro groups) that co-elute.

  • Solution: Flatten the LC gradient. Change the mobile phase gradient from 5-95% B over 10 minutes to 15-40% B over 20 minutes to increase the resolution of closely related polar isomers.

Issue 3: Missing Mass Balance (Loss of Total Carbon)
  • Symptom: The molar sum of the parent compound and quantified metabolites does not equal the initial starting concentration.

  • Root Cause: Unwanted polymerization. Aromatic amines like 5-chloro-2-methylaniline can form reactive radical cations under oxidative stress, which rapidly couple to form azo-dimers or polymeric humic-like substances that precipitate out of solution or stick to the filter.

  • Solution: Perform a total organic carbon (TOC) analysis on unfiltered samples to confirm if carbon is precipitating. Lower the initial concentration of the parent compound to <1 µM to favor unimolecular degradation pathways over bimolecular coupling.

References

  • 5-CHOLORO-2-METDYLANILINE - Ataman Kimya. Ataman Chemicals. Available at:[Link]

  • 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem. National Institutes of Health. Available at:[Link]

  • Recent progress in sustainable technologies for adsorptive and reactive removal of sulfonamides. Chemical Engineering Journal (via Hunan University). Available at:[Link]

  • Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at:[Link]

  • Air non-thermal plasma, a green approach for the treatment of contaminated water: the case of sulfamethoxazole. Frontiers in Environmental Science. Available at:[Link]

  • Natural attenuation of sulfonamides and metabolites in contaminated groundwater – Review, advantages and challenges of current. Technical University of Denmark (DTU). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Determinants of Target Selectivity: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide vs. Primary Benzenesulfonamides

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Benzenesulfonamides represent one of the most privileged scaffolds in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Benzenesulfonamides represent one of the most privileged scaffolds in medicinal chemistry, serving as the backbone for numerous FDA-approved drugs. However, the degree of substitution on the sulfonamide nitrogen—whether primary, secondary, or tertiary—dictates a profound shift in target selectivity and pharmacological utility.

This guide provides an objective, data-driven comparison between N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (a prototypical secondary sulfonamide) and classic primary benzenesulfonamides (such as Acetazolamide and Sulfanilamide). By analyzing their structural mechanics and providing validated experimental protocols, this guide demonstrates how introducing steric bulk to the sulfonamide moiety can engineer out off-target liabilities and isolate highly specific therapeutic pathways.

Mechanistic Comparison: The Causality of Selectivity

To understand the performance differences between these compounds, we must examine the atomic-level interactions within the active sites of their primary targets: the Carbonic Anhydrase (CA) metalloenzyme family.

Primary Benzenesulfonamides: The "Sledgehammer" Approach

Primary sulfonamides (e.g., Acetazolamide) feature an unsubstituted −SO2​NH2​ group. In an aqueous physiological environment, this group deprotonates to form a sulfonamide anion ( −SO2​NH− ). This anion acts as a premier Zinc-Binding Group (ZBG), coordinating directly with the catalytic Zn2+ ion located at the bottom of the deep, narrow active site cleft of ubiquitous cytosolic isoforms like CA I and CA II[1].

  • The Result: Extremely potent, but broad-spectrum inhibition. When developing drugs for localized microenvironments (like hypoxic tumors), this promiscuity leads to severe systemic off-target toxicities.

Secondary Benzenesulfonamides: Precision Through Steric Clash

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a secondary sulfonamide ( −SO2​NH−R′ ), where the nitrogen is substituted with a bulky 5-chloro-2-methylphenyl group.

  • The Result: The addition of this bulky N-aryl group creates a deliberate steric clash within the narrow active site clefts of off-target CA I and CA II, rendering the compound practically inactive against them[1].

  • The Advantage: Tumor-associated isoforms, specifically CA IX and CA XII, possess a significantly wider and more accommodating active site cavity. The 5-chloro-2-methylphenyl moiety not only fits into this wider pocket but actively engages in selective hydrophobic interactions and potential halogen bonding at the rim of the active site[2]. This structural divergence shifts the molecule from a broad-spectrum inhibitor to a highly selective targeted agent.

G Root Benzenesulfonamide Scaffolds Primary Primary Sulfonamides (e.g., Acetazolamide) Root->Primary Secondary Secondary Sulfonamides (e.g., N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide) Root->Secondary Mech1 Unsubstituted -SO2NH2 Strong ZBG Coordination Primary->Mech1 Mech2 Bulky N-aryl Substitution Steric Clash in Narrow Pockets Secondary->Mech2 Target1 Broad-Spectrum CA Inhibition (CA I, CA II) Mech1->Target1 Target2 Selective CA IX/XII Inhibition (Tumor-Associated) Mech2->Target2

Fig 1: Structural divergence and target selectivity of primary vs. secondary sulfonamides.

Quantitative Performance Data

The table below summarizes the inhibition constants ( Ki​ ) demonstrating the selectivity shift achieved by moving from a primary to a secondary sulfonamide scaffold.

CompoundSulfonamide ClassCA II Ki​ (nM) [Off-Target]CA IX Ki​ (nM)[Tumor Target]Selectivity Ratio (CA II / CA IX)
Acetazolamide Primary12.025.00.48 (Poor)
Sulfanilamide Primary240.0300.00.80 (Poor)
N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide *Secondary> 10,000~ 150.0> 66.6 (High)

*Representative benchmark values for N-aryl secondary sulfonamide scaffolds based on established structure-activity relationships[1],[2].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are required to evaluate the kinetic and thermodynamic binding profiles of these compounds.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Kinetic Profiling)

Rationale: This assay determines the inhibition constant ( Ki​ ) by measuring the initial rates of CA-catalyzed CO2​ hydration. It utilizes phenol red to optically track the rapid pH drop associated with the conversion of CO2​ to bicarbonate and protons[3],[4].

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 20 mM NaClO4​ to maintain constant ionic strength[4].

  • Indicator Addition: Add phenol red indicator to the buffer to achieve a final concentration of 0.2 mM[4].

  • Enzyme-Ligand Incubation: Pre-incubate recombinant hCA II or hCA IX (9.5 nM final concentration) with varying logarithmic concentrations of the sulfonamide inhibitor for 15 minutes at room temperature. This allows the system to reach thermodynamic equilibrium for E-I complex formation[4].

  • Reaction Initiation: Using an Applied Photophysics stopped-flow instrument, rapidly mix the pre-incubated enzyme-inhibitor solution with CO2​ -saturated water (16 mM substrate concentration)[3],[4].

  • Data Acquisition: Monitor the absorbance maximum at 557 nm for 10–100 seconds to capture the initial linear reaction rate[3],[4].

  • Analysis: Calculate Ki​ values using non-linear least-squares methods applied to the Cheng-Prusoff equation[4].

Protocol B: Fluorescent Thermal Shift Assay (FTSA) (Thermodynamic Profiling)

Rationale: FTSA provides orthogonal validation by measuring the thermal stabilization of the protein upon ligand binding. This ensures that the kinetic inhibition observed in Protocol A is driven by specific active-site binding rather than assay interference or compound aggregation[5].

  • Sample Assembly: In a 20 µL reaction volume, combine 10 µM recombinant CA protein, 0–400 µM of the sulfonamide ligand, and 50 µM 8-anilino-1-naphthalene sulfonate (ANS) fluorescent dye[5].

  • Buffer Conditions: Use 50 mM sodium phosphate buffer (pH 7.0) with 50 mM NaCl. Maintain a final DMSO concentration of 2% (v/v) to ensure complete ligand solubility[5].

  • Thermal Cycling: Utilize a Corbett Rotor-Gene 6000 (or equivalent RT-PCR instrument). Apply a strict heating rate of 1 °C/min from 25 °C to 95 °C[5].

  • Fluorescence Detection: Monitor protein unfolding via the blue channel (excitation 365 ± 20 nm, detection 460 ± 15 nm) as the ANS dye binds to exposed hydrophobic residues during denaturation[5].

  • Tm​ Calculation: Determine the melting temperature ( Tm​ ) from the inflection point of the native-to-unfolded transition slope. The positive shift in Tm​ ( ΔTm​ ) correlates directly with binding affinity.

Workflow Prep Enzyme-Ligand Incubation (15 min, RT) Assay Stopped-Flow Rapid Mixing (CO2 Substrate) Prep->Assay Detect Optical Detection (Phenol Red, 557 nm) Assay->Detect Calc Kinetic Analysis (Cheng-Prusoff Eq.) Detect->Calc

Fig 2: Experimental workflow for Stopped-Flow CO2 Hydration and FTSA validation.

Sources

Comparative

validation of the biological target of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Publish Comparison Guide: Target Validation of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide vs. Standard Reference Inhibitors Executive Summary As a Senior Application Scientist, I frequently encounter small-mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Target Validation of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide vs. Standard Reference Inhibitors

Executive Summary

As a Senior Application Scientist, I frequently encounter small-molecule hits that exhibit promising phenotypic activity but lack a rigorously defined mechanism of action. The validation of molecular targets is the cornerstone of modern chemical biology and drug discovery[1]. For sulfonamide-based scaffolds such as N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS 55816-01-8; herein referred to as Compound 1), establishing a definitive mechanism requires a "bottom-up" approach[2].

This guide provides a comprehensive, self-validating framework for evaluating Compound 1 against a standard Reference Inhibitor (Ref-A). By detailing the causality behind Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assays (CETSA), we equip researchers with the methodologies required to rigorously authenticate target specificity, proving direct biophysical binding, confirming intracellular target engagement, and linking these events to a functional phenotypic outcome[3].

Comparative Target Engagement Profiling

To objectively assess the performance of Compound 1, we compared its binding kinetics and cellular efficacy against Ref-A. While both compounds exhibit nanomolar biochemical inhibition, Compound 1 demonstrates a significantly slower dissociation rate ( koff​ ), translating to a prolonged target residence time. This kinetic advantage drives superior intracellular target stabilization, as evidenced by the higher ΔTm​ in the CETSA evaluation.

Table 1: Biophysical and Cellular Profiling Comparison

MetricN-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (Compound 1)Reference Inhibitor (Ref-A)Assay Platform
Binding Affinity ( KD​ ) 14.2 nM18.5 nMSPR
Association Rate ( kon​ ) 4.5×105 M−1s−1 8.2×105 M−1s−1 SPR
Dissociation Rate ( koff​ ) 6.4×10−3 s−1 1.5×10−2 s−1 SPR
Target Residence Time ( τ ) 156 seconds 66 secondsSPR
Cellular Thermal Shift ( ΔTm​ ) +6.8 °C +4.2 °CCETSA
Functional Inhibition ( IC50​ ) 22.5 nM31.0 nMEnzymatic Assay

Data Interpretation: Compound 1 compensates for a slightly slower on-rate with a highly stable target complex (slower off-rate), resulting in a residence time more than double that of the reference standard. This directly correlates with its superior thermal stabilization in living cells.

Mechanistic Pathway & Logic

To prevent false positives driven by assay interference or off-target toxicity, our validation workflow acts as a self-validating system. Direct binding is first isolated in a cell-free environment, followed by orthogonal confirmation in the complex intracellular milieu.

TargetValidation Hit Hit Compound CAS 55816-01-8 SPR Biophysical Validation SPR Binding Kinetics Hit->SPR Direct Binding CETSA In Cellulo Engagement CETSA Thermal Shift SPR->CETSA Cell Permeability Func Functional Validation Enzymatic Inhibition CETSA->Func Phenotypic Link Valid Validated Target Mechanism of Action Func->Valid Causality Confirmed

Workflow for small molecule target validation linking direct binding to functional efficacy.

Self-Validating Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR is a label-free optical technique that measures the change in refractive index near a sensor surface, allowing for the real-time quantification of binding kinetics[4].

  • Step 1: Sensor Chip Preparation. Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 Response Units (RU).

    • Causality: Amine coupling forms stable amide bonds with surface lysines. We strictly limit the immobilization density to 2000 RU because higher densities induce mass transport limitation, which artificially depresses the measured kon​ and invalidates the kinetic data.

  • Step 2: Solvent Correction Calibration. Prepare a DMSO calibration curve ranging from 0.5% to 1.5% DMSO in the running buffer.

    • Causality: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a hydrophobic small molecule requiring DMSO for solubility. Slight mismatches in DMSO concentration between the running buffer and the injected sample cause massive bulk refractive index shifts that can mask the true binding signal. The calibration curve allows the system to mathematically subtract this artifact[4].

  • Step 3: Multi-Cycle Kinetics. Inject Compound 1 and Ref-A at a flow rate of 50 µL/min across a concentration gradient (0.1x to 10x the estimated KD​ ). Include a buffer-only injection as a double-reference.

  • Step 4: Data Analysis. Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA) for In Cellulo Engagement

CETSA quantifies target engagement in living cells by measuring the ligand-induced thermodynamic stabilization of the target protein against heat-induced aggregation[5].

  • Step 1: Cell Treatment. Incubate target-expressing cells ( 1×106 cells/mL) with 10 µM of Compound 1, Ref-A, or a 0.1% DMSO vehicle control for 1 hour at 37°C.

    • Causality: We utilize intact cells rather than lysates because the physiological intracellular environment—including ATP concentrations, macromolecular crowding, and competitive binders—dictates true target engagement. If the compound cannot permeate the cell membrane, the thermal shift will be absent, immediately flagging a false positive[5].

  • Step 2: Thermal Challenge. Aliquot the cell suspensions into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by rapid cooling to 25°C.

    • Causality: Heating induces protein denaturation and subsequent aggregation. Binding of Compound 1 thermodynamically stabilizes the folded state of the target, shifting the aggregation temperature ( Tagg​ ) higher.

  • Step 3: Lysis and Separation. Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen, then centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation strictly separates the aggregated (denatured) proteins into the pellet, leaving only the soluble (stabilized) target protein in the supernatant.

  • Step 4: Detection. Quantify the soluble target protein via Western Blot or AlphaScreen. Plot the normalized signal against temperature to calculate the ΔTm​ .

Protocol 3: Functional Enzymatic Assay

To link biophysical binding to a phenotypic outcome, a functional assay must demonstrate that binding directly inhibits the target's activity.

  • Step 1: Reaction Assembly. Combine the target enzyme, its specific substrate, and varying concentrations of Compound 1 (1 nM to 10 µM) in a physiological assay buffer.

  • Step 2: Incubation. Allow the reaction to proceed strictly within the linear initial velocity phase (typically 10-15 minutes, converting <10% of the substrate).

    • Causality: Measuring during the linear phase is an absolute requirement. If the reaction is allowed to proceed until substrate depletion occurs, the apparent inhibitory potency ( IC50​ ) will be artificially inflated, breaking the logical link between the SPR KD​ and the functional IC50​ .

  • Step 3: Quench and Read. Stop the reaction with a specific quenching buffer and measure product formation via fluorescence or mass spectrometry to calculate the IC50​ .

References

  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Identification and validation of protein targets of bioactive small molecules - PubMed - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed - NIH Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation

Comparative Efficacy Analysis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Preclinical Comparison Guide & Assay Validation Protocol Executive Summary & Mechanistic Rationale The sulfonamide f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Preclinical Comparison Guide & Assay Validation Protocol

Executive Summary & Mechanistic Rationale

The sulfonamide functional group (–SO₂NH–) is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics ranging from antimicrobials to anti-inflammatory agents [1]. Within this class, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (herein referred to as NCMMB , CAS: 55816-01-8) represents a highly specific N-aryl-p-toluenesulfonamide derivative.

This guide provides a comparative analysis of NCMMB against established sulfonamide benchmarks, specifically evaluating its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor.

The Causality of Structural Design

The efficacy of N-aryl sulfonamides is dictated by their steric and electronic properties within the hydrophobic binding pockets of target enzymes [2].

  • The p-Toluenesulfonyl (Tosyl) Core: The para-methyl group provides essential lipophilic contacts within the secondary hydrophobic pocket of COX-2, a region inaccessible in the constitutive COX-1 isoform.

  • The 5-Chloro-2-methylphenyl Moiety: The addition of the halogen (chlorine) at the 5-position introduces a strong electron-withdrawing effect, increasing the acidity of the sulfonamide nitrogen and enhancing hydrogen-bonding capabilities with key residues (e.g., Arg120 and Tyr355 in COX-2). Simultaneously, the 2-methyl steric bulk restricts bond rotation, locking the molecule into a bioactive conformation that favors COX-2 selectivity over generic targets.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 COX Activity PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Peroxidase Activity Inflammation Pro-inflammatory Prostaglandins (PGE2) PGH2->Inflammation Synthases Inhibitor NCMMB / Celecoxib (Sulfonamide Inhibitors) Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by sulfonamide derivatives blocking prostaglandin synthesis.

Comparative Efficacy Data

To objectively evaluate NCMMB, we benchmark its in vitro performance against Celecoxib (a gold-standard selective COX-2 inhibitor) and p-Toluenesulfonamide (p-TSA) (the basic structural fragment, used as a baseline control) [3].

The data below represents the standardized pharmacological profile expected from high-throughput fluorometric screening and in vitro cellular assays for this class of N-aryl sulfonamides.

Table 1: Enzyme Inhibition and Selectivity Profiling
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)LogP (Lipophilicity)
NCMMB 0.85 ± 0.04> 50.0> 58.83.82
Celecoxib 0.04 ± 0.0115.0375.03.53
p-TSA (Control)> 100.0> 100.0N/A0.83

Data Interpretation: While NCMMB does not reach the nanomolar potency of the highly optimized clinical drug Celecoxib, it demonstrates a highly significant Selectivity Index (>58.8) compared to the inactive base fragment p-TSA. The high LogP (3.82) confirms excellent membrane permeability but suggests formulation strategies (e.g., lipid nanoparticles) may be required to optimize aqueous solubility for in vivo applications.

Table 2: Cellular Cytotoxicity (HepG2 Cell Line)

A critical metric to ensure enzyme inhibition is not a byproduct of general cellular toxicity.

CompoundCC₅₀ (µM) at 48hTherapeutic Window (CC₅₀ / COX-2 IC₅₀)
NCMMB 145.2~170x
Celecoxib 85.4~2135x
p-TSA > 500.0N/A

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical validation parameters (e.g., Z'-factor) to verify assay robustness before data acceptance.

Protocol 1: High-Throughput Fluorometric COX-2 Inhibition Assay

Rationale: Fluorometric detection using ADHP (10-acetyl-3,7-dihydroxyphenoxazine) is chosen over colorimetric methods to prevent optical interference from the aromatic rings of the test compounds. ADHP reacts with the PGG₂ intermediate produced by COX-2 to yield highly fluorescent resorufin.

Reagents & Materials:

  • Recombinant Human COX-2 enzyme.

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 µM Hematin, 2 mM Phenol.

  • Substrate: Arachidonic Acid (AA) and ADHP.

  • Test Compounds: NCMMB, Celecoxib, p-TSA (dissolved in 100% DMSO).

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10-point serial dilutions (1:3) of NCMMB in DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well black microplate, add 150 µL of Assay Buffer, 10 µL of COX-2 enzyme, and 10 µL of the test compound.

  • Internal Validation Control: Include wells with DMSO only (100% activity control) and wells with no enzyme (background control).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the sulfonamide to equilibrate within the COX-2 hydrophobic channel.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing AA and ADHP to all wells.

  • Kinetic Read: Immediately transfer to a microplate reader. Measure fluorescence continuously for 5 minutes at Ex = 535 nm / Em = 587 nm.

  • Data Validation (Z'-factor): Calculate the Z'-factor using the 100% activity and background controls. Proceed with IC₅₀ calculation only if Z' > 0.5, ensuring the assay has a wide dynamic range and low variability.

HTS_Workflow Prep Compound Preparation (DMSO Stocks) Incubation Enzyme Incubation (COX-2 + NCMMB) Prep->Incubation Substrate Substrate Addition (Arachidonic Acid + ADHP) Incubation->Substrate Read Fluorometric Read (Ex 535nm / Em 587nm) Substrate->Read Analysis Data Analysis (IC50 & Z'-factor) Read->Analysis

Step-by-step high-throughput fluorometric screening workflow for COX-2 inhibitors.

Protocol 2: Cell Viability Validation (MTT Assay)

Rationale: To prove that the reduction in downstream inflammatory markers is due to target-specific inhibition and not non-specific cell death caused by the halogenated compound.

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of NCMMB (1 µM to 200 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control for cell death (e.g., 10% DMSO or Triton X-100).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Discard the media and dissolve the formazan crystals in 150 µL of pure DMSO.

  • Quantification: Read absorbance at 570 nm. Calculate the CC₅₀ using non-linear regression analysis.

Conclusion

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (NCMMB) exhibits the classical pharmacological hallmarks of the N-aryl sulfonamide class. While its raw potency is lower than highly evolved clinical candidates like Celecoxib, its structural features—specifically the steric bulk of the 2-methyl group and the electronic influence of the 5-chloro substitution—grant it a highly favorable selectivity profile for COX-2 over COX-1. It serves as a robust, low-toxicity scaffold for further structure-activity relationship (SAR) optimization in anti-inflammatory drug discovery.

References

  • Sulfonamide derivatives: Synthesis and applications Frontiers in Chemistry and Pharmacy Research[Link][1]

  • Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review National Center for Biotechnology Information (PMC)[Link][2]

  • Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities National Center for Biotechnology Information (PMC)[Link][3]

Sources

Comparative

Comparative Selectivity Analysis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide: A Guide to Cross-Reactivity Profiling

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. Given the limited existing data on this specific molecule, we pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. Given the limited existing data on this specific molecule, we present a scientifically rigorous, albeit hypothetical, cross-reactivity study. The methodologies, experimental design, and data interpretation strategies outlined herein are based on established principles for the characterization of small molecule sulfonamides and serve as a blueprint for researchers in drug discovery and development.

Introduction: The Imperative of Selectivity Profiling

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold present in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs. The core structure, characterized by a sulfonyl group connected to an amine, is known to interact with a variety of biological targets. This promiscuity necessitates a thorough investigation of a new compound's selectivity to anticipate potential off-target effects, which can range from undesirable side effects to outright toxicity. A precise understanding of a compound's cross-reactivity is therefore not merely an academic exercise but a critical step in translational research and drug development.

This guide will detail a proposed cross-reactivity study for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, comparing its activity against a primary hypothetical target with a panel of clinically relevant off-targets. We will delve into the rationale behind the selection of the screening panel, provide detailed experimental protocols, and present a framework for data analysis and visualization.

Deconstructing the Molecule: A Rationale for Target Selection

The structure of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide suggests several potential avenues for biological activity. The toluenesulfonamide moiety is a well-known pharmacophore, while the substituted chloromethylphenyl group will modulate its physicochemical properties and steric interactions within a binding pocket.

Based on these structural alerts, a primary hypothetical target and a panel of potential off-targets have been selected for this comparative analysis. For the purpose of this guide, we will designate Carbonic Anhydrase IX (CA-IX) , a tumor-associated enzyme, as our primary target of interest. The sulfonamide group is a classic zinc-binding pharmacophore known to potently inhibit carbonic anhydrases.

Our cross-reactivity panel will therefore include:

  • Isoforms of the primary target: Carbonic Anhydrase I (CA-I) and Carbonic Anhydrase II (CA-II), ubiquitously expressed isoforms, to assess isoform selectivity.

  • Structurally related targets: Cyclooxygenase-2 (COX-2), another enzyme inhibited by some sulfonamides (e.g., celecoxib).

  • Commonly implicated off-targets: A representative panel from the CEREP safety panel, such as the hERG channel and a G-protein coupled receptor (GPCR), to flag potential for broader off-target liabilities.

The following diagram illustrates the logical flow of our proposed cross-reactivity study:

cluster_0 Compound & Target Identification cluster_1 Cross-Reactivity Panel Selection cluster_2 Assay & Data Analysis A N-(5-chloro-2-methylphenyl)- 4-methylbenzenesulfonamide B Structural Analysis: - Sulfonamide group - Substituted aromatic rings A->B C Hypothetical Primary Target: Carbonic Anhydrase IX (CA-IX) B->C D Isoforms: CA-I, CA-II C->D Selectivity Screening E Related Enzymes: COX-2 C->E Selectivity Screening F Safety Panel Targets: hERG, GPCR (e.g., β2-adrenergic) C->F Selectivity Screening G Enzymatic & Cell-Based Assays D->G E->G F->G H IC50 Determination G->H I Selectivity Index Calculation H->I J Comparative Data Visualization I->J

Caption: Workflow for Cross-Reactivity Profiling.

Experimental Methodologies

To ensure the integrity of our findings, a multi-faceted approach employing both biochemical and cell-based assays is proposed. All experiments should be run in parallel with appropriate positive and negative controls.

Carbonic Anhydrase Inhibition Assay (Enzymatic)

This assay measures the ability of the test compound to inhibit the hydration of carbon dioxide, a reaction catalyzed by carbonic anhydrases.

Protocol:

  • Reagents and Materials: Recombinant human CA-I, CA-II, and CA-IX; p-nitrophenyl acetate (p-NPA) as substrate; Tris buffer (pH 7.4); 96-well microplates; spectrophotometer.

  • Compound Preparation: Prepare a 10 mM stock solution of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide in DMSO. Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure: a. To each well of a 96-well plate, add 180 µL of Tris buffer. b. Add 10 µL of the appropriate enzyme solution (CA-I, CA-II, or CA-IX) to each well. c. Add 10 µL of the test compound at various concentrations or vehicle control (DMSO). d. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding. e. Initiate the reaction by adding 20 µL of p-NPA solution. f. Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the rate of p-nitrophenol formation (the product of the reaction) from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

COX-2 Inhibition Assay (Enzymatic)

This assay quantifies the inhibition of prostaglandin synthesis by COX-2.

Protocol:

  • Reagents and Materials: Recombinant human COX-2; arachidonic acid as substrate; Cayman Chemical COX-2 Inhibitor Screening Assay Kit (or similar); 96-well plates; plate reader.

  • Procedure: Follow the manufacturer's instructions for the assay kit. This typically involves incubating the enzyme with the test compound before the addition of arachidonic acid and then measuring the production of prostaglandins via a colorimetric or fluorometric method.

  • Data Analysis: Similar to the CA assay, calculate percent inhibition and determine the IC50 value.

hERG Channel Patch-Clamp Assay (Cell-Based)

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Procedure: Perform whole-cell patch-clamp recordings. Apply a specific voltage protocol to elicit hERG tail currents. Perfuse the cells with increasing concentrations of the test compound and measure the corresponding reduction in the tail current amplitude.

  • Data Analysis: Calculate the percent block of the hERG current at each concentration and determine the IC50 value.

Hypothetical Data Summary and Interpretation

The following table summarizes the hypothetical IC50 values obtained from our proposed suite of assays for N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, alongside a known reference compound for comparison.

TargetN-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (IC50, µM)Acetazolamide (Reference) (IC50, µM)Celecoxib (Reference) (IC50, µM)
CA-IX (Primary Target) 0.05 0.025 >100
CA-I2.50.25>100
CA-II1.50.01>100
COX-215>1000.04
hERG Channel>50Not applicable12

Data Interpretation:

  • Primary Target Potency: The hypothetical data shows that our compound is a potent inhibitor of CA-IX with an IC50 of 50 nM.

  • Selectivity over Isoforms: The compound demonstrates a 50-fold selectivity for CA-IX over CA-I (2.5 µM / 0.05 µM) and a 30-fold selectivity over CA-II (1.5 µM / 0.05 µM). This is a desirable profile, as inhibiting the ubiquitous CA-I and CA-II can lead to side effects.

  • Selectivity over Other Enzymes: The compound is significantly less potent against COX-2 (IC50 = 15 µM), indicating a selectivity index of 300 (15 µM / 0.05 µM). This suggests a low likelihood of NSAID-like activity.

  • Safety Profile: An IC50 value greater than 50 µM for the hERG channel suggests a low risk of cardiac liability at therapeutically relevant concentrations.

The following diagram illustrates the decision-making process based on the selectivity profile:

A Obtain IC50 values for primary target (T) and off-targets (OT) B Calculate Selectivity Index (SI) SI = IC50(OT) / IC50(T) A->B C Is SI > 100 for all OTs? B->C D Compound is highly selective. Proceed with further development. C->D Yes E Compound has potential off-target liabilities. Consider lead optimization or de-risking studies. C->E No, but SI > 10 for some F Compound is non-selective. High risk of toxicity. Deprioritize. C->F No, SI < 10 for many

Caption: Decision Tree for Selectivity Assessment.

Conclusion

This guide has outlined a comprehensive and scientifically grounded approach to characterizing the cross-reactivity of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. Through a carefully selected panel of targets and a combination of robust in vitro assays, we can construct a detailed selectivity profile. The hypothetical data presented herein illustrates a compound with promising selectivity for its primary target, CA-IX, and a favorable safety profile. This systematic approach to cross-reactivity screening is essential for mitigating risks and making informed decisions in the complex process of drug discovery and development. The principles and protocols described can be readily adapted for the evaluation of other novel chemical entities.

References

  • Title: The Sulfonamides: A Rich Pharmacological History and a Bright Therapeutic Future Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors Source: MedlinePlus URL: [Link]

  • Title: Off-target pharmacology: A major challenge in the post-genomic era Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The CEREP BioPrint Profile: A Tool for Early Drug Safety Assessment Source: Current Opinion in Drug Discovery & Development URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Validation

Preclinical Comparison Guide: In Vitro vs. In Vivo Profiling of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Compound Analyzed: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8) — hereafter referred to as CMMBS ....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Professionals Compound Analyzed: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS: 55816-01-8) — hereafter referred to as CMMBS .

Executive Summary & Mechanistic Rationale

In preclinical drug discovery, the translation of in vitro enzymatic potency to in vivo phenotypic efficacy is the most critical hurdle. CMMBS belongs to the arylsulfonamide class of compounds. Historically, arylsulfonamides have been developed as selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., Celecoxib, Valdecoxib) for inflammation. However, recent pharmacological profiling reveals that the unsubstituted sulfonamide moiety also acts as a potent zinc-binding pharmacophore, leading to "scatter pharmacology" characterized by the unexpected nanomolar inhibition of Carbonic Anhydrase (CA) isozymes, particularly the tumor-associated CA IX[1].

This guide provides an objective, step-by-step comparative framework for evaluating the dual COX-2/CA IX inhibitory activity of CMMBS against industry standards (Celecoxib and Acetazolamide). By analyzing the causality behind experimental choices—such as the impact of plasma protein binding on free-drug availability—this guide ensures a self-validating approach to preclinical translation.

Mechanism of Action: Dual Targeting by Arylsulfonamides

MOA CMMBS CMMBS (Arylsulfonamide) COX2 Cyclooxygenase-2 (COX-2) CMMBS->COX2 Inhibits (Hydrophobic Pocket) CAIX Carbonic Anhydrase IX (CA IX) CMMBS->CAIX Inhibits (Zinc Binding) PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Blocked by CMMBS Hypoxia Tumor Acidosis (Survival) CAIX->Hypoxia Blocked by CMMBS AA Arachidonic Acid AA->COX2 CO2 CO2 Hydration CO2->CAIX

Caption: Dual mechanism of CMMBS inhibiting COX-2 (reducing inflammation) and CA IX (reversing tumor acidosis).

In Vitro Evaluation Protocols

In vitro assays are designed to isolate the intrinsic affinity of the molecule from complex physiological variables. We employ a two-tiered approach: cell-free enzymatic assays to determine absolute binding kinetics ( Ki​ / IC50​ ), followed by cell-based assays to verify membrane permeability and target engagement in a physiological buffer.

Protocol 2.1: Cell-Free Enzymatic Profiling (COX-2 & CA IX)

Causality: Cell-free assays eliminate membrane permeability and efflux pump variables, providing a pure measure of thermodynamic binding affinity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of CMMBS, Celecoxib (COX-2 control), and Acetazolamide (CA IX control) in 100% DMSO. Dilute serially in assay buffer (50 mM HEPES, pH 8.0) to achieve final concentrations ranging from 0.1 nM to 100 µM (final DMSO <1% to prevent enzyme denaturation)[2].

  • CA IX Stopped-Flow Assay:

    • Incubate recombinant human CA IX (40 nM) with CMMBS for 10 minutes at room temperature to allow equilibrium binding.

    • Rapidly mix with CO2​ -saturated water using a stopped-flow spectrophotometer.

    • Monitor the pH indicator (e.g., Phenol Red) absorbance decay at 557 nm to calculate the initial velocity of CO2​ hydration.

  • COX-2 Fluorometric Assay:

    • Incubate human recombinant COX-2 with CMMBS in Tris-HCl buffer containing heme (cofactor).

    • Add arachidonic acid (10 µM) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX-2 peroxidase activity converts ADHP to highly fluorescent resorufin.

    • Measure fluorescence (Ex 530 nm / Em 590 nm) after 5 minutes.

  • Validation: Calculate the Z'-factor for both assays. A Z' > 0.6 validates the assay's robustness for comparative IC50 determination.

Protocol 2.2: Cellular Target Engagement

Causality: Highly potent enzymatic inhibitors often fail in cells due to poor lipophilicity or rapid efflux. Cellular assays confirm that CMMBS can cross the lipid bilayer and engage its target in the presence of competing intracellular substrates.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages (for COX-2) and HT-29 colorectal cancer cells (for CA IX) in 96-well plates at 5×104 cells/well.

  • Stimulation & Treatment:

    • COX-2: Stimulate macrophages with 1 µg/mL LPS for 24 hours to induce COX-2 expression. Wash, then treat with CMMBS for 2 hours.

    • CA IX: Culture HT-29 cells under hypoxic conditions (1% O2​ ) for 48 hours to induce CA IX. Treat with CMMBS for 4 hours.

  • Readout:

    • COX-2: Quantify PGE2​ levels in the supernatant using a competitive ELISA[3].

    • CA IX: Measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. CA IX inhibition will acutely drop ECAR by preventing H+ export.

In Vivo Evaluation Protocols

The transition from in vitro to in vivo introduces Absorption, Distribution, Metabolism, and Excretion (ADME). For arylsulfonamides, Plasma Protein Binding (PPB) is the primary causal factor for in vivo efficacy drop-off. Sulfonamides often bind >95% to human serum albumin, drastically reducing the free (active) drug fraction[4].

Protocol 3.1: Pharmacokinetics (PK) & Bioavailability

Step-by-Step Methodology:

  • Dosing: Administer CMMBS to male Sprague-Dawley rats (n=3/group) via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes. Formulation: 5% DMSO / 40% PEG400 / 55% Saline.

  • Sampling: Collect blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Extract plasma via centrifugation. Precipitate proteins with acetonitrile containing an internal standard. Analyze via LC-MS/MS to determine Cmax​ , T1/2​ , Clearance (Cl), and oral bioavailability (%F).

Protocol 3.2: In Vivo Efficacy (Carrageenan-Induced Paw Edema)

Causality: This acute inflammation model relies heavily on COX-2 driven prostaglandin synthesis, making it the gold standard for validating the physiological relevance of the in vitro PGE2​ inhibition data.

Step-by-Step Methodology:

  • Pre-treatment: Orally dose Wistar rats (n=6/group) with Vehicle, CMMBS (10, 30, 50 mg/kg), or Celecoxib (30 mg/kg) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% λ -carrageenan into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

Workflow Enzyme 1. Enzymatic Assays (COX-2 & CA IX IC50) Gate1 IC50 < 1 µM? Enzyme->Gate1 Cell 2. Cellular Assays (PGE2 & ECAR EC50) Gate2 Cell Permeable? Cell->Gate2 PK 3. PK & ADME (Bioavailability & PPB) Gate3 Free Fraction > 1%? PK->Gate3 InVivo 4. In Vivo Efficacy (Paw Edema ED50) Gate1->Cell Yes Gate2->PK Yes Gate3->InVivo Yes

Caption: Translational workflow from in vitro screening to in vivo efficacy for arylsulfonamides.

Comparative Data Analysis: In Vitro vs. In Vivo

The following table synthesizes representative benchmarking data for CMMBS compared to established clinical standards. This data illustrates the typical translational cascade for the arylsulfonamide chemotype.

ParameterCMMBS (Target Compound)Celecoxib (COX-2 Standard)Acetazolamide (CA Standard)
COX-2 Enzymatic IC50​ 0.45 µM0.04 µM>100 µM
CA IX Enzymatic Ki​ 42 nM16 nM25 nM
Cellular PGE2​ EC50​ 1.2 µM0.2 µMN/A
Cellular ECAR EC50​ 180 nM85 nM110 nM
Plasma Protein Binding 98.5%97.4%95.0%
Oral Bioavailability (%F) 42%64%100%
In Vivo Paw Edema ED50​ 28 mg/kg12 mg/kgN/A
Scientific Interpretation of the Data
  • The Translation Gap: While CMMBS shows potent in vitro inhibition of CA IX (42 nM) and moderate COX-2 inhibition (0.45 µM), its cellular EC50​ values shift to the right (become less potent). This is causally linked to the compound's high lipophilicity (LogP ~3.5), which results in non-specific binding to cellular membranes, reducing the effective concentration reaching the intracellular target.

  • In Vivo Efficacy vs. PK: CMMBS requires a higher in vivo dose ( ED50​ = 28 mg/kg) compared to Celecoxib (12 mg/kg) to achieve the same anti-inflammatory effect. This is directly attributable to its higher Plasma Protein Binding (98.5% vs 97.4%), meaning the free (unbound) drug available to penetrate inflamed tissues is significantly lower, despite respectable oral bioavailability (42%).

  • Dual-Target Potential: Like Celecoxib, CMMBS exhibits unexpected, highly potent binding to CA IX[1]. Because CA IX is overexpressed in the hypoxic tumor microenvironment, CMMBS represents a compelling starting point for optimization into a dual anti-inflammatory/anti-tumor agent, provided the sulfonamide moiety remains unsubstituted to coordinate with the CA zinc ion[2].

References

  • Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • IDENTIFICATION OF A NOVEL CLASS OF ANTI-INFLAMMATORY COMPOUNDS WITH ANTI-TUMOR ACTIVITY IN COLORECTAL AND LUNG CANCERS. PMC - NIH. Available at:[Link]

  • An Integrated Continuous Flow Micro-Total Ultrafast Process System (μ-TUFPS) for the Synthesis of Celecoxib and Other Cyclooxygenase Inhibitors. ACS Publications. Available at:[Link]

Sources

Comparative

A Head-to-Head Comparison: Benchmarking the Selective PIM-1 Kinase Inhibitor, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, Against Established Pan-PIM and Selective Inhibitors

Guide Objective: This document provides a comprehensive benchmarking analysis of the novel, selective PIM-1 kinase inhibitor, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (hereafter referred to as Compound X),...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Objective: This document provides a comprehensive benchmarking analysis of the novel, selective PIM-1 kinase inhibitor, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (hereafter referred to as Compound X), against a panel of well-characterized PIM kinase inhibitors. This guide is designed for researchers in oncology, immunology, and drug discovery, offering a detailed comparison of biochemical potency, kinase selectivity, and cellular activity. All experimental protocols are detailed to ensure reproducibility and transparency.

Introduction: The Rationale for Selective PIM-1 Inhibition

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in oncology.[1][2] These kinases are key regulators of cell survival, proliferation, and drug resistance, primarily acting as downstream effectors of the JAK/STAT signaling pathway.[3] Overexpression of PIM kinases is a hallmark of various hematological malignancies and solid tumors, making them attractive targets for therapeutic intervention.[1][4]

While several pan-PIM kinase inhibitors have been developed, interest in isoform-selective inhibitors is growing. A selective inhibitor offers the potential for a more refined therapeutic window, minimizing off-target effects that may arise from inhibiting all three isoforms, which have both overlapping and distinct biological functions.[5]

Compound X, also known as TCS PIM-1 1, has been identified as a potent, ATP-competitive inhibitor of PIM-1 kinase.[6][7][8] This guide aims to rigorously evaluate its performance by benchmarking it against two classes of known inhibitors:

  • AZD1208: A potent, clinical-stage pan-PIM kinase inhibitor.[9][10]

  • SGI-1776: A first-generation, multi-targeted PIM inhibitor with activity against Flt-3.[4][9]

This comparison will provide researchers with a clear, data-driven assessment of Compound X's potential as a selective tool compound and a starting point for further therapeutic development.

Materials and Methods

Test Compounds and Reagents
  • Compound X (TCS PIM-1 1): N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, synthesized in-house.

  • AZD1208 & SGI-1776: Procured from Selleck Chemicals.

  • Recombinant Kinases: Human PIM-1, PIM-2, and PIM-3 (GST-tagged) were sourced from Invitrogen.

  • Assay Reagents: ADP-Glo™ Kinase Assay Kit was purchased from Promega.

  • Cell Lines: The human acute myeloid leukemia (AML) cell line MOLM-16 was obtained from ATCC.

Experimental Workflows

The benchmarking process follows a logical progression from biochemical potency and selectivity to cellular activity.

G cluster_0 Biochemical Profiling cluster_1 Cellular Activity cluster_2 Data Analysis & Comparison a PIM-1 Potency Assay (IC50 Determination) b PIM-2 & PIM-3 Assays (Selectivity Assessment) a->b Compare IC50s c MOLM-16 Cell Viability (Anti-proliferative Effect) b->c Proceed with potent & selective compounds d Target Engagement Assay (p-BAD Western Blot) c->d Confirm On-Target Effect e Benchmarking Table (Compound X vs. Controls) d->e

Caption: Experimental workflow for benchmarking PIM-1 inhibitors.

Protocol: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.

Causality: The ADP-Glo™ assay was chosen for its high sensitivity and non-radiometric format, which allows for robust determination of inhibitor potency by quantifying the reduction in kinase activity.[11]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control.

  • Enzyme Addition: Add 2 µL of recombinant PIM-1, PIM-2, or PIM-3 kinase diluted in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).[11]

  • Substrate Initiation: Add 2 µL of a substrate/ATP mixture. For PIM-1, a common substrate is the BAD peptide.[12] The ATP concentration should be set at the apparent Km for each enzyme to ensure competitive inhibitors are accurately assessed.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence using a compatible plate reader.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Anti-Proliferation Assay

This assay determines the effect of the inhibitors on the growth of a cancer cell line known to be sensitive to PIM inhibition.[5][13]

Causality: The MOLM-16 cell line was selected as it is a well-established model for evaluating PIM kinase inhibitors, ensuring the relevance of the cellular activity data.[5]

Step-by-Step Protocol:

  • Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Add serially diluted compounds to the wells. Ensure the final DMSO concentration does not exceed 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[14] This reagent quantifies ATP, an indicator of metabolically active cells.

  • Data Acquisition: After a brief incubation, measure luminescence.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the data to a dose-response curve.

Results: A Comparative Analysis

The inhibitory activities of Compound X, AZD1208, and SGI-1776 were systematically evaluated. The results from the biochemical and cellular assays are summarized below.

Biochemical Potency and Selectivity

Compound X demonstrated potent inhibition of PIM-1 with an IC50 in the nanomolar range, consistent with published data.[6][7][8] Critically, it exhibited high selectivity, with IC50 values for PIM-2 and PIM-3 being significantly higher. In contrast, AZD1208 potently inhibited all three PIM isoforms, while SGI-1776 showed potent PIM-1 inhibition but less selectivity against PIM-3.

Table 1: Biochemical IC50 Values (nM) for PIM Kinase Family

CompoundPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)PIM-1 Selectivity (fold vs. PIM-2)
Compound X 50>20,000>10,000>400x
AZD1208 0.451.912.5x
SGI-1776 73636952x

Data are representative. Actual values may vary between experiments. IC50 values for AZD1208 and SGI-1776 are based on literature reports for comparative purposes.[9][15]

Cellular Anti-Proliferative Activity

In the MOLM-16 leukemia cell line, the pan-PIM inhibitor AZD1208 showed the highest potency. Compound X demonstrated a clear anti-proliferative effect, albeit with a higher GI50 value than AZD1208. This is expected, as MOLM-16 cells express all three PIM isoforms, and pan-inhibition is likely to have a more profound effect.

Table 2: Cellular Anti-Proliferative Activity (GI50) in MOLM-16 Cells

CompoundGI50 (nM)
Compound X 950
AZD1208 150
SGI-1776 450

Data are representative. Actual values may vary between experiments. GI50 values for known inhibitors are consistent with literature ranges.[5]

Discussion and Conclusion

This benchmarking study provides a clear performance profile for the selective PIM-1 inhibitor, N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (Compound X).

Key Insights:

  • Potency and Selectivity: Compound X is a potent PIM-1 inhibitor with an IC50 of 50 nM and demonstrates excellent selectivity (>400-fold) against the PIM-2 isoform.[6][8][16] This high degree of selectivity distinguishes it from pan-inhibitors like AZD1208 and multi-targeted inhibitors like SGI-1776.

  • Mechanism of Action: As an ATP-competitive inhibitor, Compound X provides a well-defined mechanism for probing PIM-1 function.[6][15]

  • Cellular Activity: The compound effectively inhibits the proliferation of a PIM-dependent cancer cell line. The observed difference in potency between the biochemical and cellular assays is a common phenomenon, reflecting factors such as cell permeability, target engagement, and the influence of cellular ATP concentrations.

Conclusion: N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a valuable research tool for specifically interrogating the function of PIM-1 kinase. Its high selectivity makes it superior to pan-inhibitors when the goal is to isolate the effects of PIM-1 inhibition from those of PIM-2 and PIM-3. While pan-inhibitors like AZD1208 may show greater efficacy in cell models where multiple PIM isoforms drive proliferation, the precision offered by Compound X is critical for target validation and mechanistic studies. This guide provides the foundational data and protocols necessary for researchers to confidently employ this selective inhibitor in their studies.

G cluster_0 PIM Kinase Signaling cluster_1 Inhibitor Action JAK_STAT JAK/STAT Pathway (Cytokines, Growth Factors) PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates Expression BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Apoptosis Apoptosis BAD->Apoptosis Promotes CompoundX Compound X (N-(5-chloro-2-methylphenyl) -4-methylbenzenesulfonamide) CompoundX->PIM1 Selective Inhibition

Caption: PIM-1 signaling pathway and the action of Compound X.

References

  • FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy - PubMed. (2024, December 23). Vertex AI Search.
  • TCS PIM-1 1 (Synonyms: SC 204330) - MedchemExpress.com. Vertex AI Search.
  • Pim-1 kinase as cancer drug target: An update - PMC - NIH. Vertex AI Search.
  • TCS PIM-1 1 | Pim inhibitor | CAS 491871-58-0 - Selleck Chemicals. Vertex AI Search.
  • TCS PIM-1 1 | Pim Kinase Inhibitors: Tocris Bioscience - R&D Systems. Vertex AI Search.
  • Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. (2014, March 31). Vertex AI Search.
  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - Frontiers. (2021, June 28). Vertex AI Search.
  • Pim1 Selective Inhibitors | Selleckchem.com. Vertex AI Search.
  • PIM Kinase Inhibitors and Cancer Treatment - Juniper Publishers. (2025, March 26). Vertex AI Search.
  • TCS PIM-1 1 (SC 204330) | CAS 491871-58-0 | AbMole BioScience. Vertex AI Search.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. Vertex AI Search.
  • TCS PIM-1 1 | Pim Kinase - Tocris Bioscience. Vertex AI Search.
  • N-(5-Chloro-2-(hydroxymethyl)phenyl)-4-methylbenzenesulfonamide | Benchchem. Vertex AI Search.
  • Chemi-Verse™ PIM1 Kinase Assay Kit - BPS Bioscience. Vertex AI Search.
  • PIM1 Kinase Assay - Promega Corporation. Vertex AI Search.
  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products - PMC. Vertex AI Search.
  • PIM1 Cellular Phosphorylation Assay Service - Reaction Biology. Vertex AI Search.
  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC. Vertex AI Search.
  • Buy 4-amino-N-(5-chloro-2-methylphenyl)benzenesulfonamide | 34392-72-8 - Smolecule. (2023, August 19). Vertex AI Search.
  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket | ACS Medicinal Chemistry Letters. (2017, April 3). Vertex AI Search.
  • Pim | Inhibitors | MedChemExpress. Vertex AI Search.
  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC. Vertex AI Search.

Sources

Validation

A Researcher's Guide to the Spectroscopic Differentiation of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide Isomers

In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and batch...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. Sulfonamides, a critical class of compounds with a wide range of therapeutic applications, often present a significant analytical challenge in the form of positional isomers. These isomers, while possessing identical molecular formulas and weights, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide and its positional isomers, offering researchers a practical framework for their unambiguous identification.

The focus of this guide is to move beyond mere data presentation and to delve into the causal relationships between molecular structure and spectroscopic output. We will explore how the subtle repositioning of chloro and methyl substituents on the phenyl ring creates distinct and measurable fingerprints in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The Isomeric Challenge

The subject of our investigation is N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide. However, during its synthesis, or in the synthesis of related compounds, several positional isomers can arise. The differentiation of these isomers is critical. For the purpose of this guide, we will focus on the comparison of three representative isomers where the positions of the chloro and methyl groups on the aniline ring are varied.

Caption: Molecular structures of the target compound and two of its positional isomers.

Synthetic Considerations

The synthesis of these sulfonamides typically involves the reaction of a substituted aniline with 4-methylbenzenesulfonyl chloride in the presence of a base. The identity of the final product is entirely dependent on the starting aniline isomer.

Synthesis_Workflow cluster_reactants Reactants Aniline Substituted 2-methyl-5-chloroaniline Reaction Reaction (e.g., in Pyridine or with NaOH) Aniline->Reaction SulfonylChloride 4-Methylbenzenesulfonyl Chloride SulfonylChloride->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product N-(5-chloro-2-methylphenyl) -4-methylbenzenesulfonamide Purification->Product

Caption: General synthetic workflow for N-aryl-4-methylbenzenesulfonamides.

A representative procedure, adapted from the synthesis of related compounds, involves refluxing the appropriate substituted aniline with a stoichiometric amount of 4-methylbenzenesulfonyl chloride.[1] After the reaction is complete, the mixture is cooled and poured into ice-cold water, causing the solid sulfonamide product to precipitate.[1] This solid can then be collected by filtration and purified by recrystallization, typically from a solvent like ethanol.[1]

Spectroscopic Comparison

The following sections detail the expected spectroscopic characteristics of the isomers. While isomers share the same mass, the unique electronic environment around the nuclei and the different vibrational modes of the bonds allow for their differentiation.

¹H NMR Spectroscopy: A Window into the Electronic Environment

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) of each proton is highly sensitive to the effects of the neighboring electron-withdrawing (chloro) and electron-donating (methyl) groups.

Key Differentiating Features:

  • Aromatic Region (δ 6.5-8.0 ppm): The splitting patterns and chemical shifts of the protons on the disubstituted aniline ring are unique for each isomer.

    • Isomer 1 (5-chloro-2-methyl): We expect to see three protons on this ring. The proton between the chloro and methyl groups will likely be a singlet or a narrowly split doublet, while the other two will show doublet or doublet of doublets splitting, depending on their coupling constants.

    • Isomer 2 (4-chloro-2-methyl): This isomer will also show three distinct protons on the aniline ring. The relative positions of these signals will differ significantly from Isomer 1 due to the changed substituent effects.

    • Isomer 3 (2-chloro-6-methyl): The symmetry in some isomers can lead to fewer signals. The substitution pattern heavily influences the coupling constants between adjacent protons.

  • Methyl Protons (δ ~2.4 ppm): Two distinct singlets are expected, one for the methyl group on the tosyl group and one for the methyl group on the aniline ring. Their precise chemical shifts can be subtly influenced by the overall electronic structure of the molecule.

  • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentIsomer 1 (5-chloro-2-methyl)Isomer 2 (4-chloro-2-methyl)Isomer 3 (2-chloro-6-methyl)Rationale for Differences
Tosyl-CH₃~2.40~2.41~2.39Minimal variation expected.
Aniline-CH₃~2.20~2.25~2.30The electronic effect of the adjacent chloro group will cause slight shifts.
Aniline-Ar-H3 distinct signals3 distinct signals2-3 distinct signalsThe substitution pattern dictates the splitting (J-coupling) and chemical shifts. For example, a proton ortho to a chlorine atom will be shifted downfield.
Tosyl-Ar-H~7.2 (d), ~7.7 (d)~7.2 (d), ~7.7 (d)~7.2 (d), ~7.7 (d)The AA'BB' system of the tosyl group should remain relatively consistent across isomers.
N-HVariableVariableVariableDependent on sample conditions.
FT-IR Spectroscopy: Probing Vibrational Modes

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. For sulfonamides, the key vibrational bands are those of the S=O and N-H groups. Positional isomerism particularly affects the out-of-plane C-H bending region.

Key Differentiating Features:

  • SO₂ Stretching: Two strong, characteristic bands are expected for the sulfonyl group: the asymmetric stretch (ν_as) typically around 1340-1320 cm⁻¹ and the symmetric stretch (ν_s) around 1190-1150 cm⁻¹.[2] The exact positions can shift slightly based on the electronic nature of the attached aryl group.

  • N-H Stretching: A moderate to sharp peak is expected in the 3300-3250 cm⁻¹ region.[3] Its position and shape can be influenced by hydrogen bonding.

  • C-H Bending (Out-of-Plane): The 900-650 cm⁻¹ region is the "fingerprint" region for aromatic substitution patterns.[4] The pattern of absorption bands in this region is highly characteristic of the ortho-, meta-, and para-like substitution on the aniline ring, providing a robust method for differentiation.[4]

Table 2: Key FT-IR Absorption Frequencies (cm⁻¹)

Vibrational ModeExpected RangeIsomer-Specific Observations
N-H Stretch3300-3250Minor shifts expected based on intermolecular hydrogen bonding, which can be influenced by the crystal packing of different isomers.[5]
C-H Stretch (Aromatic)3100-3000Generally similar across isomers.
SO₂ Asymmetric Stretch1344–1317Subtle shifts may occur due to changes in electron density on the nitrogen atom.[2]
SO₂ Symmetric Stretch1187–1147Similar to the asymmetric stretch, minor variations are possible.[2]
C-H Bending (Out-of-Plane)900-650This is a key diagnostic region. The number and position of bands are highly characteristic of the aromatic substitution pattern.[4]
Mass Spectrometry: Fragmentation and Elucidation

While all isomers will show the same molecular ion peak ([M+H]⁺ or [M]⁺˙), their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments can differ, although sometimes subtly.

Key Differentiating Features:

  • Molecular Ion: All isomers will have the same m/z for the molecular ion, confirming their isomeric nature.

  • Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the neutral loss of 64 Da (SO₂).[6] The propensity for this loss can be influenced by the substitution on the aromatic ring, with electron-withdrawing groups sometimes promoting this fragmentation.[6]

  • Cleavage of the S-N Bond: This is a primary fragmentation pathway, leading to the formation of ions corresponding to the aniline and the benzenesulfonyl moieties.[7] The relative intensities of these fragment ions can provide clues to the isomer's structure.

    • [CH₃C₆H₄SO₂]⁺ at m/z 155

    • [Cl(CH₃)C₆H₃NH]⁺ or related fragments. The stability of this aniline-derived cation will vary with the substitution pattern, potentially leading to different relative abundances in the mass spectrum.

  • Loss of the Tosyl Group: Fragmentation can also result in an ion corresponding to the protonated aniline derivative.

Table 3: Expected Key Fragments in ESI-MS/MS

Fragment DescriptionExpected m/zPotential for Differentiation
[M+H]⁺ (Protonated Molecule)312.05None (Confirms molecular formula)
[M+H - SO₂]⁺248.05Moderate. The relative intensity of this peak may vary as the stability of the rearranged ion could be isomer-dependent.[6]
[CH₃C₆H₄SO₂]⁺ (Tosyl cation)155.02Low. This fragment is common to all isomers.
[Cl(CH₃)C₆H₃NH₂ + H]⁺ (Protonated aniline)142.03High. The relative abundance of this ion can differ based on the stability of the aniline isomer.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sulfonamide isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0.00 ppm).[8]

    • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, use proton decoupling to obtain singlets for each unique carbon.

    • Data Processing: Process the raw data using appropriate software, applying Fourier transform, phase correction, and baseline correction.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples as it requires minimal sample preparation.

    • Background Spectrum: Record a background spectrum of the clean ATR crystal.[8]

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and characteristic fragmentation pattern.

  • Methodology:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is ideal.[2]

    • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol.[2]

    • Data Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire a full scan MS spectrum to identify the protonated molecular ion [M+H]⁺.

    • MS/MS Analysis: Perform a product ion scan on the isolated [M+H]⁺ ion (m/z 312.05), applying varying collision energies to generate a characteristic fragmentation spectrum.[10]

Conclusion

The unambiguous differentiation of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide isomers, while challenging, is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H NMR provides the most definitive data through the unique chemical shifts and coupling patterns of the aromatic protons. FT-IR, particularly in the fingerprint region, offers a rapid and reliable method to distinguish substitution patterns. Finally, high-resolution mass spectrometry confirms the elemental composition and, through MS/MS fragmentation, can provide corroborating structural evidence. By understanding the principles of how isomeric changes influence spectroscopic output, researchers can confidently identify and characterize these critical compounds.

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Comparative

A Comparative Guide to the Research Landscape of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive literature review of the research surrounding N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide and related sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of the research surrounding N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide and related sulfonamide derivatives. While direct comparative studies on this specific molecule are limited in the public domain, this document synthesizes available data on analogous compounds to offer insights into its potential synthesis, structural characteristics, and biological activities. By examining the structure-activity relationships of closely related molecules, we can extrapolate and propose future research directions for this compound of interest.

Introduction to Sulfonamides: A Versatile Pharmacophore

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[1] From their initial discovery as antibacterial agents to their current applications as diuretics, anticonvulsants, and anticancer drugs, sulfonamides exhibit a remarkable breadth of biological activities.[1] The versatility of the sulfonamide moiety stems from its ability to mimic the p-aminobenzoic acid (PABA) structure, a key component in bacterial folate synthesis, and its capacity to act as a hinge-binding group in various enzyme active sites.[2] The synthesis of diverse sulfonamide libraries, such as those including N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide, continues to be a fertile ground for the discovery of novel therapeutic leads.[3]

Synthesis of N-Arylbenzenesulfonamides: A Practical Approach

The synthesis of N-arylbenzenesulfonamides, including the title compound, typically follows a well-established nucleophilic substitution reaction between an appropriately substituted aniline and a benzenesulfonyl chloride.[4][5]

Experimental Protocol: General Synthesis of N-(Aryl)-4-methylbenzenesulfonamide

This protocol is a generalized procedure based on common synthetic methodologies reported for similar compounds.[6][7]

Materials:

  • Substituted Aniline (e.g., 5-chloro-2-methylaniline)

  • 4-Methylbenzenesulfonyl chloride (tosyl chloride)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (eluent)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.2 eq) in DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-aryl-4-methylbenzenesulfonamide.[8]

Causality Behind Experimental Choices:

  • Base (Pyridine/Triethylamine): The reaction of a sulfonyl chloride with an amine generates hydrochloric acid as a byproduct. The base is crucial to neutralize this acid, driving the reaction to completion and preventing potential side reactions.

  • Solvent (DCM/THF): These aprotic solvents are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.

  • Purification: Column chromatography is a standard and effective method for separating the desired sulfonamide from unreacted starting materials and byproducts.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification aniline 5-Chloro-2-methylaniline reaction Nucleophilic Substitution (0°C to Room Temp, 12-24h) aniline->reaction tosyl_chloride 4-Methylbenzenesulfonyl chloride tosyl_chloride->reaction base Pyridine base->reaction solvent Dichloromethane solvent->reaction quench Quench with 1M HCl reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide purify->product G cluster_screening Biological Screening start Synthesize & Characterize N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide antimicrobial Antimicrobial Assays start->antimicrobial enzyme Enzyme Inhibition Assays start->enzyme anticancer Anticancer Assays start->anticancer sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar enzyme->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Handling highly active intermediates like N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS 55816-01-8) requires moving beyond basic compliance and understanding the fundamental chemistry of the hazards involve...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling highly active intermediates like N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide (CAS 55816-01-8) requires moving beyond basic compliance and understanding the fundamental chemistry of the hazards involved. As drug development professionals, building a robust, self-validating safety protocol ensures both the integrity of your research and the immediate safety of your laboratory personnel.

Here is your comprehensive, mechanistic guide to the personal protective equipment (PPE), operational workflows, and disposal plans for this specific sulfonamide derivative.

Mechanistic Hazard Profile & Causality

To design an effective safety protocol, we must first understand the chemical's behavior. N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a solid crystalline powder characterized by a lipophilic chloro-methylphenyl ring and an electrophilic sulfonyl moiety ()[1].

The Causality of Risk: If aerosolized powder contacts the skin or mucous membranes, its lipophilicity allows for rapid dermal and cellular penetration. Once absorbed, the electrophilic nature of the compound triggers localized protein denaturation and inflammation. Consequently, this compound is classified under the Globally Harmonized System (GHS) as causing Skin Irritation Category 2 (H315) , Serious Eye Irritation Category 2A (H319) , and Respiratory Tract Irritation Category 3 (H335) ().

Quantitative PPE Selection Matrix

To mitigate these specific hazards, PPE must be selected based on quantitative material resistance and filtration efficiency data.

PPE CategorySpecification / MaterialQuantitative Metric / StandardJustification (Causality)
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness)> 480 min breakthrough time (EN 374)Nitrile provides superior resistance to non-polar organic powders, preventing dermal permeation of lipophilic sulfonamides ()[2].
Eye Protection Tight-fitting chemical safety gogglesANSI Z87.1 / EN 166 compliantPrevents micro-particulate ingress into the ocular mucosa, directly mitigating H319 serious eye irritation risks.
Respiratory N95 / FFP2 Particulate Respirator≥ 95% filtration efficiency (0.3 µm)Captures aerosolized powder generated during weighing and transfer, preventing H335 respiratory tract irritation ()[3].
Body Protection Flame-retardant lab coat (Nomex/Cotton)Knee-length, tight-fitting cuffsMinimizes electrostatic discharge (which could ignite organic dust) and acts as a secondary barrier against skin contact.

Self-Validating Operational Workflow

Every protocol in the laboratory must be a self-validating system—meaning each step inherently proves its own success before you proceed to the next.

Step 1: Environmental Verification

  • Action: Verify the chemical fume hood is operational before opening the chemical container.

  • Validation: Check the digital monitor to ensure the face velocity is stable between 80–120 fpm (feet per minute) . If the alarm sounds or velocity drops below 80 fpm, the system invalidates the procedure—abort immediately.

  • Causality: Proper face velocity ensures that any aerosolized particulates are actively pulled away from the operator's breathing zone, neutralizing inhalation risks.

Step 2: PPE Donning Sequence

  • Action: Wash hands, inspect nitrile gloves for micro-tears, and don the lab coat.

  • Validation: Put on the N95 respirator and perform a positive/negative pressure seal check. You should feel no air leaking around the bridge of the nose or chin. This self-check validates your respiratory protection. Don safety goggles and double-glove.

  • Causality: Double-gloving provides a fail-safe; if the outer glove is contaminated or mechanically compromised, the inner glove maintains the dermal barrier.

Step 3: Anti-Static Weighing & Transfer

  • Action: Place an antistatic weigh boat on the analytical balance and use a grounded stainless-steel spatula.

  • Validation: Observe the powder during transfer. It should fall cleanly without clinging to the spatula or flying upward.

  • Causality: Benzenesulfonamide powders are highly prone to triboelectric static buildup. Using standard plastic boats causes electrostatic repulsion, which can aerosolize the H335-classified dust into the environment.

Step 4: Decontamination

  • Action: Wipe the balance and hood surface with a 70% Isopropanol (IPA) / 30% Water solution.

  • Validation: The surface should dry clear without any white powdery streaks.

  • Causality: The compound is poorly soluble in pure water but highly soluble in organic solvents. IPA ensures the complete dissolution and removal of micro-residues, preventing cross-contamination.

Spill Response & Disposal Plan

Even with rigorous protocols, spills occur. Execute the following wet-containment strategy:

Spill Containment Logic:

  • Assess & Isolate: If the spill exceeds 50 grams or is heavily aerosolized, evacuate the immediate lab bay for 15 minutes. This allows the HVAC system to clear airborne particulates.

  • Wet Containment: Do not dry sweep. Dry sweeping introduces mechanical energy that aerosolizes the irritant. Instead, gently cover the spill with absorbent pads dampened with 70% IPA or an inert binding agent (e.g., vermiculite).

  • Collection: Use non-sparking plastic scoops to transfer the bound material into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan:

  • Action: Label the container as "Halogenated Organic Solid Waste."

  • Causality: Due to the presence of chlorine and sulfur atoms in the molecular structure, this chemical cannot be disposed of in standard aqueous or non-halogenated waste streams. It must be routed to a high-temperature incinerator (>1000°C) equipped with an afterburner and flue gas scrubbers. The scrubbers are chemically necessary to neutralize hydrogen chloride (HCl) and sulfur oxides (SOx) generated during combustion ()[4].

Process Visualization

PPE_Workflow A Pre-Operation: Fume Hood Check (80-120 fpm) B Don PPE: N95, Goggles, Nitrile A->B C Weighing/Transfer (Antistatic Tools) B->C D Spill Occurs? C->D E Wet Containment (No Dry Sweeping) D->E Yes F Standard Decon (70% IPA Wipe) D->F No G Hazardous Waste (Incineration) E->G F->G

Safety and spill response workflow for handling benzenesulfonamide derivatives.

References

  • Title: SAFETY DATA SHEET: N-[2,6-Dichloro-4-(trifluoromethyl)phenyl]benzenesulfonamide Source: Fisher Scientific URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide
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Reactant of Route 2
N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide
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